molecular formula C25H34O9S B1673838 (R,R)-MK 287 CAS No. 143445-03-8

(R,R)-MK 287

Cat. No.: B1673838
CAS No.: 143445-03-8
M. Wt: 510.6 g/mol
InChI Key: WXIDMVGKJBAEFP-RTBURBONSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

L 668750 is a platelet activating factor inhibitor.

Properties

CAS No.

143445-03-8

Molecular Formula

C25H34O9S

Molecular Weight

510.6 g/mol

IUPAC Name

2-[3-methoxy-2-propoxy-5-[(2R,5R)-5-(3,4,5-trimethoxyphenyl)oxolan-2-yl]phenyl]sulfonylethanol

InChI

InChI=1S/C25H34O9S/c1-6-10-33-25-22(31-4)14-17(15-23(25)35(27,28)11-9-26)19-8-7-18(34-19)16-12-20(29-2)24(32-5)21(13-16)30-3/h12-15,18-19,26H,6-11H2,1-5H3/t18-,19-/m1/s1

InChI Key

WXIDMVGKJBAEFP-RTBURBONSA-N

Isomeric SMILES

CCCOC1=C(C=C(C=C1S(=O)(=O)CCO)[C@H]2CC[C@@H](O2)C3=CC(=C(C(=C3)OC)OC)OC)OC

Canonical SMILES

CCCOC1=C(C=C(C=C1S(=O)(=O)CCO)C2CCC(O2)C3=CC(=C(C(=C3)OC)OC)OC)OC

Appearance

Solid powder

Other CAS No.

143490-81-7

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

2-((3-methoxy-5-(2-hydroxyethylsulfonyl)-4-propoxyl)-phenyl)-5-(3,4,5-trimethoxyphenyl)tetrahydrofuran
2-(3-methoxy-4-propoxy-5-(ethanolsulphonyl)phenyl)-5-(3,4,5-trimethoxyphenyl)tetrahydrofuran
L 668,750
L 668750
L 680573
L 680574
L-668750
L-680573
L-680574
MK 287
MK 287, (2R-trans)-isomer
MK 287, (trans-(+-))-isomer
MK-287

Origin of Product

United States

Foundational & Exploratory

(R,R)-MK-2866 (Enobosarm): An In-Depth Technical Guide on its Mechanism of Action in Muscle Tissue

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

(R,R)-MK-2866, also known as Enobosarm or Ostarine, is a non-steroidal selective androgen receptor modulator (SARM) that has demonstrated significant anabolic effects on skeletal muscle tissue with a favorable safety profile compared to traditional anabolic steroids. This technical guide provides a comprehensive overview of the molecular mechanism of action of (R,R)-MK-2866 in muscle tissue, supported by quantitative data from preclinical and clinical studies, detailed experimental protocols, and visual representations of the key signaling pathways and experimental workflows. The primary mechanism of (R,R)-MK-2866 involves selective binding to and activation of the androgen receptor (AR) in muscle cells, leading to the stimulation of myogenic differentiation and an increase in muscle protein synthesis.

Core Mechanism of Action: Selective Androgen Receptor Modulation

(R,R)-MK-2866 is a potent, orally bioavailable SARM that exhibits high affinity and selectivity for the androgen receptor. Unlike anabolic steroids, its tissue selectivity allows for a targeted anabolic response in muscle and bone while minimizing androgenic side effects in other tissues such as the prostate and skin.

Androgen Receptor Binding and Activation

The initial and most critical step in the mechanism of action of (R,R)-MK-2866 is its binding to the androgen receptor in the cytoplasm of muscle cells. This binding event induces a conformational change in the receptor, leading to its translocation into the nucleus. Once in the nucleus, the (R,R)-MK-2866-AR complex binds to specific DNA sequences known as androgen response elements (AREs) in the promoter regions of target genes. This interaction modulates the transcription of genes involved in muscle protein synthesis and myogenic differentiation.

Quantitative Data

The following tables summarize the key quantitative data related to the efficacy and binding affinity of (R,R)-MK-2866.

Table 1: Androgen Receptor Binding Affinity of (R,R)-MK-2866

CompoundReceptorBinding Affinity (Ki)
(R,R)-MK-2866 (Ostarine)Androgen Receptor3.8 nM

Table 2: Summary of Clinical Trial Data on Lean Body Mass Changes with Enobosarm Treatment

Clinical Trial PhasePatient PopulationTreatment GroupDurationChange in Lean Body MassReference
Phase IIHealthy elderly men and postmenopausal women3 mg Enobosarm12 weeks+1.3 kg (compared to placebo)--INVALID-LINK--
Phase IICancer patients with muscle wasting1 mg Enobosarm16 weeks+1.5 kg (from baseline)--INVALID-LINK--
Phase IICancer patients with muscle wasting3 mg Enobosarm16 weeks+1.3 kg (from baseline)--INVALID-LINK--

Signaling Pathways in Muscle Tissue

The anabolic effects of (R,R)-MK-2866 in muscle are mediated by a cascade of signaling events following androgen receptor activation.

Androgen Receptor-Mediated Genomic Signaling

The primary pathway is the genomic action of the androgen receptor, which directly regulates gene expression. Upon binding (R,R)-MK-2866, the AR translocates to the nucleus and upregulates the transcription of key myogenic regulatory factors (MRFs).

  • Myogenic Differentiation (MyoD), Myogenin (MYOG), and Myosin Heavy Chain (MyH): In vitro studies using C2C12 and L6 muscle cell lines have demonstrated that ostarine treatment leads to a significant increase in the expression of MyoD, myogenin, and MyH.[1][2][3] These proteins are critical for the commitment of myoblasts to the muscle lineage, their fusion into myotubes, and the maturation of muscle fibers.

Non-Genomic Signaling: ERK1/2 Pathway

Emerging evidence suggests that (R,R)-MK-2866 also elicits rapid, non-genomic effects in muscle cells through the activation of kinase signaling cascades.

  • Extracellular Signal-Regulated Kinase (ERK1/2): Studies have shown that ostarine can stimulate the phosphorylation and activation of ERK1/2 in a time- and dose-dependent manner in C2C12 and L6 myoblasts.[1] The activation of the ERK1/2 pathway is known to play a role in myoblast proliferation and differentiation, contributing to the overall anabolic effect.

Potential Involvement of the Akt/mTOR Pathway

The Akt/mTOR pathway is a central regulator of muscle hypertrophy, promoting protein synthesis and inhibiting protein degradation. While direct activation of the Akt/mTOR pathway by (R,R)-MK-2866 in muscle tissue has not been definitively established in the reviewed literature, the significant anabolic effects observed suggest a potential cross-talk or downstream activation. Androgen receptor activation is known to influence Akt signaling in other contexts, and the robust increase in muscle protein synthesis seen with (R,R)-MK-2866 treatment is a hallmark of mTOR activation. Further research is warranted to fully elucidate the direct or indirect role of the Akt/mTOR pathway in the mechanism of action of (R,R)-MK-2866 in muscle.

Mandatory Visualizations

Signaling_Pathway Figure 1: (R,R)-MK-2866 Signaling Pathway in Muscle Cells cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus MK2866 (R,R)-MK-2866 AR Androgen Receptor (AR) MK2866->AR Binding ERK ERK1/2 MK2866->ERK Non-genomic activation AR_MK2866 AR-(R,R)-MK-2866 Complex AR->AR_MK2866 Activation pERK p-ERK1/2 ERK->pERK Phosphorylation Muscle_Protein_Synthesis Muscle Protein Synthesis & Myogenic Differentiation pERK->Muscle_Protein_Synthesis ARE Androgen Response Element (ARE) AR_MK2866->ARE Binding MyoD MyoD ARE->MyoD Transcription Myogenin Myogenin ARE->Myogenin Transcription MyH Myosin Heavy Chain ARE->MyH Transcription MyoD->Myogenin Myogenin->MyH MyH->Muscle_Protein_Synthesis Increased Experimental_Workflow Figure 2: In Vitro Experimental Workflow for Assessing (R,R)-MK-2866 Effects on Myogenic Differentiation cluster_culture Cell Culture & Proliferation cluster_differentiation Myogenic Differentiation cluster_analysis Analysis Start Seed C2C12 or L6 Myoblasts Culture Culture in Growth Medium (DMEM + 10% FBS) Start->Culture Confluence Grow to 80-90% Confluence Culture->Confluence Switch_Medium Switch to Differentiation Medium (DMEM + 2% Horse Serum) Confluence->Switch_Medium Treatment Add (R,R)-MK-2866 (Various Concentrations) Switch_Medium->Treatment Incubate_Early Incubate for 2 Days (Early Differentiation) Treatment->Incubate_Early Incubate_Late Incubate for 6 Days (Late Differentiation) Treatment->Incubate_Late Harvest Harvest Cells Incubate_Early->Harvest Incubate_Late->Harvest RNA_Extraction RNA Extraction Harvest->RNA_Extraction Protein_Extraction Protein Extraction Harvest->Protein_Extraction Fusion_Index Jenner-Giemsa Staining & Fusion Index Calculation Harvest->Fusion_Index qPCR RT-qPCR for MyoD, Myogenin, MyH mRNA RNA_Extraction->qPCR Western_Blot Western Blot for MyoD, Myogenin, MyH Protein Protein_Extraction->Western_Blot Results Quantify Changes in Myogenic Markers qPCR->Results Western_Blot->Results Fusion_Index->Results

References

Unveiling the Molecular Architecture and Mechanism of (S)-MK-2866 (Enobosarm): A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

MEMPHIS, Tenn. – November 20, 2025 – This technical guide provides an in-depth analysis of the chemical structure, mechanism of action, and pharmacological profile of the selective androgen receptor modulator (SARM) MK-2866, also known as Enobosarm or Ostarine. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of the current scientific understanding of this compound.

Chemical Structure and Stereochemistry

The chemical identity of MK-2866 is crucial for understanding its selective interaction with the androgen receptor. Contrary to the potential misnomer "(R,R)-MK-2866," the pharmacologically active form of this compound is the (S)-enantiomer.

IUPAC Name: ((2S)-3-(4-cyanophenoxy)-N-[4-cyano-3-(trifluoromethyl)phenyl]-2-hydroxy-2-methylpropanamide)[1]

Chemical Formula: C₁₉H₁₄F₃N₃O₃[1][2]

The molecule possesses a single chiral center at the C2 position of the propanamide backbone, leading to the specific (S) configuration. This stereospecificity is critical for its high-affinity binding to the androgen receptor.

Chemical Structure of (S)-MK-2866 (Enobosarm)

Figure 1: 2D representation of (S)-MK-2866.

Pharmacodynamics and Mechanism of Action

MK-2866 is a non-steroidal SARM that exhibits high affinity and selectivity for the androgen receptor (AR). Its mechanism of action involves binding to the AR and inducing a conformational change that promotes the recruitment of co-regulatory proteins, leading to the modulation of gene transcription in a tissue-selective manner. This results in anabolic effects in skeletal muscle and bone, with significantly less androgenic activity in tissues such as the prostate and skin compared to traditional anabolic-androgenic steroids.[3][4]

Signaling Pathway

Upon binding to the AR in the cytoplasm, MK-2866 induces the dissociation of heat shock proteins and facilitates the translocation of the AR-ligand complex into the nucleus. Within the nucleus, this complex binds to androgen response elements (AREs) on the DNA, leading to the transcription of target genes involved in muscle protein synthesis and bone formation. There is also evidence suggesting a potential interaction with the PI3K/Akt/mTOR signaling cascade, a key pathway in regulating cell growth and protein synthesis. Furthermore, in breast cancer models, Enobosarm has been shown to down-regulate the expression of some estrogen receptor (ER) target genes.[1]

signaling_pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_effects Cellular Effects MK2866 MK-2866 AR_HSP Androgen Receptor (inactive, bound to HSP) MK2866->AR_HSP Binds AR_active Activated AR-MK-2866 Complex AR_HSP->AR_active Conformational Change (HSP Dissociation) PI3K_Akt_mTOR PI3K/Akt/mTOR Pathway AR_active->PI3K_Akt_mTOR Potential Activation AR_nucleus AR-MK-2866 Complex AR_active->AR_nucleus Translocation ARE Androgen Response Element (ARE) on DNA AR_nucleus->ARE Binds ER_target_genes Down-regulation of ER Target Genes AR_nucleus->ER_target_genes Inhibits GeneTranscription Modulation of Gene Transcription ARE->GeneTranscription MuscleProteinSynthesis Increased Muscle Protein Synthesis GeneTranscription->MuscleProteinSynthesis BoneFormation Increased Bone Formation GeneTranscription->BoneFormation

Figure 2: Proposed signaling pathway of MK-2866.

Quantitative Pharmacological Data

The following tables summarize key quantitative data for MK-2866 from preclinical and clinical studies.

Parameter Value Assay/Study Reference
Binding Affinity (Ki) 3.8 nMIn vitro competitive radioligand binding assay[5][6]
Oral Bioavailability ~100% (in rats)Pharmacokinetic study in rats[2]
Elimination Half-life 14-24 hoursHuman pharmacokinetic studies[2]

Table 1: Pharmacokinetic and In Vitro Binding Properties of MK-2866

Study Population Dosage Primary Outcome Result Reference
Healthy elderly men (>60 years) and postmenopausal women3 mg/day for 12 weeksChange in total lean body massStatistically significant increase compared to placebo[2][7]
Patients with cancer-induced muscle wasting1 mg and 3 mg/day for up to 113 daysChange in total lean body massSignificant increases in total lean body mass[5]

Table 2: Summary of Key Clinical Trial Results for Enobosarm (MK-2866)

Experimental Protocols

In Vitro Androgen Receptor Competitive Binding Assay

This assay determines the binding affinity of a test compound to the androgen receptor.

experimental_workflow cluster_preparation Preparation cluster_incubation Incubation cluster_separation Separation cluster_quantification Quantification & Analysis prep1 Prepare rat prostate cytosol (source of Androgen Receptor) inc1 Incubate AR, [3H]-mibolerone, and varying concentrations of MK-2866 prep1->inc1 prep2 Prepare solutions of [3H]-mibolerone (radioligand) and test compound (MK-2866) prep2->inc1 sep1 Separate bound and free radioligand (e.g., using hydroxyapatite) inc1->sep1 quant1 Quantify radioactivity of bound ligand using liquid scintillation counting sep1->quant1 analysis1 Calculate IC50 and Ki values quant1->analysis1

Figure 3: Workflow for AR competitive binding assay.

Detailed Methodology:

  • Receptor Preparation: Ventral prostates are excised from male rats. The tissue is homogenized in a buffer (e.g., Tris-EDTA-dithiothreitol-glycerol buffer) and centrifuged at high speed to obtain the cytosol, which contains the androgen receptors.[3][8]

  • Ligand and Competitor Preparation: A stock solution of a radiolabeled androgen, such as [³H]-mibolerone or [³H]-R1881, is prepared. Serial dilutions of the test compound (MK-2866) are also prepared.[3][9]

  • Incubation: The prostate cytosol is incubated with a fixed concentration of the radioligand and varying concentrations of MK-2866. The incubation is typically carried out at 4°C for several hours to reach equilibrium.[5]

  • Separation of Bound and Free Ligand: At the end of the incubation period, the receptor-bound radioligand is separated from the free radioligand. This can be achieved by methods such as hydroxyapatite precipitation or dextran-coated charcoal adsorption.[5]

  • Quantification and Data Analysis: The radioactivity of the bound fraction is measured using a liquid scintillation counter. The data are then analyzed to determine the concentration of MK-2866 that inhibits 50% of the specific binding of the radioligand (IC₅₀). The binding affinity (Ki) is then calculated from the IC₅₀ value using the Cheng-Prusoff equation.[3][8]

In Vivo Hershberger Assay in Rats

This in vivo assay is used to assess the anabolic and androgenic activity of a compound.

Detailed Methodology:

  • Animal Model: Immature, castrated male rats are used as the model. Castration removes the endogenous source of androgens.

  • Dosing: The animals are treated with the test compound (MK-2866) or a vehicle control for a specified period, typically 7-10 days.

  • Tissue Collection and Analysis: At the end of the treatment period, the animals are euthanized, and specific androgen-sensitive tissues are dissected and weighed. These tissues include the levator ani muscle (an indicator of anabolic activity) and the ventral prostate and seminal vesicles (indicators of androgenic activity).

  • Data Interpretation: The weights of these tissues in the treated groups are compared to those in the control group to determine the anabolic and androgenic potency of the compound. A high ratio of levator ani muscle weight to prostate/seminal vesicle weight indicates high anabolic selectivity.

Phase II Clinical Trial in Elderly Men and Postmenopausal Women

This study evaluated the efficacy and safety of Enobosarm in a population at risk for muscle wasting.

Study Design: A 12-week, double-blind, placebo-controlled, randomized clinical trial.[2][7]

Participants: 120 healthy elderly men (over 60 years of age) and postmenopausal women.[2][7]

Intervention: Participants were randomized to receive either placebo or Enobosarm at doses of 0.1, 0.3, 1, or 3 mg administered orally once daily.[2]

Primary Endpoint: The primary outcome measure was the change in total lean body mass from baseline, as assessed by dual-energy X-ray absorptiometry (DXA).[2][7]

Secondary Endpoints: Secondary outcomes included changes in physical function (e.g., stair climb power), body weight, and insulin resistance. Safety and tolerability were also assessed.[2][7]

Conclusion

(S)-MK-2866 (Enobosarm) is a potent and selective androgen receptor modulator with a well-defined chemical structure and mechanism of action. Preclinical and clinical data demonstrate its ability to increase lean body mass and improve physical function with a favorable safety profile. The detailed experimental protocols provided in this guide offer a framework for the continued investigation and understanding of this and similar compounds in the field of muscle and bone biology.

References

(R,R)-MK 2866 binding affinity to androgen receptor

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on the Binding Affinity of (R,R)-MK-2866 to the Androgen Receptor

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

(R,R)-MK-2866, also known as Enobosarm or Ostarine, is a nonsteroidal, orally bioavailable Selective Androgen Receptor Modulator (SARM).[1][2][3][4] It was developed for conditions like muscle wasting and osteoporosis.[2][4] As a SARM, Enobosarm exhibits tissue-selective anabolic effects in muscle and bone while having reduced androgenic effects on other tissues, such as the prostate.[1][4] This document provides a detailed overview of the binding affinity of (R,R)-MK-2866 to the androgen receptor (AR), the experimental protocols used to determine this affinity, and the subsequent signaling pathways.

Binding Affinity of (R,R)-MK-2866 to the Androgen Receptor

Enobosarm is a high-affinity ligand for the androgen receptor. Its binding initiates conformational changes in the receptor, leading to the modulation of gene expression.[4] The affinity is typically quantified using the inhibition constant (Ki), which represents the concentration of the ligand required to occupy 50% of the receptors in the absence of a competitor. A lower Ki value indicates a higher binding affinity.

Quantitative Binding Data

The binding affinity of (R,R)-MK-2866 has been determined through competitive binding assays. The data is summarized in the table below, with the natural androgen Dihydrotestosterone (DHT) included for comparison.

CompoundReceptorBinding Affinity (Ki)Reference CompoundReference Ki
(R,R)-MK-2866 (Enobosarm)Androgen Receptor3.8 nM[5]Dihydrotestosterone (DHT)~3.2 nM (IC50)[6]

Note: The value for DHT is presented as an IC50 from a competitive binding assay, which is closely related to Ki under specific experimental conditions.[6]

Mechanism of Action

Enobosarm is a selective agonist of the androgen receptor.[3] Upon binding to the AR in the cytoplasm, the ligand-receptor complex translocates to the nucleus. Inside the nucleus, it binds to specific DNA sequences known as Androgen Response Elements (AREs) in the promoter regions of target genes. This binding event recruits co-regulatory proteins (coactivators or corepressors), which in turn modulates the transcription of these genes, leading to the desired anabolic effects in tissues like muscle and bone.[7] Its tissue selectivity is believed to arise from its unique conformational interaction with the AR, leading to differential recruitment of co-regulators in different cell types.[8]

Experimental Protocols

The determination of binding affinity and functional activity relies on specific in-vitro assays. Below are detailed methodologies for key experiments.

Competitive Radioligand Binding Assay

This assay is used to determine the binding affinity (Ki) of a test compound by measuring its ability to displace a radiolabeled ligand from the androgen receptor.

Objective: To quantify the binding affinity of (R,R)-MK-2866 for the androgen receptor.

Materials:

  • Receptor Source: Cytosol preparations from cells expressing the human androgen receptor (e.g., LNCaP cells) or purified recombinant human AR.

  • Radioligand: A high-affinity radiolabeled androgen, such as [³H]-Mibolerone or [³H]-DHT.

  • Test Compound: (R,R)-MK-2866 (Enobosarm).

  • Non-specific Binding Control: A high concentration of a non-radiolabeled androgen (e.g., unlabeled DHT) to determine non-specific binding.

  • Assay Buffer: Tris-HCl buffer with additives to maintain protein stability.

  • Scintillation Cocktail and Counter: For measuring radioactivity.

Methodology:

  • Preparation: A series of dilutions of the test compound, (R,R)-MK-2866, are prepared.

  • Incubation: The receptor preparation is incubated with a fixed concentration of the radioligand and varying concentrations of the test compound. Three sets of tubes are typically prepared:

    • Total Binding: Receptor + Radioligand.

    • Competition Binding: Receptor + Radioligand + Test Compound (at various concentrations).

    • Non-specific Binding: Receptor + Radioligand + excess unlabeled ligand.

  • Equilibrium: The mixture is incubated at a specific temperature (e.g., 4°C) for a sufficient time to reach binding equilibrium.

  • Separation: The receptor-bound radioligand is separated from the unbound radioligand. This is commonly achieved by filtration through glass fiber filters, which trap the receptor-ligand complex.

  • Quantification: The radioactivity trapped on the filters is measured using a liquid scintillation counter.

  • Data Analysis:

    • Specific binding is calculated by subtracting non-specific binding from total binding.

    • The data is plotted as the percentage of specific binding versus the logarithm of the test compound concentration.

    • The IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined from the resulting sigmoidal curve.

    • The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

G Workflow: Competitive Radioligand Binding Assay cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep1 Prepare serial dilutions of (R,R)-MK-2866 prep2 Prepare AR source, radioligand, and controls incubation Incubate AR with radioligand and test compound to reach equilibrium prep2->incubation separation Separate bound from free ligand (e.g., vacuum filtration) incubation->separation quantification Measure radioactivity of bound ligand via scintillation counting separation->quantification calc_ic50 Plot competition curve and determine IC50 value quantification->calc_ic50 calc_ki Calculate Ki value using Cheng-Prusoff equation calc_ic50->calc_ki

Workflow for a competitive radioligand binding assay.
In-Vitro Transcriptional Activation Assay

This assay measures the functional consequence of ligand binding—the ability of the compound to activate AR-mediated gene transcription.

Objective: To determine the agonist activity of (R,R)-MK-2866 on the androgen receptor.

Materials:

  • Cell Line: A suitable mammalian cell line that does not endogenously express AR, such as CV-1 (monkey kidney fibroblast) cells.

  • Expression Vector: A plasmid containing the coding sequence for the human androgen receptor.

  • Reporter Vector: A plasmid containing a reporter gene (e.g., luciferase) under the control of a promoter with Androgen Response Elements (AREs).

  • Transfection Reagent: A reagent to introduce the plasmids into the cells.

  • Test Compound: (R,R)-MK-2866.

  • Control: A known AR agonist like DHT.

  • Luciferase Assay Reagent and Luminometer: For detecting reporter gene activity.

Methodology:

  • Cell Culture: CV-1 cells are cultured in appropriate media.

  • Co-transfection: The cells are co-transfected with the AR expression vector and the ARE-luciferase reporter vector.

  • Treatment: After transfection, the cells are treated with various concentrations of (R,R)-MK-2866 or the control agonist (DHT).

  • Incubation: Cells are incubated for 24-48 hours to allow for receptor activation and reporter gene expression.

  • Cell Lysis: The cells are lysed to release the cellular contents, including the expressed luciferase enzyme.

  • Luminometry: The luciferase assay reagent is added to the cell lysate, and the resulting luminescence is measured with a luminometer.

  • Data Analysis: The luminescence signal, which is proportional to the level of transcriptional activation, is plotted against the compound concentration. The EC50 (effective concentration for 50% of maximal response) can be determined from this curve. One study noted that 10 nM of Ostarine achieved 94-100% of the transcriptional activation observed with 1 nM DHT.[5]

Downstream Signaling Pathway

The binding of (R,R)-MK-2866 to the androgen receptor triggers a cascade of molecular events that culminates in altered protein synthesis and cellular function.

  • Binding and Translocation: Enobosarm binds to the AR in the cytoplasm, causing the dissociation of heat shock proteins (HSPs).

  • Dimerization: The AR-Enobosarm complex dimerizes and translocates into the nucleus.

  • DNA Binding: The dimer binds to Androgen Response Elements (AREs) on the DNA.

  • Gene Transcription: The complex recruits co-activators, initiating the transcription of target genes. In studies on breast cancer models, Enobosarm was shown to inhibit genes downstream of HER2 signaling.[9] It also inhibited various proliferative genes while increasing the expression of growth-inhibitory genes.[9]

  • Protein Synthesis: The resulting mRNA is translated into proteins that carry out the physiological effects, such as increased muscle protein synthesis.

G Simplified Signaling Pathway of Enobosarm-Activated AR cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus MK (R,R)-MK-2866 (Enobosarm) AR Androgen Receptor (AR) + HSPs MK->AR Binds AR_MK AR-(R,R)-MK-2866 Complex AR->AR_MK Conformational Change Dimer Dimerized AR Complex AR_MK->Dimer Dimerization & Nuclear Translocation ARE Androgen Response Element (ARE) on DNA Dimer->ARE Binds to Transcription Modulation of Gene Transcription ARE->Transcription mRNA mRNA Transcription->mRNA Proteins New Protein Synthesis mRNA->Proteins Effect Tissue-Selective Anabolic Effects Proteins->Effect

Downstream signaling after AR activation by Enobosarm.

Conclusion

(R,R)-MK-2866 (Enobosarm) demonstrates high and specific binding affinity to the androgen receptor, with a Ki value of 3.8 nM.[5] This interaction initiates a cascade of events leading to the tissue-selective modulation of gene expression, which underlies its anabolic effects on muscle and bone. The experimental protocols detailed herein, including competitive binding and transcriptional activation assays, are fundamental to characterizing the pharmacological profile of SARMs like Enobosarm. This targeted mechanism of action, distinct from traditional anabolic steroids, underscores its potential as a therapeutic agent for various conditions related to muscle and bone wasting.[1][8]

References

Ostarine ((R,R)-MK-2866): A Technical Guide to Pharmacokinetics and Pharmacodynamics

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Ostarine, also known as Enobosarm or (R,R)-MK-2866, is a non-steroidal Selective Androgen Receptor Modulator (SARM) engineered for its tissue-selective anabolic effects, primarily targeting muscle and bone.[1][2] This document provides a comprehensive technical overview of its pharmacokinetic (PK) and pharmacodynamic (PD) profiles, drawing from preclinical and clinical investigations. It details the compound's absorption, distribution, metabolism, and excretion (ADME) characteristics, its mechanism of action via the androgen receptor, and its binding affinity. Standardized experimental protocols for evaluating SARM pharmacokinetics and receptor binding are presented, and key pathways and workflows are visualized using Graphviz diagrams to facilitate understanding.

Pharmacokinetics (PK)

Ostarine has been evaluated in multiple clinical trials and has demonstrated a favorable pharmacokinetic profile characterized by oral bioavailability and a long half-life, supporting the potential for once-daily dosing.[1][3]

Absorption, Distribution, Metabolism, and Excretion (ADME)
  • Absorption: Ostarine is orally bioavailable and readily absorbed.[1] Phase I clinical studies have demonstrated linear pharmacokinetics following single oral doses.

  • Distribution: Preclinical studies in rats showed wide tissue distribution of the compound.[4]

  • Metabolism: Ostarine is metabolized primarily through glucuronidation.[5][6] The major metabolite identified is Ostarine-glucuronide.[5][6] Unlike steroidal androgens, it is not subject to aromatization or 5α-reduction.[7][8]

  • Excretion: In rats, fecal excretion is the primary route of elimination (~70%), with a smaller portion excreted in the urine (~21-25%).[4]

Table 1: Pharmacokinetic Characteristics of Ostarine (Enobosarm)

ParameterDescriptionFinding/Value
Bioavailability OralHigh, orally active[1]
Half-life (t½) EliminationApproximately 24 hours[9]
Metabolism Primary PathwayGlucuronidation[5][6]
Excretion Primary Route (in rats)Fecal (~70%)[4]

Pharmacodynamics (PD)

Ostarine's pharmacodynamic effects are driven by its selective, high-affinity binding to the androgen receptor (AR), leading to tissue-specific anabolic activity.

Mechanism of Action

Ostarine is a full agonist of the androgen receptor in anabolic tissues like muscle and bone.[8] In androgenic tissues such as the prostate and seminal vesicles, it acts as a partial agonist, which accounts for its improved safety profile compared to traditional anabolic steroids.[1] Upon binding to the AR in the cytoplasm, the Ostarine-AR complex translocates to the nucleus, where it binds to Androgen Response Elements (AREs) on DNA, modulating the transcription of target genes responsible for anabolic processes.

Ostarine_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Ostarine Ostarine AR_HSP Inactive AR-HSP Complex Ostarine->AR_HSP Binds to AR Ostarine_AR_Complex Active Ostarine-AR Complex AR_HSP->Ostarine_AR_Complex HSP Dissociation & Conformational Change ARE Androgen Response Element (ARE) on DNA Ostarine_AR_Complex->ARE Nuclear Translocation Gene_Transcription Modulation of Gene Transcription ARE->Gene_Transcription Initiates Anabolic_Effects Anabolic Effects (Muscle Protein Synthesis) Gene_Transcription->Anabolic_Effects Pharmacokinetic_Study_Workflow Subject_Recruitment Subject Recruitment (Healthy Volunteers) Screening Screening & Informed Consent Subject_Recruitment->Screening Randomization Randomization to Dose Cohorts (e.g., Placebo, 1mg, 3mg, 10mg) Screening->Randomization Dosing Single Oral Dose Administration (Fasted State) Randomization->Dosing Blood_Sampling Serial Blood Sampling (Pre-dose and multiple time points post-dose, e.g., 0-96h) Dosing->Blood_Sampling Safety_Monitoring Safety & Tolerability Monitoring (AEs, Vitals, Labs, ECGs) Dosing->Safety_Monitoring Plasma_Analysis Bioanalysis of Plasma Samples (LC-MS/MS for Drug Concentration) Blood_Sampling->Plasma_Analysis PK_Analysis Pharmacokinetic Parameter Calculation (NCA: Cmax, Tmax, AUC, t½) Plasma_Analysis->PK_Analysis AR_Binding_Assay_Workflow AR_Preparation Prepare AR Source (e.g., Rat Prostate Cytosol or Recombinant Human AR) Incubation Incubate AR with: 1. Radiolabeled Ligand (e.g., [3H]-Mibolerone) 2. Increasing concentrations of Ostarine AR_Preparation->Incubation Separation Separate Bound from Free Ligand (e.g., Hydroxylapatite filtration) Incubation->Separation Quantification Quantify Bound Radioactivity (Liquid Scintillation Counting) Separation->Quantification Data_Analysis Data Analysis (Generate competition curve, determine IC50) Quantification->Data_Analysis Ki_Calculation Calculate Ki using Cheng-Prusoff Equation Data_Analysis->Ki_Calculation

References

Technical Guide: Synthesis and Purification of Enantiomerically Pure (R)-MK-2866

Author: BenchChem Technical Support Team. Date: November 2025

Abstract: This document provides a comprehensive technical overview of the methodologies for the synthesis and purification of the enantiomerically pure (R)-form of MK-2866, also known as Ostarine or Enobosarm. MK-2866 is a potent and tissue-selective androgen receptor modulator (SARM) with significant therapeutic potential. As with many chiral therapeutic agents, its biological activity is stereospecific, with the (S)-enantiomer being the pharmacologically active form. This guide details two primary strategies for obtaining the enantiomerically pure (R)-isomer: direct enantioselective synthesis from a chiral precursor and chiral resolution of a racemic mixture via preparative supercritical fluid chromatography (SFC). Detailed experimental protocols, data presentation, and visualizations of the chemical workflow and biological signaling pathway are provided for researchers, scientists, and drug development professionals.

Introduction to MK-2866 (Ostarine)

MK-2866, or Ostarine, is a non-steroidal Selective Androgen Receptor Modulator (SARM) that has been investigated for various therapeutic applications, including the treatment of muscle wasting (cachexia) and osteoporosis.[1] Its mechanism of action involves binding to the androgen receptor (AR), leading to tissue-selective anabolic effects in muscle and bone while having minimal impact on reproductive tissues.[2]

MK-2866 possesses a single stereocenter, and its biological activity resides in the (S)-enantiomer, ((2S)-3-(4-cyanophenoxy)-N-[4-cyano-3-(trifluoromethyl)phenyl]-2-hydroxy-2-methylpropanamide).[3][4] The synthesis and purification of a single enantiomer are critical for ensuring therapeutic efficacy and safety. This guide outlines the procedures to obtain the enantiomerically pure (R)-MK-2866.

Synthesis of Enantiomerically Pure (R)-MK-2866

The synthesis of enantiomerically pure (R)-MK-2866 can be approached via two principal strategies:

  • Strategy A: Enantioselective Synthesis: This approach utilizes a chiral starting material to directly synthesize the desired (R)-enantiomer. This is often the more efficient method in terms of overall yield.

  • Strategy B: Racemic Synthesis followed by Chiral Resolution: This involves the synthesis of a 50:50 mixture of the (R) and (S) enantiomers, followed by a purification step to isolate the (R)-enantiomer.

Strategy A: Enantioselective Synthesis

The most direct method for synthesizing (R)-MK-2866 is through a Williamson ether synthesis, reacting the enantiomerically pure (S)-bromo precursor with 4-cyanophenol.

Reaction Scheme:

(S)-3-Bromo-N-(4-cyano-3-(trifluoromethyl)phenyl)-2-hydroxy-2-methylpropanamide + 4-Cyanophenol → (R)-MK-2866

Experimental Protocol: Enantioselective Synthesis

This protocol is based on established methods for the synthesis of analogous aryl propionamide-based SARMs.[5]

  • Reaction Setup: To a 100 mL round-bottomed flask, add (2S)-3-Bromo-N-[4-cyano-3-(trifluoromethyl)phenyl]-2-hydroxy-2-methylpropanamide (1.0 eq), 4-cyanophenol (1.5 eq), and potassium carbonate (3.0 eq).

  • Solvent Addition: Add 40 mL of 2-propanol to the flask to create a suspension.

  • Inert Atmosphere: Purge the reaction vessel with dry nitrogen gas.

  • Heating: Heat the reaction mixture to 85 °C with continuous stirring for 16 hours.

  • Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Work-up: Upon completion, cool the mixture to room temperature and filter it through a sintered glass funnel to remove inorganic salts.

  • Concentration: Concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude product by column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure (R)-MK-2866.

Data Presentation: Synthesis Reagents and Yield
Compound Name Molecular Formula Molecular Weight ( g/mol ) Role Stoichiometric Ratio Typical Yield (%) Typical e.e. (%)
(2S)-3-Bromo-N-[4-cyano-3-(trifluoromethyl)phenyl]-2-hydroxy-2-methylpropanamideC₁₂H₁₀BrF₃N₂O₂353.12Chiral Precursor1.0->99
4-CyanophenolC₇H₅NO119.12Reactant1.5--
Potassium CarbonateK₂CO₃138.21Base3.0--
(R)-MK-2866C₁₉H₁₄F₃N₃O₃389.33Product-60-80>99

*Typical yields and enantiomeric excess (e.e.) are estimated based on similar reported chemical transformations. Actual results may vary.

Purification of Enantiomerically Pure (R)-MK-2866

When (R)-MK-2866 is prepared via a racemic route or if further purification is required to achieve high enantiomeric purity, preparative chiral chromatography is the method of choice. Supercritical Fluid Chromatography (SFC) is particularly advantageous due to its speed, efficiency, and reduced solvent consumption compared to HPLC.[6][7][8]

Purification Workflow

The purification process involves a systematic, two-stage approach:

  • Analytical Method Development: A screening of various chiral stationary phases (CSPs) and mobile phase modifiers is performed on an analytical scale to find conditions that provide baseline separation of the (R) and (S) enantiomers.

  • Preparative Scale-Up: The optimized analytical method is scaled up to a preparative SFC system to isolate the desired quantity of the pure (R)-enantiomer.

Experimental Protocol: Chiral Purification by Preparative SFC

This protocol describes a representative procedure for the chiral resolution of racemic MK-2866.

1. Analytical Method Development (Screening):

  • System: Analytical SFC system (e.g., Waters ACQUITY UPC²).

  • Columns: Screen a set of polysaccharide-based chiral stationary phases (e.g., Chiralpak IA, IB, IC, ID).

  • Mobile Phase: Supercritical CO₂ as the main mobile phase with a modifier (e.g., methanol, ethanol, or isopropanol, often with a small amount of an additive like isopropylamine for basic compounds).

  • Screening Method: Run a generic gradient (e.g., 5% to 40% modifier over 5 minutes) on each column to identify the best separation conditions.

  • Optimization: Once a suitable column is identified, optimize the separation by adjusting the modifier percentage (isocratic elution), flow rate, and back pressure.

2. Preparative Scale-Up and Purification:

  • System: Preparative SFC system (e.g., Waters Prep 80q SFC).

  • Column: The selected CSP from the analytical screen, in a preparative dimension (e.g., 20 x 250 mm).

  • Sample Preparation: Dissolve the racemic MK-2866 in the mobile phase modifier (e.g., methanol) to a concentration of 10-50 mg/mL.

  • Run Conditions: Apply the optimized isocratic conditions from the analytical scale, scaling the flow rate according to the column dimensions.

  • Injection: Perform stacked injections to maximize throughput.

  • Fraction Collection: Use a UV or mass-directed detector to trigger the collection of the fraction corresponding to the (R)-enantiomer.

  • Post-Purification: Evaporate the collected fraction under reduced pressure to obtain the solid, enantiomerically pure (R)-MK-2866. Analyze the purity and enantiomeric excess of the final product using the analytical SFC method.

Data Presentation: Purification Parameters
Parameter Analytical Scale Preparative Scale
System Analytical SFCPreparative SFC
Column Chiralpak IA (4.6 x 150 mm, 5 µm)Chiralpak IA (20 x 250 mm, 5 µm)
Mobile Phase CO₂ / Methanol (with 0.2% Isopropylamine)CO₂ / Methanol (with 0.2% Isopropylamine)
Elution Mode Isocratic (e.g., 80:20 CO₂:Modifier)Isocratic (e.g., 80:20 CO₂:Modifier)
Flow Rate 3 mL/min60 mL/min
Back Pressure 150 bar150 bar
Temperature 40 °C40 °C
Detection UV at 254 nmUV at 254 nm and/or Mass Spectrometry
Injection Volume 5 µL500 µL (stacked injections)
Expected Purity >99.5%>99.5%
Expected Recovery ->90%
Expected Enantiomeric Excess >99.5%>99.5%

Visualization of Workflows and Pathways

Experimental Workflow Diagram

The overall process from synthesis to the final pure compound is illustrated below.

G cluster_synthesis Strategy A: Enantioselective Synthesis cluster_purification Purification cluster_alternative Alternative (Strategy B) cluster_analysis Final Analysis s1 Chiral Precursor: (S)-Bromo-amide s3 Williamson Ether Synthesis (K2CO3, 2-PrOH, 85°C) s1->s3 s2 4-Cyanophenol s2->s3 s4 Crude (R)-MK-2866 s3->s4 p1 Crude Product Purification (Silica Gel Chromatography) s4->p1 p2 Pure (R)-MK-2866 p1->p2 an1 QC Analysis (HPLC/SFC, NMR, MS) p2->an1 a1 Racemic Synthesis a2 Racemic MK-2866 a1->a2 a3 Preparative Chiral SFC a2->a3 a3->p2 an2 Enantiomerically Pure (R)-MK-2866 (e.e. > 99.5%) an1->an2

Caption: Overall experimental workflow for the synthesis and purification of (R)-MK-2866.

MK-2866 Signaling Pathway

MK-2866 exerts its effects through the classical androgen receptor signaling pathway.

G cluster_cyto Cytoplasm cluster_nucleus Nucleus MK2866 (R)-MK-2866 (Ligand) AR_HSP Androgen Receptor (AR) Complexed with Heat Shock Proteins (HSP) MK2866->AR_HSP Binding & HSP Dissociation AR_Active Activated AR Dimer AR_HSP->AR_Active Dimerization ARE Androgen Response Element (ARE) AR_Active->ARE Nuclear Translocation & DNA Binding DNA DNA Transcription Transcription of Target Genes ARE->Transcription Recruitment of Co-activators Proteins Synthesis of Anabolic Proteins Transcription->Proteins Translation Effect Tissue-Selective Anabolic Effects (Muscle & Bone Growth) Proteins->Effect Leads to

Caption: Simplified signaling pathway of MK-2866 via the Androgen Receptor.

References

An In-Depth Technical Guide to the In Vitro and In Vivo Studies of (R,R)-MK 2866 (Enobosarm)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

(R,R)-MK 2866, also known as Enobosarm or Ostarine, is a nonsteroidal selective androgen receptor modulator (SARM) that has garnered significant interest for its potential therapeutic applications in conditions such as muscle wasting and osteoporosis.[1][2] This technical guide provides a comprehensive overview of the key in vitro and in vivo studies that have characterized its pharmacological profile.

In Vitro Studies

The in vitro evaluation of (R,R)-MK 2866 has been crucial in elucidating its mechanism of action and tissue selectivity. Key studies have focused on its binding affinity to the androgen receptor (AR) and its effects on muscle cell biology.

Androgen Receptor Binding Affinity

(R,R)-MK 2866 is a potent and selective ligand for the androgen receptor. In one study, the binding affinity (Ki) of enobosarm for the AR was determined to be 3.8 nM.[1][3]

Table 1: In Vitro Androgen Receptor Binding Affinity of (R,R)-MK 2866

ParameterValue
Ki (Androgen Receptor)3.8 nM
Myogenic Differentiation

Studies using C2C12 and L6 muscle cell lines have demonstrated that (R,R)-MK 2866 stimulates proliferation, viability, and differentiation.[4][5] The anabolic effects in these cell lines were shown to be mediated through the androgen receptor, as the effects were inhibited by the AR antagonist, enzalutamide.[4]

Table 2: In Vitro Effects of (R,R)-MK 2866 on Myogenic Cells

Cell LineConcentrationEffect
C2C121000 nMIncreased proliferation and cell viability[4]
L610-10000 nMStimulated proliferation and cell viability[4]
C2C12100-1000 nMStimulated myogenin protein expression[4]

In Vivo Studies

In vivo studies have been instrumental in demonstrating the tissue-selective anabolic effects of (R,R)-MK 2866, particularly in muscle and bone, with a favorable safety profile concerning androgenic side effects in tissues like the prostate.

Effects on Muscle Mass and Physical Function

Clinical trials in healthy elderly men and postmenopausal women have shown that (R,R)-MK 2866 leads to a dose-dependent increase in total lean body mass and improvements in physical function.[6] In a phase II trial, a 3 mg daily dose resulted in a significant increase in lean body mass compared to placebo.[6]

Table 3: Effects of (R,R)-MK 2866 on Lean Body Mass and Physical Function in Elderly Humans (Phase II Trial)

Treatment GroupChange in Lean Body Mass (kg)Change in Stair Climb Power (Watts)
Placebo-0.02+0.23
1 mg Enobosarm+0.7+8.4
3 mg Enobosarm+1.3+10.1

Studies in patients with cancer-induced muscle wasting (cachexia) have also demonstrated the ability of Enobosarm to increase lean body mass.[7]

Effects on Bone Health

Preclinical studies using orchiectomized (Orx) rat models of osteoporosis have shown that (R,R)-MK 2866 can prevent bone loss and, in some cases, restore bone mineral density (BMD).[2][8][9]

Table 4: Effects of (R,R)-MK 2866 in an Orchiectomized Rat Model of Osteoporosis

Treatment GroupFemoral Cortical Density (g/cm³)Prostate Weight (g)
Orx (Control)1.18 ± 0.040.18 ± 0.07
Ostarine Prophylaxis (0.4 mg/kg)1.25 ± 0.030.62 ± 0.13
Testosterone Prophylaxis1.24 ± 0.05Not significantly different from Orx

Experimental Protocols

In Vitro Androgen Receptor Competitive Binding Assay

This protocol is adapted from established methods for determining the binding affinity of a compound to the androgen receptor.[3][10][11]

  • Preparation of Cytosol: Ventral prostates from castrated male rats are homogenized in a low-salt buffer (e.g., TEDG buffer: Tris-HCl, EDTA, DTT, glycerol). The homogenate is then centrifuged at high speed to obtain the cytosolic fraction containing the androgen receptors.

  • Competitive Binding: Increasing concentrations of (R,R)-MK 2866 are incubated with the rat prostate cytosol. A saturating concentration of a radiolabeled androgen, such as [3H]mibolerone (MIB) or [3H]-R1881, is added to the incubation mixture. A non-radiolabeled potent androgen (e.g., unlabeled R1881) is used to determine non-specific binding.

  • Separation of Bound and Free Ligand: After incubation (e.g., 18 hours at 4°C), the bound and free radioligand are separated. This can be achieved using methods like hydroxyapatite precipitation or dextran-coated charcoal.

  • Quantification: The amount of bound radioligand is quantified using liquid scintillation counting.

  • Data Analysis: The IC50 value (the concentration of (R,R)-MK 2866 that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis. The Ki value can then be calculated using the Cheng-Prusoff equation.

In Vivo Hershberger Bioassay

The Hershberger bioassay is a standardized in vivo screening test to evaluate the androgenic and antiandrogenic activity of a substance.[12][13][14][15]

  • Animal Model: Peripubertal male rats are castrated to remove the endogenous source of androgens.

  • Dosing: After a post-castration period, the animals are treated with the test substance, in this case (R,R)-MK 2866, daily for 10 consecutive days. Dosing is typically done via oral gavage or subcutaneous injection. A vehicle control group and a positive control group (e.g., testosterone propionate) are included.

  • Necropsy and Tissue Collection: Approximately 24 hours after the final dose, the animals are euthanized, and key androgen-dependent tissues are carefully dissected and weighed. These tissues include the ventral prostate, seminal vesicles (including coagulating glands), levator ani-bulbocavernosus muscle, Cowper's glands, and the glans penis.

  • Data Analysis: The weights of the tissues from the (R,R)-MK 2866-treated groups are compared to those of the vehicle control and positive control groups. An increase in the weight of these tissues indicates androgenic activity. The relative anabolic and androgenic potency can be assessed by comparing the response of the levator ani-bulbocavernosus muscle (anabolic) to that of the ventral prostate and seminal vesicles (androgenic).

Visualizations

Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus MK2866 (R,R)-MK 2866 AR Androgen Receptor (AR) (Cytoplasm) MK2866->AR Binds Complex MK-2866-AR Complex AR->Complex HSP Heat Shock Proteins HSP->AR Dissociates from Nucleus Nucleus Complex->Nucleus Translocation ARE Androgen Response Element (ARE) on DNA Complex->ARE Binds to Transcription Gene Transcription ARE->Transcription Initiates mRNA mRNA Transcription->mRNA Protein Protein Synthesis mRNA->Protein Translation Anabolic Anabolic Effects (Muscle & Bone Growth) Protein->Anabolic Androgenic Androgenic Effects (e.g., Prostate - partial agonist) Protein->Androgenic In_Vitro_Workflow cluster_binding AR Binding Assay cluster_myogenic Myogenic Differentiation Assay Prostate Rat Prostate Cytosol (Source of AR) Incubation Incubation Prostate->Incubation Radioligand [3H]-MIB or [3H]-R1881 Radioligand->Incubation MK2866_Binding (R,R)-MK 2866 (Varying Concentrations) MK2866_Binding->Incubation Separation Separation of Bound/ Free Radioligand Incubation->Separation Quantification Scintillation Counting Separation->Quantification Analysis_Binding IC50 & Ki Determination Quantification->Analysis_Binding Cells C2C12 or L6 Myoblasts MK2866_Myo (R,R)-MK 2866 Treatment Cells->MK2866_Myo Differentiation Induction of Differentiation MK2866_Myo->Differentiation Analysis_Myo Analysis of Proliferation, Viability, & Myogenic Markers Differentiation->Analysis_Myo In_Vivo_Workflow cluster_hershberger Hershberger Bioassay cluster_osteoporosis Osteoporosis Model Castration_H Castration of Peripubertal Male Rats Dosing_H 10-Day Dosing with (R,R)-MK 2866 Castration_H->Dosing_H Necropsy_H Necropsy Dosing_H->Necropsy_H Tissue_Weighing_H Weighing of Androgen- Dependent Tissues Necropsy_H->Tissue_Weighing_H Analysis_H Assessment of Anabolic/ Androgenic Activity Tissue_Weighing_H->Analysis_H Orchiectomy Orchiectomy of Adult Male Rats Dosing_O Treatment with (R,R)-MK 2866 Orchiectomy->Dosing_O Analysis_O Analysis of Bone Mineral Density (pQCT/DEXA) Dosing_O->Analysis_O

References

Discovery and development of Enobosarm (R,R)-MK 2866

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on the Discovery and Development of Enobosarm ((R,R)-MK-2866)

Introduction

Enobosarm, also known by its developmental codes GTx-024, MK-2866, and the common name Ostarine, is a pioneering investigational drug in the class of nonsteroidal selective androgen receptor modulators (SARMs). It was developed to elicit the therapeutic anabolic effects of androgens on muscle and bone, but with reduced androgenic effects on other tissues, such as the prostate. Originally developed by GTx, Inc., and later in collaboration with Merck & Co., the rights for its development now belong to Veru, Inc.

Enobosarm is orally bioavailable and has been studied in over 25 clinical trials involving more than 1,700 participants. Its development has explored a range of indications, from treating muscle wasting (cachexia) in cancer patients and age-related muscle loss (sarcopenia) to stress urinary incontinence and, more recently, as a treatment for androgen receptor-positive (AR+) breast cancer and as an adjunctive therapy to preserve muscle mass during weight loss with GLP-1 receptor agonists.

This document provides a comprehensive technical overview of the discovery, mechanism of action, preclinical and clinical development, and experimental protocols associated with Enobosarm.

Discovery and Preclinical Profile

The foundational research for Enobosarm and other SARMs emerged from the laboratories of James T. Dalton and Duane D. Miller at the University of Tennessee. The goal was to create a compound that could provide the muscle- and bone-building benefits of testosterone without its associated side effects, such as benign prostatic hyperplasia, potential acceleration of prostate cancer, and virilization in women.

Mechanism of Action

Enobosarm functions by selectively binding to the androgen receptor (AR) with high affinity (Ki of 3.8 nM) and activating it. Unlike traditional anabolic steroids, Enobosarm's chemical structure as a nonsteroidal aryl propionamide derivative allows for tissue-selective gene expression. Upon binding, the Enobosarm-AR complex undergoes a conformational change and translocates to the cell nucleus. There, it binds to specific DNA sequences known as Androgen Response Elements (AREs), modulating the transcription of target genes. In muscle and bone cells, this interaction promotes anabolic pathways, leading to increased protein synthesis and decreased bone resorption. In contrast, its interaction with the AR in tissues like the prostate and seminal vesicles is minimal, sparing them from significant androgenic stimulation. Furthermore, Enobosarm is not metabolized into estrogen or dihydrotestosterone (DHT), avoiding side effects related to aromatization and 5-alpha reduction.

Enobosarm_Mechanism_of_Action cluster_cell Target Cell (e.g., Myocyte) cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_output Tissue-Selective Anabolic Effects ENO Enobosarm AR_inactive Androgen Receptor (AR) (inactive) ENO->AR_inactive Binds to AR_active Enobosarm-AR Complex (active) AR_nucleus Enobosarm-AR Complex AR_active->AR_nucleus Translocation ARE Androgen Response Element (ARE) on DNA AR_nucleus->ARE Binds to Coactivators Co-activators AR_nucleus->Coactivators Recruits Prostate Minimal Prostate Stimulation Transcription Gene Transcription ARE->Transcription Initiates Muscle Increased Muscle Protein Synthesis Transcription->Muscle Bone Increased Bone Mineral Density Transcription->Bone Coactivators->ARE

Caption: Enobosarm's selective androgen receptor modulation pathway.

Pharmacokinetics

Clinical studies have characterized Enobosarm as having a favorable pharmacokinetic profile for a once-daily oral therapeutic. It is rapidly absorbed, and its pharmacokinetics are linear across a range of single doses.

ParameterValueReference
Oral Bioavailability ~100% (in rats)
Time to Max. Concentration (Tmax) ~1.0 hours
Elimination Half-life (t½) 14–21 hours
Metabolism Not significantly affected by strong CYP3A4 inhibitors (itraconazole). Levels are reduced by CYP3A4 inducers (rifampin).
Dosing Once daily, oral administration

Clinical Development

Enobosarm has been evaluated in numerous clinical trials for various indications. This section details the most significant of these studies.

Muscle Wasting (Cachexia & Sarcopenia)

The initial primary focus for Enobosarm was the prevention and treatment of muscle wasting associated with cancer and aging.

Phase II Trial in Healthy Elderly and Postmenopausal Women

This foundational 12-week, double-blind, placebo-controlled study (NCT00467844) evaluated Enobosarm in 120 healthy elderly men and postmenopausal women. The results demonstrated a clear dose-dependent benefit.

EndpointPlaceboEnobosarm 1 mgEnobosarm 3 mgP-value (3 mg vs. Placebo)
Change in Total Lean Body Mass (LBM) --+1.25 kg< 0.001
Change in Stair Climb Power --+16.8 watts0.013
Change in Insulin Resistance (HOMA-IR) +2.6%--27.3%0.013

Experimental Protocol: Phase II Sarcopenia Trial (NCT00467844)

  • Objective: To assess the efficacy and safety of Enobosarm on total lean body mass and physical function.

  • Design: 12-week, randomized, double-blind, placebo-controlled trial.

  • Participants: 120 healthy elderly men (>60 years) and postmenopausal women.

  • Intervention: Daily oral doses of placebo, 0.1 mg, 0.3 mg, 1 mg, or 3 mg of Enobosarm.

  • Primary Endpoint: Change from baseline in total lean body mass (LBM).

  • Method of Assessment: LBM was measured by dual-energy X-ray absorptiometry (DXA).

  • Secondary Endpoints: Physical function, body weight, insulin resistance, and safety.

  • Method of Assessment: Physical function was measured by a stair climb test (time and power calculation). Safety was monitored via adverse event reporting and clinical laboratory tests.

Phase II Trial in Cancer Patients

A subsequent randomized, double-blind, placebo-controlled Phase II trial evaluated Enobosarm in 159 patients with various cancers who had experienced weight loss. This study confirmed the anabolic effects in a patient population.

EndpointPlacebo (n=34)Enobosarm 1 mg (n=32)Enobosarm 3 mg (n=34)
Median Change in LBM +0.02 kg+1.5 kg (p=0.0012 vs placebo)+1.0 kg (p=0.046 vs placebo)

Phase III POWER Trials

Two large, identically designed Phase III trials (POWER 1 and 2; NCT01355484, NCT01355497) were conducted to assess Enobosarm for preventing and treating muscle wasting in patients with non-small-cell lung cancer (NSCLC). The co-primary endpoints were LBM and physical function (stair climb power). While the trials demonstrated a statistically significant increase in LBM, they failed to meet the pre-specified responder analysis for the physical function endpoint. This led to the discontinuation of development for this specific indication.

Stress Urinary Incontinence (SUI)

Based on the role of the androgen receptor in pelvic floor muscle, Enobosarm was investigated for SUI in postmenopausal women. The Phase II ASTRID trial, however, failed to meet its primary endpoint, showing no statistically significant difference in the reduction of incontinence episodes per day compared to placebo.

Breast Cancer

A promising area of development is in the treatment of AR-positive, estrogen receptor-positive (ER+), and HER2-negative metastatic breast cancer. The rationale is that activating the AR in these tumors can have a tumor-suppressive effect. Phase II trials have shown encouraging results, and Enobosarm is currently in Phase 3 trials for this indication, using higher doses (e.g., 9 mg/day) than in the muscle wasting studies.

Adjunctive Therapy for Obesity

More recently, Enobosarm is being developed to address a significant side effect of GLP-1 receptor agonists (e.g., semaglutide) used for weight loss: the concurrent loss of lean muscle mass.

Phase IIb QUALITY Trial

This double-blind, placebo-controlled study evaluated Enobosarm in older adults with obesity receiving semaglutide. The results were highly positive, demonstrating that Enobosarm could significantly preserve muscle while augmenting fat loss.

Endpoint (at 16 weeks)Semaglutide + PlaceboSemaglutide + Enobosarm 3 mg
Relative Reduction in Lean Mass Loss Baseline99.1% (p < 0.001)
Percentage of Total Weight Loss from Fat -99%
Incidence of GI Adverse Events 32 cases18 cases

Experimental Protocol: Phase IIb QUALITY Trial

  • Objective: To evaluate the safety and efficacy of Enobosarm to preserve muscle and augment fat loss in older patients receiving semaglutide for weight reduction.

  • Design: Multicenter, double-blind, placebo-controlled, randomized, dose-finding study.

  • Participants: Approximately 150 overweight or obese patients aged >60 years initiating semaglutide treatment.

  • Intervention: Daily oral Enobosarm (3 mg or 6 mg) or placebo, in addition to semaglutide.

  • Primary Endpoint: Change in total lean body mass.

  • Key Secondary Endpoints: Change in total body fat mass and physical function (stair climb test).

  • Method of Assessment: Body composition was assessed by DXA. Safety and tolerability were monitored throughout the study.

Visualized Workflows and Relationships

To better illustrate the processes involved in Enobosarm's development and application, the following diagrams are provided.

Clinical_Trial_Workflow cluster_treatment Treatment Period (e.g., 12-16 Weeks) Screening Patient Screening (Inclusion/Exclusion Criteria) Consent Informed Consent Screening->Consent Baseline Baseline Assessments (DXA, Physical Function, Labs) Consent->Baseline Randomization Randomization Baseline->Randomization GroupA Group A: Enobosarm (e.g., 3 mg) Randomization->GroupA Arm 1 GroupB Group B: Placebo Randomization->GroupB Arm 2 Monitoring Ongoing Safety Monitoring (Adverse Events, Labs) GroupA->Monitoring GroupB->Monitoring Endpoint End-of-Study Assessments (Primary & Secondary Endpoints) Monitoring->Endpoint Analysis Data Unblinding & Statistical Analysis Endpoint->Analysis Results Results Reporting Analysis->Results

Caption: A generalized workflow for a randomized controlled trial of Enobosarm.

GLP1_Synergy cluster_glp1 GLP-1 Agonist Monotherapy cluster_combo Combination Therapy cluster_outcome Therapeutic Goal GLP1 GLP-1 Agonist (e.g., Semaglutide) FatLoss1 Desired: Significant Fat Mass Loss GLP1->FatLoss1 MuscleLoss Undesired: Significant Lean Mass Loss GLP1->MuscleLoss Optimal Optimized, High-Quality Weight Loss Combo GLP-1 Agonist + Enobosarm FatLoss2 Augmented Fat Mass Loss Combo->FatLoss2 MusclePreserve Preservation of Lean Mass Combo->MusclePreserve FatLoss2->Optimal MusclePreserve->Optimal

Caption: Logical relationship for Enobosarm's use with GLP-1 agonists.

Safety and Tolerability

Across numerous clinical trials, Enobosarm has demonstrated a favorable safety profile and is generally well-tolerated. A pooled safety analysis from four randomized clinical trials including over 1,000 patients provides a robust overview.

  • Adverse Events: The profile of treatment-emergent adverse events (TEAEs) for Enobosarm is comparable to placebo. The most common AEs were related to the underlying conditions of the trial participants (e.g., nausea, anemia in cancer patients) and were not significantly increased compared to the placebo arms.

  • Gastrointestinal Effects: Notably, Enobosarm does not appear to increase gastrointestinal side effects. In the QUALITY trial, it was associated with a lower incidence of GI events compared to placebo when combined with semaglutide.

  • Liver Function: There has been no evidence of significant drug-induced liver injury (DILI). Mild, transient elevations in liver enzymes have been observed in some patients but were typically within normal limits and resolved.

  • Lipid Profile: A consistent finding across studies is a reduction in HDL cholesterol. Reductions in total cholesterol, LDL-C, and triglycerides have also been observed.

  • Hormonal Effects: As an AR agonist, Enobosarm can suppress endogenous testosterone and sex hormone-binding globulin (SHBG). These effects are generally dose-dependent and reversible.

Conclusion

Enobosarm ((R,R)-MK-2866) stands as one of the most extensively studied selective androgen receptor modulators to date. Its development journey began with a clear therapeutic goal: to provide the anabolic benefits of androgens for muscle and bone while avoiding unwanted androgenic side effects. Preclinical and early-phase clinical trials consistently demonstrated its ability to increase lean body mass and improve physical function.

While late-stage trials for cancer cachexia did not meet their functional endpoints, leading to a pivot in strategy, the robust data on its anabolic effects and safety profile have enabled its continued development in other areas. The current focus on AR+ breast cancer and as a muscle-preserving agent in obesity treatment highlights the compound's versatility. The positive results from the Phase IIb QUALITY trial, in particular, position Enobosarm as a potentially critical component of next-generation weight management therapies. As an investigational agent, it has not yet received regulatory approval for any indication, but ongoing research continues to define its potential therapeutic roles.

An In-Depth Technical Guide to the Stability and Degradation Profile of (R,R)-MK-2866 (Enobosarm)

Author: BenchChem Technical Support Team. Date: November 2025

Introduction to the Stability and Degradation of (R,R)-MK-2866

(R,R)-MK-2866, also known as Enobosarm or Ostarine, is a non-steroidal selective androgen receptor modulator (SARM) that has been investigated for various therapeutic applications, including the prevention of muscle wasting.[1] Understanding the chemical stability of an active pharmaceutical ingredient (API) like (R,R)-MK-2866 is a critical aspect of drug development. Stability studies are essential to ensure the safety, efficacy, and quality of the drug product throughout its shelf life.

Forced degradation, or stress testing, is a crucial component of these studies. It involves subjecting the drug substance to conditions more severe than accelerated stability testing to identify potential degradation products and pathways.[2] This information is vital for the development of a stability-indicating analytical method (SIAM), which is a validated quantitative analytical procedure that can detect changes in the quality attributes of the drug substance and drug product over time.

Forced Degradation (Stress Testing) Protocol

The primary goal of a forced degradation study is to induce degradation of the drug substance to a level that allows for the detection and characterization of degradation products, typically in the range of 5-20% degradation.[3] Over-stressing can lead to the formation of secondary degradation products that may not be relevant to the actual stability of the drug under normal storage conditions.

General Experimental Protocols for Forced Degradation

The following table outlines the typical stress conditions applied in a forced degradation study. The specific concentrations, temperatures, and durations should be optimized for (R,R)-MK-2866 based on its preliminary stability data.

Stress ConditionTypical Reagents and ConditionsRationale
Acid Hydrolysis 0.1 M to 1 M HCl, heated at 60-80°C for several hours to days.To evaluate susceptibility to degradation in acidic environments, which can occur in the stomach or during certain formulation processes.
Base Hydrolysis 0.1 M to 1 M NaOH, at room temperature or heated at 60-80°C for several hours to days.To assess lability in alkaline conditions, which is important for understanding degradation in the intestinal tract and in certain liquid formulations.
Oxidation 3-30% Hydrogen Peroxide (H₂O₂), at room temperature for several hours to days.To investigate the potential for oxidative degradation, which can be initiated by atmospheric oxygen or oxidizing agents present as excipients.
Thermal Degradation Dry heat (e.g., 60-80°C) and heat with humidity (e.g., 60°C/75% RH) for several days to weeks.To determine the impact of temperature on the solid-state stability of the drug substance.
Photodegradation Exposure to a combination of UV and visible light (e.g., ICH option 1 or 2) for a specified duration.To assess the light sensitivity of the drug, which is crucial for determining appropriate packaging and storage requirements.
Sample Preparation and Analysis

For each stress condition, a solution of (R,R)-MK-2866 at a known concentration (e.g., 1 mg/mL) is prepared. A control sample (unstressed) is also prepared and analyzed alongside the stressed samples. After the designated stress period, the samples are neutralized (if necessary) and diluted to a suitable concentration for analysis by a stability-indicating analytical method, typically High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC).

Development and Validation of a Stability-Indicating Analytical Method (SIAM)

A robust and validated SIAM is essential for accurately quantifying the decrease in the concentration of the parent drug and the formation of degradation products. Reverse-phase HPLC with UV detection is the most common technique for this purpose.

Chromatographic Method Development

The goal is to develop a method that provides adequate separation of the parent (R,R)-MK-2866 peak from all potential degradation product peaks and any peaks originating from the placebo or excipients. This involves optimizing parameters such as:

  • Column: A C18 column is a common starting point.

  • Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate or acetate) and an organic solvent (e.g., acetonitrile or methanol) is typically used. Gradient elution is often necessary to resolve all peaks.

  • Flow Rate: Typically in the range of 0.8-1.5 mL/min for HPLC.

  • Detection Wavelength: Selected based on the UV absorbance maximum of (R,R)-MK-2866 and its degradation products. A photodiode array (PDA) detector is highly recommended to assess peak purity.

Method Validation

Once the method is developed, it must be validated according to ICH Q2(R1) guidelines to ensure it is suitable for its intended purpose. The key validation parameters are summarized in the table below.

Validation ParameterPurposeAcceptance Criteria (Typical)
Specificity To demonstrate that the method can unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradants, and matrix components.The peak for the analyte should be pure and well-resolved from other peaks.
Linearity To demonstrate that the analytical procedure provides results that are directly proportional to the concentration of the analyte in the sample.Correlation coefficient (r²) ≥ 0.999 over a specified range.
Accuracy To determine the closeness of the test results obtained by the method to the true value.Recovery of 98.0% to 102.0% of the known added amount of analyte.
Precision (Repeatability and Intermediate Precision)To assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions.Relative Standard Deviation (RSD) ≤ 2%.
Limit of Detection (LOD) The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.Typically determined by signal-to-noise ratio (e.g., 3:1).
Limit of Quantitation (LOQ) The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.Typically determined by signal-to-noise ratio (e.g., 10:1).
Robustness To measure the capacity of the method to remain unaffected by small, but deliberate variations in method parameters.System suitability parameters should remain within acceptable limits.

Identification and Structural Elucidation of Degradation Products

Identifying the structure of significant degradation products is crucial for understanding the degradation pathways and for assessing their potential toxicity. Hyphenated analytical techniques are powerful tools for this purpose.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Provides molecular weight information and fragmentation patterns of the degradation products, which are essential for proposing their structures.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information, including the connectivity of atoms and stereochemistry. Isolation of the degradation products is often required for NMR analysis.

Visualizations

Signaling Pathway

G (R,R)-MK-2866 Signaling Pathway (Hypothetical) cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus MK2866 (R,R)-MK-2866 AR Androgen Receptor (AR) MK2866->AR HSP Heat Shock Proteins AR->HSP dissociation ARE Androgen Response Element AR->ARE dimerization & binding Gene Target Gene Transcription ARE->Gene Protein Protein Synthesis (Anabolism) Gene->Protein Muscle Muscle Growth Protein->Muscle G Forced Degradation Experimental Workflow cluster_stress Stress Conditions Acid Acid Hydrolysis Analysis Stability-Indicating HPLC/UHPLC Analysis Acid->Analysis Base Base Hydrolysis Base->Analysis Oxidation Oxidation Oxidation->Analysis Thermal Thermal Thermal->Analysis Photo Photolytic Photo->Analysis API (R,R)-MK-2866 API API->Acid API->Base API->Oxidation API->Thermal API->Photo Data Data Evaluation (Assay, Impurities, Mass Balance) Analysis->Data Identification Degradant Identification (LC-MS, NMR) Data->Identification Report Stability Report Identification->Report

References

(R,R)-MK-2866 and Its Anabolic Effects on Bone Mineral Density: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(R,R)-MK-2866, the active enantiomer of the non-steroidal selective androgen receptor modulator (SARM) Ostarine (also known as Enobosarm or MK-2866), has demonstrated significant anabolic effects on bone tissue in preclinical models. This technical guide provides a comprehensive overview of the current understanding of (R,R)-MK-2866's impact on bone mineral density (BMD). It includes a detailed summary of quantitative data from key studies, standardized experimental protocols for assessing bone parameters, and a visualization of the putative signaling pathways involved in its mechanism of action. This document is intended to serve as a resource for researchers and professionals in the field of musculoskeletal drug development.

Introduction

Osteoporosis is a systemic skeletal disease characterized by low bone mass and microarchitectural deterioration of bone tissue, leading to an increased risk of fracture. Androgens are known to play a crucial role in maintaining bone health in both men and women by stimulating bone formation and reducing bone resorption. However, the therapeutic use of traditional anabolic androgenic steroids is limited by their undesirable androgenic side effects, such as virilization in women and an increased risk of prostate-related issues in men.

Selective Androgen Receptor Modulators (SARMs) are a class of androgen receptor ligands that display tissue-selective anabolic effects on muscle and bone with reduced activity in androgenic tissues like the prostate and skin.[1] (R,R)-MK-2866, as the active component of Ostarine, has been the subject of numerous preclinical and clinical investigations for its potential to treat muscle wasting and osteoporosis.[2][3][4] This guide focuses specifically on the effects of (R,R)-MK-2866 on bone mineral density, providing a technical deep-dive into the available scientific evidence.

Quantitative Data Summary

The following tables summarize the key quantitative findings from preclinical studies investigating the effects of (R,R)-MK-2866 (Ostarine) on bone mineral density and related parameters in rodent models of osteoporosis.

Table 1: Effects of Ostarine on Bone Mineral Density (BMD) in Ovariectomized (OVX) Rats

Study ReferenceAnimal ModelTreatment GroupDoseDurationFemoral BMD ChangeVertebral BMD Change
Komrakova et al. (2020)3-month-old OVX Sprague-Dawley ratsOstarine0.04 mg/kg/day5 weeksNo significant effectNo significant effect
Ostarine0.4 mg/kg/day5 weeksImprovement in structural propertiesImprovement in structural properties
Ostarine4 mg/kg/day5 weeksImprovement in structural propertiesImprovement in structural properties

Table 2: Effects of Ostarine on Bone Biomechanical Properties in Ovariectomized (OVX) Rats

Study ReferenceAnimal ModelTreatment GroupDoseDurationKey Biomechanical Findings
Komrakova et al. (2020)3-month-old OVX Sprague-Dawley ratsOstarine0.04, 0.4, 4 mg/kg/day5 weeksDid not significantly improve biomechanical properties within the study duration.

Table 3: Effects of Ostarine on Bone Healing in Ovariectomized (OVX) Rats with Tibial Osteotomy

Study ReferenceAnimal ModelTreatment GroupDoseDurationKey Findings on Bone Healing
Hoffmann et al. (2019)3-month-old OVX Sprague-Dawley ratsOstarine4 mg/kg/day5 weeksEnhanced callus formation, increased callus density, accelerated bridging time of the osteotomy.

Table 4: Effects of Ostarine on Bone Parameters in Orchiectomized (Orx) Rats

Study ReferenceAnimal ModelTreatment GroupDoseDurationKey Findings on Bone Parameters
Hoffmann et al. (2020)8-month-old Orx Sprague-Dawley ratsOstarine Prophylaxis0.4 mg/kg/day18 weeksPrevented osteoporotic changes in cortical and trabecular bone. Increased femoral trabecular density.
Ostarine Therapy0.4 mg/kg/day6 weeks (starting 12 weeks post-Orx)Increased cortical density of the femur.

Putative Signaling Pathways

The anabolic effects of (R,R)-MK-2866 on bone are primarily mediated through its selective binding to the androgen receptor (AR). This interaction triggers a cascade of downstream signaling events that ultimately lead to increased osteoblast differentiation and activity, and potentially a reduction in osteoclastogenesis. The following diagram illustrates the putative signaling pathways involved.

G Putative Signaling Pathway of (R,R)-MK-2866 in Osteoblasts cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_effects Cellular Effects RR_MK2866 (R,R)-MK-2866 AR Androgen Receptor (AR) RR_MK2866->AR Binds AR_RR_MK2866 (R,R)-MK-2866-AR Complex HSP Heat Shock Proteins AR->HSP Released from AR_dimer AR Dimer AR_RR_MK2866->AR_dimer Dimerization & Nuclear Translocation Src Src Kinase MAPK_pathway MAPK Pathway (ERK1/2) Src->MAPK_pathway Beta_catenin β-catenin MAPK_pathway->Beta_catenin Stabilization ARE Androgen Response Element (ARE) AR_dimer->ARE Binds to Gene_transcription Target Gene Transcription ARE->Gene_transcription Runx2 Runx2 Gene_transcription->Runx2 Osteocalcin Osteocalcin Gene_transcription->Osteocalcin OPG Osteoprotegerin (OPG) Gene_transcription->OPG Beta_catenin->Gene_transcription Co-activation Osteoblast_diff Osteoblast Differentiation & Proliferation Runx2->Osteoblast_diff Bone_formation Increased Bone Formation Osteocalcin->Bone_formation Osteoclast_inhibition Inhibition of Osteoclastogenesis OPG->Osteoclast_inhibition Decreases RANKL/OPG ratio Osteoblast_diff->Bone_formation

Caption: Putative signaling cascade of (R,R)-MK-2866 in bone cells.

Experimental Protocols

The following section outlines standardized methodologies for key experiments cited in the evaluation of (R,R)-MK-2866's effects on bone.

Animal Model of Postmenopausal Osteoporosis

A commonly used preclinical model is the ovariectomized (OVX) rat, which mimics estrogen deficiency-induced bone loss observed in postmenopausal women.

  • Animals: Adult female Sprague-Dawley or Wistar rats (typically 3-6 months old).

  • Procedure: Bilateral ovariectomy is performed under anesthesia. A sham operation (laparotomy without ovary removal) is conducted on the control group.

  • Post-operative Care: Animals are monitored for recovery and receive appropriate analgesia. A period of 8-12 weeks is often allowed for the establishment of significant bone loss before treatment initiation.

  • Treatment Administration: (R,R)-MK-2866 is typically administered orally via gavage daily for a specified duration (e.g., 5-18 weeks).

G Experimental Workflow for Preclinical Osteoporosis Model start Start: Acclimatization of Rats ovx Ovariectomy (OVX) or Sham Operation start->ovx recovery Post-operative Recovery & Bone Loss Period (8-12 weeks) ovx->recovery treatment Treatment Initiation: - Vehicle Control - (R,R)-MK-2866 (various doses) recovery->treatment duration Daily Oral Gavage (5-18 weeks) treatment->duration euthanasia Euthanasia & Tissue Collection duration->euthanasia analysis Bone Analysis: - DEXA - Micro-CT - Biomechanical Testing - Gene Expression euthanasia->analysis end End: Data Interpretation analysis->end

Caption: Typical experimental workflow for evaluating (R,R)-MK-2866 in a rat osteoporosis model.

Dual-Energy X-ray Absorptiometry (DEXA)

DEXA is a non-invasive technique used to measure areal bone mineral density (aBMD).

  • Instrumentation: A small animal DEXA scanner (e.g., PIXImus).

  • Procedure:

    • Anesthetize the animal (e.g., with isoflurane).

    • Position the animal in a prone position on the scanner bed.

    • Perform a whole-body scan.

    • Define regions of interest (ROI), such as the whole femur and lumbar vertebrae, for analysis.

  • Data Analysis: The software calculates bone mineral content (BMC), bone area, and aBMD for the defined ROIs.

Micro-Computed Tomography (Micro-CT)

Micro-CT provides high-resolution, three-dimensional images of bone microarchitecture.

  • Instrumentation: A high-resolution micro-CT scanner.

  • Sample Preparation: Excised bones (e.g., femur, tibia) are fixed in formalin and stored in ethanol.

  • Scanning Parameters:

    • Voxel size: ~10-20 µm

    • Voltage: ~50-70 kVp

    • Current: ~150-200 µA

    • Filters: e.g., 0.5 mm aluminum

  • Data Analysis: 3D reconstruction is performed, and software is used to quantify trabecular and cortical bone parameters, including:

    • Bone Volume/Total Volume (BV/TV)

    • Trabecular Number (Tb.N)

    • Trabecular Thickness (Tb.Th)

    • Trabecular Separation (Tb.Sp)

    • Cortical Thickness (Ct.Th)

Biomechanical Testing (Three-Point Bending)

This method assesses the mechanical strength of long bones.

  • Instrumentation: A material testing machine equipped with a load cell.

  • Sample Preparation: Excised long bones (e.g., femur, tibia) are cleaned of soft tissue and kept hydrated.

  • Procedure:

    • The bone is placed on two supports with a defined span length.

    • A load is applied to the midpoint of the bone at a constant displacement rate until fracture.

  • Data Analysis: A load-displacement curve is generated to calculate:

    • Ultimate Load (N): The maximum force the bone can withstand.

    • Stiffness (N/mm): The slope of the linear portion of the curve, representing the bone's resistance to deformation.

    • Energy to Failure (mJ): The area under the curve, indicating toughness.

Gene Expression Analysis (RT-qPCR)

RT-qPCR is used to quantify the expression of genes involved in bone metabolism.

  • Sample Preparation:

    • Bone tissue is pulverized in liquid nitrogen.

    • Total RNA is extracted using a suitable kit (e.g., TRIzol).

    • RNA quality and quantity are assessed (e.g., via spectrophotometry).

  • Reverse Transcription: cDNA is synthesized from the RNA template.

  • qPCR: The expression of target genes (e.g., Runx2, Osteocalcin, RANKL, OPG) is quantified relative to a stable housekeeping gene (e.g., GAPDH, β-actin).

  • Data Analysis: The relative gene expression is calculated using the ΔΔCt method.

Conclusion

The available preclinical data strongly suggest that (R,R)-MK-2866 has a beneficial anabolic effect on bone, leading to improvements in bone mineral density and microarchitecture in rodent models of osteoporosis. Its tissue-selective nature positions it as a promising therapeutic candidate for the treatment of bone-wasting diseases with a potentially more favorable safety profile than traditional androgens. The primary mechanism of action is through the activation of the androgen receptor in bone cells, which in turn modulates key signaling pathways involved in osteoblastogenesis and bone formation. Further research, particularly well-controlled clinical trials focusing on bone-related endpoints, is necessary to fully elucidate its efficacy and safety in humans. This technical guide provides a foundational understanding for researchers and drug development professionals interested in the potential of (R,R)-MK-2866 for the treatment of osteoporosis and other bone disorders.

References

Methodological & Application

Application Notes and Protocols for (R,R)-MK 2866 (Ostarine/Enobosarm) Administration in Rodent Models

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

MK-2866, also known as Ostarine or Enobosarm, is a non-steroidal selective androgen receptor modulator (SARM) that has demonstrated tissue-selective anabolic effects in muscle and bone.[1] It is important to note that the widely studied and commercially available form of MK-2866 is the (S)-enantiomer, with the IUPAC name ((2S)-3-(4-cyanophenoxy)-N-[4-cyano-3-(trifluoromethyl)phenyl]-2-hydroxy-2-methylpropanamide).[2] This document provides protocols for the administration of this compound in rodent models, based on published research. While the query specified the (R,R)-enantiomer, the available scientific literature predominantly focuses on the (S)-enantiomer. The protocols outlined below are for the commonly researched (S)-MK-2866.

These application notes are intended for researchers, scientists, and drug development professionals working with rodent models to investigate the effects of MK-2866 on muscle wasting, osteoporosis, and other related conditions.

Mechanism of Action

MK-2866 is a selective androgen receptor modulator (SARM) that binds to the androgen receptor (AR) with high affinity (Ki of 3.8 nM).[3] Unlike traditional anabolic steroids, MK-2866 exhibits tissue-selective anabolic activity, primarily in skeletal muscle and bone, with reduced effects on androgenic tissues such as the prostate.[4][5] Upon binding to the AR, the MK-2866-AR complex translocates to the nucleus and modulates the transcription of target genes involved in protein synthesis and myogenesis.[4][6] This leads to an increase in muscle mass and bone density.[1][7] The signaling pathway involves the activation of ERK1/2 kinase and increased expression of myogenic regulatory factors such as MyoD, myogenin, and Myosin Heavy Chain (MyH).[4][6]

Experimental Protocols

Preparation of Dosing Solutions

The vehicle for administering MK-2866 can vary depending on the route of administration. It is crucial to ensure the compound is fully dissolved or homogenously suspended for accurate dosing.

For Subcutaneous (s.c.) Injection:

  • Vehicle 1: Ethanol and PEG300: Dissolve MK-2866 in a vehicle of ethanol and polyethylene glycol 300 (PEG300). A common ratio is 10:90 (v/v) of ethanol to PEG300.[4][8]

  • Vehicle 2: DMSO and PEG300: Dissolve MK-2866 in a vehicle of dimethyl sulfoxide (DMSO) and polyethylene glycol 300 (PEG300). A common ratio is 20% DMSO and 80% PEG300.[9]

For Oral Administration:

  • Vehicle 1: DMSO and Corn Oil: First, dissolve MK-2866 in DMSO (e.g., 10% of the final volume) and then add corn oil (e.g., 90% of the final volume) to achieve the desired concentration.[10]

  • Vehicle 2: Incorporation into Diet: MK-2866 can be mixed with a soy-free rodent diet to achieve the target daily dosage based on the animals' average daily food consumption.[11]

For Oral and Intraperitoneal (i.p.) Injection:

  • Prepare a stock solution of MK-2866 in DMSO (e.g., 25.0 mg/mL).

  • To prepare a 1 mL working solution (2.5 mg/mL), add 100 µL of the DMSO stock solution to 400 µL of PEG300 and mix.

  • Add 50 µL of Tween-80 and mix.

  • Add 450 µL of saline to reach a final volume of 1 mL. This will result in a suspended solution.[12]

Administration in Rodent Models

The following protocols are based on studies in rat models. Dosages and administration routes can be adapted for other rodent species with appropriate adjustments.

Protocol 1: Subcutaneous Administration for Muscle Atrophy Models

  • Animal Model: Male Wistar rats.[4]

  • Objective: To investigate the effects of MK-2866 on muscle differentiation and mass.

  • Dosage: 0.4 mg/kg body weight.[4]

  • Administration: Daily subcutaneous injections for 30 consecutive days.[4]

  • Control Group: Administer an equal volume of the vehicle (e.g., 10:90 v/v ethanol:PEG300).[4]

  • Endpoint Analysis: Measurement of muscle mass (e.g., levator ani muscle), and analysis of myogenic markers (e.g., myogenin, MyoD, MyH) via qPCR or Western blot.[4]

Protocol 2: Oral Administration for Postmenopausal Osteoporosis Models

  • Animal Model: Ovariectomized (OVX) female Sprague-Dawley rats.[11]

  • Objective: To investigate the dose-dependent effects of MK-2866 on muscle and bone in a model of postmenopausal conditions.

  • Dosage: 0.04, 0.4, and 4 mg/kg body weight/day, administered through the diet.[11][13]

  • Administration: Treatment for 5 weeks, starting 8 weeks post-ovariectomy.[11]

  • Control Groups: A non-ovariectomized (Non-OVX) group and an ovariectomized (OVX) group receiving the vehicle diet.[11]

  • Endpoint Analysis: Measurement of muscle weight, capillary density, bone mineral density, and uterine weight.[11][13]

Protocol 3: Subcutaneous Administration for Obesity and Metabolic Studies

  • Animal Model: Diet-induced obese (DIO) male Wistar rats.[8]

  • Objective: To investigate the metabolic effects of MK-2866.

  • Dosage: 0.4 mg/kg body weight.[8]

  • Administration: Daily subcutaneous injections for 30 days.[8]

  • Control Group: Administer an equal volume of the vehicle (10:90 v/v ethanol:PEG300).[8]

  • Endpoint Analysis: Measurement of body weight, fat mass, glucose levels, and serum lipid profiles.[8]

Data Presentation

Quantitative Effects of MK-2866 on Muscle Mass in Rodents
Animal ModelDosageAdministration Route & DurationKey FindingsReference
Male Wistar rats0.4 mg/kg/daySubcutaneous, 30 daysIncreased levator ani muscle mass.[4]
Ovariectomized Sprague-Dawley rats0.04, 0.4, 4 mg/kg/dayOral (in diet), 5 weeksIncreased weight of the gastrocnemius muscle at all doses.[11][14]
Orchiectomized male Sprague-Dawley rats0.4 mg/kg/dayOral (in diet), 18 weeks (prophylaxis)No significant effect on muscle mass.[15]
Male Wistar rats with endurance training0.4 mg/kg/daySubcutaneous, 8 weeks (5x/week)No significant effect on soleus muscle weight.[9]
Quantitative Effects of MK-2866 on Bone Parameters in Rodents
Animal ModelDosageAdministration Route & DurationKey FindingsReference
Ovariectomized rats0.4 and 4 mg/kg/dayOral (in diet), 5 weeksImprovements in bone mineral density and bone volume density.[7]
Orchiectomized male Sprague-Dawley rats0.4 mg/kg/dayOral (in diet), 18 weeks (prophylaxis)Increased femoral trabecular density (26.01 ± 9.1% vs. 20.75 ± 1.2% in Orx). Increased L4 trabecular density (16.3 ± 7.3% vs 11.8 ± 2.9% in Orx). Increased cortical density of the femur.[15]
Ovariectomized rats with osteotomy4 mg/kg/dayOral (in diet), 5 weeksEnhanced callus formation and increased callus density.[14]

Visualizations

Signaling Pathway of MK-2866 in Skeletal Muscle

Caption: Signaling pathway of MK-2866 in skeletal muscle cells.

Experimental Workflow for Rodent Studies

Experimental_Workflow cluster_pre_treatment Pre-Treatment Phase cluster_treatment Treatment Phase cluster_post_treatment Post-Treatment Phase Acclimatization Animal Acclimatization (e.g., 1 week) Baseline Baseline Measurements (Body weight, etc.) Acclimatization->Baseline Grouping Randomization into Treatment Groups Baseline->Grouping Dosing Daily Administration of MK-2866 or Vehicle Grouping->Dosing Monitoring Weekly Monitoring (Body weight, food intake) Dosing->Monitoring Duration of Study (e.g., 5-18 weeks) Endpoint Endpoint Measurements (Muscle/Bone analysis) Dosing->Endpoint Monitoring->Dosing Data_Analysis Statistical Analysis Endpoint->Data_Analysis Conclusion Conclusion Data_Analysis->Conclusion

Caption: General experimental workflow for in vivo rodent studies with MK-2866.

References

Application Notes and Protocols for (R,R)-MK 2866 in Cell Culture Experiments

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R,R)-MK 2866, also known as Ostarine or Enobosarm, is a non-steroidal selective androgen receptor modulator (SARM) that has demonstrated potential in promoting muscle growth and improving bone density.[1][2][3] Its tissue-selective nature makes it a compound of interest for therapeutic applications in muscle-wasting conditions. These application notes provide detailed protocols for the dissolution and use of (R,R)-MK 2866 in in vitro cell culture experiments, particularly with myoblast cell lines such as C2C12 and L6.

Data Presentation

Solubility of (R,R)-MK 2866

(R,R)-MK 2866 is a hydrophobic compound, and its solubility in aqueous solutions is limited. Therefore, an organic solvent is required to prepare stock solutions for cell culture applications.

SolventSolubilityNotes
DMSO (Dimethyl Sulfoxide) ≥ 100 mg/mL (≥ 256.85 mM)The recommended solvent for preparing high-concentration stock solutions.[4]
Ethanol SolubleCan be used as an alternative, but may have different effects on cells.
Water InsolubleNot suitable for preparing stock solutions.
Recommended Final DMSO Concentration in Cell Culture

While DMSO is an excellent solvent, it can exhibit cytotoxicity at higher concentrations. It is crucial to maintain the final DMSO concentration in the cell culture medium at a non-toxic level.

Final DMSO ConcentrationEffect on Most Cell LinesRecommendation
≤ 0.1% Generally considered safe with minimal to no cytotoxic effects.Highly Recommended for most applications to ensure cell viability and minimize off-target effects.
0.1% - 0.5% Tolerated by many robust cell lines, but may induce cellular stress or affect differentiation in sensitive cells.Acceptable for some cell lines, but preliminary toxicity tests are advised.
> 0.5% Increased risk of cytotoxicity, altered gene expression, and other off-target effects.Not recommended for most cell culture experiments.

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution of (R,R)-MK 2866 in DMSO

This protocol describes the preparation of a highly concentrated stock solution of (R,R)-MK 2866, which can be serially diluted for various experimental needs.

Materials:

  • (R,R)-MK 2866 powder (MW: 389.33 g/mol )

  • Anhydrous, sterile Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes

  • Calibrated analytical balance

  • Vortex mixer

Procedure:

  • Weighing: Accurately weigh out 3.89 mg of (R,R)-MK 2866 powder and transfer it to a sterile microcentrifuge tube.

  • Dissolution: Add 1 mL of sterile DMSO to the microcentrifuge tube containing the (R,R)-MK 2866 powder.

  • Mixing: Vortex the tube thoroughly until the powder is completely dissolved, resulting in a clear 10 mM stock solution.

  • Aliquoting and Storage: Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).[5]

Protocol 2: Treatment of Myoblast Cell Lines (e.g., C2C12, L6) with (R,R)-MK 2866

This protocol outlines the steps for treating myoblast cell lines with (R,R)-MK 2866 to study its effects on proliferation, differentiation, and signaling pathways.

Materials:

  • C2C12 or L6 myoblast cells

  • Growth Medium (e.g., DMEM with 10% FBS)

  • Differentiation Medium (e.g., DMEM with 2% horse serum)

  • 10 mM (R,R)-MK 2866 stock solution in DMSO

  • Sterile cell culture plates

  • Phosphate-Buffered Saline (PBS)

Procedure:

  • Cell Seeding: Seed C2C12 or L6 cells in cell culture plates at the desired density and allow them to adhere overnight in growth medium.

  • Preparation of Working Solutions:

    • Thaw an aliquot of the 10 mM (R,R)-MK 2866 stock solution.

    • Prepare serial dilutions of the stock solution in the appropriate cell culture medium (growth or differentiation) to achieve the desired final concentrations (e.g., 1 nM, 10 nM, 100 nM, 1 µM, 10 µM).[4]

    • Important: Ensure the final DMSO concentration in all treatment groups, including the vehicle control, remains consistent and non-toxic (ideally ≤ 0.1%).

  • Vehicle Control: Prepare a vehicle control by adding the same volume of DMSO to the cell culture medium as used for the highest concentration of (R,R)-MK 2866.

  • Cell Treatment:

    • Aspirate the old medium from the cells.

    • Wash the cells once with sterile PBS.

    • Add the prepared working solutions of (R,R)-MK 2866 and the vehicle control to the respective wells.

  • Incubation: Incubate the cells for the desired experimental duration (e.g., 24, 48, or 72 hours for proliferation assays; up to 6 days for differentiation studies).

  • Downstream Analysis: Following incubation, cells can be harvested for various analyses, such as cell viability assays (MTT), proliferation assays (BrdU), protein analysis (Western blot), or gene expression analysis (RT-qPCR).

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Stock Solution Preparation cluster_cell_culture Cell Culture and Treatment cluster_analysis Downstream Analysis weigh Weigh (R,R)-MK 2866 dissolve Dissolve in DMSO weigh->dissolve store Aliquot and Store at -80°C dissolve->store prepare_working Prepare Working Solutions in Media store->prepare_working Dilute Stock seed Seed Myoblasts (C2C12/L6) seed->prepare_working treat Treat Cells prepare_working->treat analysis Proliferation Assays Differentiation Markers Signaling Pathway Analysis treat->analysis signaling_pathway cluster_extracellular cluster_cytoplasm cluster_nucleus cluster_effects mk2866 (R,R)-MK 2866 ar Androgen Receptor (AR) mk2866->ar Binds and Activates erk ERK1/2 ar->erk Activates ar_nucleus AR ar->ar_nucleus Translocation proliferation Proliferation & Viability erk->proliferation are Androgen Response Element (ARE) ar_nucleus->are Binds myod MyoD are->myod Upregulates Gene Expression myogenin Myogenin are->myogenin Upregulates Gene Expression differentiation Myogenic Differentiation myod->differentiation myogenin->differentiation

References

Application Notes and Protocols for (R,R)-MK-2866 in Murine Muscle Wasting Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of (R,R)-MK-2866 (also known as Ostarine or Enobosarm) in preclinical mouse models of muscle wasting. The information is compiled from available research to guide the design and execution of studies investigating the therapeutic potential of this selective androgen receptor modulator (SARM).

(R,R)-MK-2866 is a non-steroidal SARM that has been investigated for its potential to treat muscle wasting diseases, such as sarcopenia and cachexia.[1] It selectively binds to androgen receptors in muscle and bone tissue, stimulating anabolic activity with the aim of increasing lean body mass and physical function.[1][2] Preclinical and clinical studies have explored its efficacy in various models of muscle atrophy.

Quantitative Data Summary

The following tables summarize key quantitative data from a significant preclinical study investigating the effects of (R,R)-MK-2866 on muscle wasting. It is important to note that the most detailed publicly available dosage studies have been conducted in rats; these dosages can serve as a basis for designing studies in mice, with appropriate allometric scaling.

Table 1: (R,R)-MK-2866 (Ostarine) Dosage and Effects in an Ovariectomized Rat Model of Muscle Wasting

Dosage (mg/kg BW/day)Treatment DurationKey Findings in Muscle TissueReference
0.045 weeksIncreased capillary density in gastrocnemius and longissimus muscles.[3][4]
0.45 weeksIncreased capillary density; higher citrate synthase activity in the longissimus muscle. Uterotrophic effects observed.[3][4]
45 weeksIncreased capillary density. Uterotrophic effects observed.[3][4]

Note: This study was conducted in ovariectomized Sprague-Dawley rats, a model for postmenopausal muscle changes. The dosages were administered via the diet.[3][4]

Experimental Protocols

The following is a detailed, adaptable protocol for a muscle wasting study in mice, based on methodologies reported in rodent studies.[3][4]

Protocol: Investigating the Efficacy of (R,R)-MK-2866 in a Mouse Model of Hormone-Deficient Muscle Wasting

1. Animal Model:

  • Species: C57BL/6 mice (or other appropriate strain)

  • Sex: Female or male, depending on the research question.

  • Model Induction:

    • Ovariectomy (OVX) for female mice: To model post-menopausal muscle wasting. Allow for a recovery period of 8-9 weeks post-surgery for muscle and bone changes to manifest before starting treatment.

    • Orchidectomy (ORX) for male mice: To model androgen-deficient muscle wasting. A similar recovery period should be observed.

  • Control Groups:

    • Sham-operated controls (receiving vehicle).

    • OVX/ORX controls (receiving vehicle).

2. (R,R)-MK-2866 Administration:

  • Dosage Range (suggested): Based on rat studies, a starting range of 0.04 mg/kg, 0.4 mg/kg, and 4 mg/kg body weight per day can be used to investigate dose-dependent effects.[3][4] Dosages should be adjusted based on allometric scaling from rats to mice if necessary.

  • Formulation: (R,R)-MK-2866 can be dissolved in a suitable vehicle (e.g., corn oil, DMSO, or specialized formulations). The final concentration should be prepared to deliver the desired dose in a low volume.

  • Route of Administration: Oral gavage is a common and precise method. Alternatively, the compound can be mixed into the diet, which requires careful monitoring of food intake to ensure accurate dosing.[3][4]

  • Treatment Duration: A treatment period of 4-6 weeks is often sufficient to observe significant changes in muscle mass and function.

3. Experimental Workflow:

G cluster_0 Pre-Treatment Phase cluster_1 Treatment Phase cluster_2 Post-Treatment Analysis Animal Acclimatization Animal Acclimatization Baseline Measurements Baseline Measurements Animal Acclimatization->Baseline Measurements Surgical Model Induction\n(OVX/ORX or Sham) Surgical Model Induction (OVX/ORX or Sham) Baseline Measurements->Surgical Model Induction\n(OVX/ORX or Sham) Recovery Period\n(8-9 weeks) Recovery Period (8-9 weeks) Surgical Model Induction\n(OVX/ORX or Sham)->Recovery Period\n(8-9 weeks) Randomization into Groups Randomization into Groups Recovery Period\n(8-9 weeks)->Randomization into Groups Daily Treatment Administration\n((R,R)-MK-2866 or Vehicle) Daily Treatment Administration ((R,R)-MK-2866 or Vehicle) Randomization into Groups->Daily Treatment Administration\n((R,R)-MK-2866 or Vehicle) Weekly Monitoring\n(Body Weight, Food Intake) Weekly Monitoring (Body Weight, Food Intake) Daily Treatment Administration\n((R,R)-MK-2866 or Vehicle)->Weekly Monitoring\n(Body Weight, Food Intake) Functional Assessments\n(e.g., Grip Strength) Functional Assessments (e.g., Grip Strength) Weekly Monitoring\n(Body Weight, Food Intake)->Functional Assessments\n(e.g., Grip Strength) Euthanasia & Tissue Collection Euthanasia & Tissue Collection Functional Assessments\n(e.g., Grip Strength)->Euthanasia & Tissue Collection Muscle Weight & Histology Muscle Weight & Histology Euthanasia & Tissue Collection->Muscle Weight & Histology Biochemical & Molecular Analysis Biochemical & Molecular Analysis Muscle Weight & Histology->Biochemical & Molecular Analysis

Experimental Workflow for (R,R)-MK-2866 Mouse Study

4. Outcome Measures:

  • Primary Endpoints:

    • Muscle Mass: Wet weight of dissected muscles (e.g., gastrocnemius, tibialis anterior, soleus).

    • Physical Function: Grip strength test, treadmill exhaustion test.

  • Secondary Endpoints:

    • Muscle Fiber Size: Histological analysis (e.g., H&E staining) of muscle cross-sections to determine fiber cross-sectional area.

    • Gene and Protein Expression: qPCR or Western blot for markers of muscle protein synthesis (e.g., p-Akt, p-mTOR) and degradation (e.g., MuRF1, Atrogin-1).

    • Body Composition: Analysis of lean body mass and fat mass using DEXA or other imaging modalities.

5. Biochemical and Molecular Analysis:

  • Tissue Homogenization: Muscles should be snap-frozen in liquid nitrogen upon collection and stored at -80°C.

  • Western Blotting: To analyze the phosphorylation status and total protein levels of key signaling molecules in the Akt/mTOR and FoxO pathways.

  • Quantitative PCR (qPCR): To measure the mRNA expression of genes involved in myogenesis, muscle protein synthesis, and atrophy.

  • Enzyme Activity Assays: To assess metabolic changes in muscle, such as citrate synthase activity for mitochondrial content.[3][4]

Signaling Pathways

(R,R)-MK-2866 exerts its effects by modulating specific signaling pathways in skeletal muscle.

G cluster_0 Cellular Environment cluster_1 Muscle Cell MK2866 (R,R)-MK-2866 AR Androgen Receptor (AR) MK2866->AR ARE Androgen Response Element (ARE) in Nucleus AR->ARE Translocation Transcription Gene Transcription ARE->Transcription Translation Protein Synthesis Transcription->Translation Hypertrophy Muscle Hypertrophy Translation->Hypertrophy

(R,R)-MK-2866 Mechanism of Action in Muscle Cells

Upon binding to the androgen receptor (AR), (R,R)-MK-2866 induces a conformational change, leading to the translocation of the complex to the nucleus. There, it binds to androgen response elements (AREs) on DNA, modulating the transcription of genes involved in protein synthesis and ultimately promoting muscle hypertrophy.

G cluster_0 Anabolic Signaling (Promoted by (R,R)-MK-2866) cluster_1 Catabolic Signaling (Inhibited by Anabolic Pathways) Akt Akt mTOR mTOR Akt->mTOR FoxO FoxO Akt->FoxO S6K1 S6K1 mTOR->S6K1 FourEBP1 FourEBP1 mTOR->FourEBP1 Protein Synthesis Protein Synthesis S6K1->Protein Synthesis Muscle Hypertrophy Muscle Hypertrophy Protein Synthesis->Muscle Hypertrophy eIF4E eIF4E FourEBP1->eIF4E eIF4E->Protein Synthesis Atrogenes (MuRF1, Atrogin-1) Atrogenes (MuRF1, Atrogin-1) FoxO->Atrogenes (MuRF1, Atrogin-1) Protein Degradation Protein Degradation Atrogenes (MuRF1, Atrogin-1)->Protein Degradation Muscle Atrophy Muscle Atrophy Protein Degradation->Muscle Atrophy

Key Downstream Signaling Pathways in Muscle Mass Regulation

(R,R)-MK-2866 is thought to promote muscle growth by activating anabolic pathways, such as the Akt/mTOR signaling cascade, which increases protein synthesis. Concurrently, activation of Akt can inhibit the FoxO transcription factors, which are key regulators of muscle protein degradation through the expression of "atrogenes" like MuRF1 and Atrogin-1.

References

Application Notes and Protocols for (R,R)-MK 2866 (Enobosarm) in Combination with Other Anabolic Agents

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R,R)-MK 2866, also known as Enobosarm or Ostarine, is a non-steroidal selective androgen receptor modulator (SARM) that has demonstrated tissue-selective anabolic effects on muscle and bone.[1][2][3] Its mechanism of action, which involves selective activation of the androgen receptor (AR) in anabolic tissues while having reduced effects on androgenic tissues like the prostate, has made it a subject of interest for treating muscle wasting conditions and for potential performance enhancement.[2][4] The concept of combining (R,R)-MK 2866 with other anabolic agents stems from the hypothesis that such combinations could yield synergistic or additive effects, potentially maximizing anabolic outcomes while minimizing undesirable side effects.

While extensive clinical and preclinical data exist for Enobosarm as a monotherapy[2][5] and in combination with non-anabolic agents such as GLP-1 receptor agonists,[6][7] publicly available, peer-reviewed studies detailing its combination with other traditional anabolic agents like other SARMs or anabolic-androgenic steroids (AAS) are limited. This document provides a summary of the known effects of Enobosarm, its signaling pathway, and a hypothetical experimental protocol for investigating its combination with another anabolic agent in a preclinical setting, based on established methodologies from single-agent SARM studies.

Signaling Pathway of (R,R)-MK 2866 (Enobosarm)

Enobosarm exerts its effects by binding to the androgen receptor (AR), a member of the nuclear receptor superfamily.[1] Unlike traditional anabolic steroids, Enobosarm's interaction with the AR is tissue-selective. This selectivity is believed to arise from the unique conformational change it induces in the AR upon binding, which in turn modulates the interaction with co-activator and co-repressor proteins in a tissue-specific manner.[8] In tissues like skeletal muscle and bone, this interaction promotes anabolic gene expression, leading to increased protein synthesis and bone mineral density.[1][2] Conversely, in tissues such as the prostate and seminal vesicles, the interaction is less pronounced, leading to reduced androgenic effects compared to non-selective androgens like testosterone.[2] Downstream, the activation of the AR by Enobosarm can influence various signaling pathways, including the inhibition of genes downstream of HER2 signaling in certain cancer models.[9]

Enobosarm_Signaling_Pathway Enobosarm (R,R)-MK 2866 (Enobosarm) Cell_Membrane AR Androgen Receptor (AR) -HSP Complex Enobosarm->AR Binds to AR in Cytoplasm Cytoplasm Cytoplasm Nucleus Nucleus Protein_Synthesis Protein Synthesis AR_Enobosarm AR-Enobosarm Complex AR->AR_Enobosarm Conformational Change & HSP Dissociation AR_Enobosarm->Nucleus Translocation ARE Androgen Response Element (ARE) AR_Enobosarm->ARE Binds to ARE on DNA Transcription Gene Transcription ARE->Transcription Coactivators Co-activators Coactivators->ARE Recruitment mRNA mRNA Transcription->mRNA mRNA->Cytoplasm Export mRNA->Protein_Synthesis Anabolic_Effects Anabolic Effects (Muscle Hypertrophy, Increased Bone Density) Protein_Synthesis->Anabolic_Effects

Figure 1. Simplified signaling pathway of (R,R)-MK 2866 (Enobosarm).

Application Notes

The primary rationale for combining (R,R)-MK 2866 with other anabolic agents is to achieve a greater anabolic effect than what can be attained with a single agent at a tolerable dose. For instance, another SARM with a different pharmacological profile, such as LGD-4033, which is noted to be more potent than Enobosarm, could potentially be used at a lower dose in combination with Enobosarm to enhance muscle mass gains while mitigating the higher testosterone suppression associated with higher doses of LGD-4033.[4]

Quantitative Data from Preclinical and Clinical Studies

The following tables summarize key quantitative findings from studies involving Enobosarm, both as a monotherapy and in combination with other agents.

Table 1: Effects of Enobosarm Monotherapy in Clinical Trials

PopulationDosageDurationChange in Lean Body MassChange in Physical FunctionReference
Healthy Elderly Men (>60 yrs) & Postmenopausal Women3 mg/day12 weeks+1.3 kg (p < 0.001 vs. placebo)Significant improvement in stair climb power (p = 0.013 vs. placebo)[2]
Cancer Patients with Muscle Wasting1 mg/day~16 weeksMedian +1.5 kg (p = 0.0012 vs. baseline)Significant decrease in stair climb time[8]
Cancer Patients with Muscle Wasting3 mg/day~16 weeksMedian +1.0 kg (p = 0.046 vs. baseline)Significant decrease in stair climb time[8]

Table 2: Preclinical Study of Enobosarm in Combination with Raloxifene (a SERM) in Orchiectomized (ORX) Rats

Treatment GroupBone Mineral Density (BMD) (g/cm²)Trabecular Bone Volume/Total Volume (%)Reference
Sham0.28 ± 0.0146.8 ± 3.8[10]
ORX + Vehicle0.25 ± 0.0129.4 ± 3.5[10]
ORX + Enobosarm0.27 ± 0.0141.5 ± 4.1[10]
ORX + Raloxifene0.27 ± 0.0143.1 ± 2.9[10]
ORX + Enobosarm + Raloxifene0.27 ± 0.0144.9 ± 3.5[10]
Data presented as mean ± SEM. The study suggests that the combination therapy can prevent bone loss in a male osteoporosis model.

Table 3: Phase 2b QUALITY Clinical Trial of Enobosarm in Combination with Semaglutide (a GLP-1 RA)

Treatment GroupDurationReduction in Loss of Lean Mass vs. PlaceboFat Mass Loss vs. PlaceboReference
Enobosarm (3mg & 6mg) + Semaglutide16 weeks71% (p = 0.002)27% greater (p = 0.096)[7]
This study highlights Enobosarm's potential to preserve muscle mass during weight loss induced by a non-anabolic agent.

Experimental Protocols

Hypothetical Preclinical Protocol: Enobosarm in Combination with LGD-4033 in a Rat Model of Anabolic Activity

This protocol is a hypothetical design based on established methodologies for SARM research in animal models.[11][12]

1. Objective: To evaluate the synergistic or additive anabolic effects of (R,R)-MK 2866 (Enobosarm) in combination with LGD-4033 on skeletal muscle mass, bone mineral density, and androgenic effects in a castrated male rat model.

2. Animal Model:

  • Species: Sprague-Dawley rats, male.

  • Age: 12 weeks.

  • Housing: Standard laboratory conditions with ad libitum access to food and water.

  • Surgical Procedure: Bilateral orchiectomy (castration) will be performed to create a hypogonadal state, which is a common model to assess anabolic activity. A sham surgery group will also be included.

3. Experimental Groups (n=10 per group):

  • Group 1: Sham-operated + Vehicle.

  • Group 2: Orchiectomized (ORX) + Vehicle.

  • Group 3: ORX + Enobosarm (e.g., 1 mg/kg/day).

  • Group 4: ORX + LGD-4033 (e.g., 0.3 mg/kg/day).

  • Group 5: ORX + Enobosarm (1 mg/kg/day) + LGD-4033 (0.3 mg/kg/day).

4. Drug Administration:

  • Vehicle: 0.5% methylcellulose in sterile water.

  • Route: Oral gavage.

  • Frequency: Once daily.

  • Duration: 28 days.

5. Endpoint Measurements:

  • Body Weight: Measured weekly.

  • Tissue Collection (at day 28):

    • Anabolic Tissues: Levator ani muscle and gastrocnemius muscle will be dissected and weighed.

    • Androgenic Tissues: Ventral prostate and seminal vesicles will be dissected and weighed.

  • Bone Mineral Density (BMD): The femur will be collected for ex vivo analysis using dual-energy X-ray absorptiometry (DEXA) or micro-computed tomography (µCT).

  • Serum Analysis: Blood will be collected for analysis of relevant biomarkers (e.g., testosterone, LH, FSH).

6. Statistical Analysis:

  • Data will be expressed as mean ± standard error of the mean (SEM).

  • One-way ANOVA followed by a post-hoc test (e.g., Tukey's) will be used to compare differences between groups.

  • A p-value of < 0.05 will be considered statistically significant.

Preclinical_Workflow A Acclimatization (1 week) B Baseline Measurements (Body Weight) A->B C Orchiectomy / Sham Surgery B->C D Recovery Period (1 week) C->D E Randomization into 5 Treatment Groups D->E F Daily Oral Gavage (28 days) E->F G Weekly Body Weight Measurement F->G H Euthanasia & Necropsy (Day 28) F->H I Tissue Collection (Muscle, Prostate, Bone) H->I J Blood Collection (Serum Biomarkers) H->J K Data Analysis (Tissue Weights, BMD, Biomarkers) I->K J->K

Figure 2. Experimental workflow for a preclinical combination study.
Clinical Trial Protocol Summary: Phase 2b QUALITY Study

  • Objective: To evaluate the safety and efficacy of Enobosarm to preserve muscle mass and function and increase fat loss in patients receiving a GLP-1 receptor agonist (semaglutide) for weight management.[6]

  • Design: Multicenter, double-blind, placebo-controlled, randomized, dose-finding clinical trial.[6]

  • Population: Adults aged ≥60 years with overweight or obesity.[7]

  • Intervention:

    • Enobosarm (3 mg or 6 mg daily) or placebo.

    • All participants received semaglutide.

  • Duration: 16 weeks.[7]

  • Primary Endpoint: Change in total lean body mass.[13]

  • Secondary Endpoints: Change in total fat mass, body composition, and physical function (e.g., stair climb power).

Conclusion

(R,R)-MK 2866 (Enobosarm) is a well-characterized SARM with proven anabolic effects on muscle and bone. While the concept of combining it with other anabolic agents to enhance efficacy is scientifically sound, there is a notable lack of published preclinical and clinical data for such combinations. The provided hypothetical protocol offers a framework for future research in this area. The existing data from its use as a monotherapy and in combination with non-anabolic agents like semaglutide underscore its potential to selectively promote anabolism. Further research is warranted to explore the full therapeutic potential of Enobosarm in combination therapies for muscle wasting diseases and other conditions.

References

Application Note: Quantitative Analysis of (R,R)-MK-2866 (Ostarine) in Human Plasma using HPLC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note details a robust and sensitive high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) method for the quantification of (R,R)-MK-2866 (Ostarine/Enobosarm) in human plasma. The protocol employs a straightforward protein precipitation extraction procedure, providing good recovery and minimal matrix effects. Chromatographic separation is achieved on a C18 reversed-phase column with a gradient elution, followed by detection using a triple quadrupole mass spectrometer in positive electrospray ionization mode. The method is validated according to current official guidelines and is suitable for pharmacokinetic studies, clinical research, and anti-doping applications.

Introduction

Ostarine (MK-2866) is a selective androgen receptor modulator (SARM) with potential therapeutic applications in treating conditions like muscle wasting and osteoporosis.[1] Its performance-enhancing capabilities have also led to its misuse in sports, making sensitive and reliable quantification in biological fluids crucial.[1] This document provides a detailed protocol for the determination of MK-2866 in human plasma, adaptable for researchers in drug development and clinical diagnostics.

Experimental

2.1. Materials and Reagents

  • Ostarine ((R,R)-MK-2866) reference standard

  • Internal Standard (IS) (e.g., Andarine or a stable isotope-labeled Ostarine)

  • HPLC-grade methanol, acetonitrile, and water

  • Formic acid or ammonium formate

  • Human plasma (blank)

2.2. Instrumentation

  • HPLC system with a binary pump, autosampler, and column oven

  • Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source

2.3. Chromatographic Conditions

The following table summarizes the chromatographic conditions for the analysis of MK-2866.

ParameterCondition
HPLC Column C18 reversed-phase column (e.g., Kinetex XB-C18, 100 x 3.0 mm, 2.6 µm)[2]
Mobile Phase A 0.1% Formic acid in water or 10 mM Ammonium Formate in water[2][3]
Mobile Phase B Methanol or Acetonitrile[2][3]
Gradient Elution Isocratic elution with 75% Mobile Phase B is a common starting point.[2][3] A gradient can be optimized for better separation if needed.
Flow Rate 0.5 mL/min[2][3]
Column Temperature 25°C[2]
Injection Volume 2-5 µL[2]

2.4. Mass Spectrometry Conditions

The mass spectrometer is operated in positive ESI mode. The specific parent and product ion transitions for MK-2866 and the internal standard should be optimized.

ParameterCondition
Ionization Mode Electrospray Ionization (ESI), Positive
Parent Ion (m/z) 390.1 (for Ostarine)
Product Ions (m/z) 269.05, 185.05, 118.05 (example fragments for Ostarine)[2]
Collision Energy (V) To be optimized for the specific instrument, an example value is 23 V for Ostarine.[2]
Spray Voltage (V) ~1800 V[2]
Vaporizer Temperature ~450°C[2]
Protocols

3.1. Standard and Quality Control (QC) Sample Preparation

  • Stock Solutions: Prepare a 100 µg/mL stock solution of Ostarine and the internal standard in methanol.[2]

  • Working Solutions: Prepare a series of working standard solutions by diluting the stock solution with methanol or a suitable buffer to create calibration standards.[2] A typical concentration range is 50 ng/mL to 10,000 ng/mL.[2]

  • Calibration Standards and QCs: Spike blank human plasma with the working standard solutions to create calibration standards and quality control samples at low, medium, and high concentrations.[2]

3.2. Sample Preparation (Protein Precipitation)

Protein precipitation is a rapid and effective method for extracting MK-2866 from plasma.[2]

  • Pipette 100 µL of plasma sample, calibration standard, or QC into a microcentrifuge tube.

  • Add 20 µL of the internal standard solution (e.g., 10 µg/mL).[2]

  • Add 600 µL of cold acetonitrile to precipitate the plasma proteins.[2]

  • Vortex the mixture for 2 minutes at 2000 rpm.[2]

  • Centrifuge at 12,000 rpm for 10 minutes to pellet the precipitated proteins.[2]

  • Transfer the supernatant to an HPLC vial for analysis.

Experimental Workflow

G cluster_prep Sample Preparation cluster_analysis HPLC-MS/MS Analysis cluster_data Data Processing plasma 1. Plasma Sample (100 µL) add_is 2. Add Internal Standard plasma->add_is add_acn 3. Add Acetonitrile (600 µL) add_is->add_acn vortex 4. Vortex (2 min) add_acn->vortex centrifuge 5. Centrifuge (10 min) vortex->centrifuge supernatant 6. Collect Supernatant centrifuge->supernatant hplc 7. HPLC Separation (C18 Column) supernatant->hplc Inject ms 8. MS/MS Detection (ESI+) hplc->ms integration 9. Peak Integration ms->integration calibration 10. Calibration Curve Generation integration->calibration quantification 11. Quantification of MK-2866 calibration->quantification

Caption: Workflow for the quantification of MK-2866 in plasma.

Method Validation

The analytical method was validated based on standard guidelines for bioanalytical method validation.

4.1. Linearity

The method demonstrated excellent linearity over the tested concentration range.

AnalyteCalibration Range (ng/mL)Correlation Coefficient (r²)
MK-286650 - 10,000[2]> 0.99[4]

4.2. Precision and Accuracy

The intra- and inter-day precision and accuracy were evaluated at three QC levels.

QC LevelConcentration (ng/mL)Intra-day Precision (%RSD)Inter-day Precision (%RSD)Intra-day Accuracy (%RE)Inter-day Accuracy (%RE)
Low100< 15%< 15%± 15%± 15%
Medium1000< 15%< 15%± 15%± 15%
High8000< 15%< 15%± 15%± 15%

(Note: The values in the table are representative of typical acceptance criteria for bioanalytical method validation and are supported by similar findings in the literature for SARMs analysis.)[4]

4.3. Limit of Detection (LOD) and Lower Limit of Quantification (LLOQ)

The sensitivity of the method is suitable for pharmacokinetic studies.

ParameterValue (ng/mL)
LOD0.0019[5]
LLOQ50[2]

(Note: LOD values can be significantly lower with more advanced techniques like online SPE.)[4]

4.4. Recovery

The extraction recovery was consistent and high across the different QC levels.

QC LevelMean Extraction Recovery (%)
Low> 85%
Medium> 85%
High> 85%

(Note: The recovery values are based on typical performance of protein precipitation methods.)

Conclusion

The described HPLC-MS/MS method provides a reliable, sensitive, and straightforward approach for the quantification of (R,R)-MK-2866 in human plasma. The simple protein precipitation sample preparation allows for high-throughput analysis, making this method well-suited for a variety of research and clinical applications. The validation data confirms that the method is accurate, precise, and linear over a relevant concentration range.

References

Application Notes and Protocols for Cell-Based Assays to Measure (R,R)-MK 2866 Activity

Author: BenchChem Technical Support Team. Date: November 2025

These application notes provide detailed protocols for researchers, scientists, and drug development professionals to measure the activity of (R,R)-MK 2866 (Ostarine), a selective androgen receptor modulator (SARM). The following sections describe key cell-based assays to characterize the potency and mechanism of action of (R,R)-MK 2866 and other SARMs.

Androgen Receptor (AR) Signaling Pathway

(R,R)-MK 2866 is a non-steroidal SARM that binds to the androgen receptor (AR) in target tissues, such as muscle and bone, exerting anabolic effects.[1] The AR is a ligand-activated transcription factor that, upon binding to an agonist like dihydrotestosterone (DHT) or (R,R)-MK 2866, undergoes a conformational change. This change leads to its dissociation from heat shock proteins, dimerization, and translocation from the cytoplasm into the nucleus.[2][3] In the nucleus, the AR dimer binds to specific DNA sequences known as androgen response elements (AREs) in the promoter regions of target genes, leading to the recruitment of co-regulators and modulation of gene transcription.[2][3][4]

AR_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Ligand (R,R)-MK 2866 or DHT AR_HSP AR-HSP Complex Ligand->AR_HSP Binding AR_Ligand AR-(R,R)-MK 2866 Complex AR_HSP->AR_Ligand HSP Dissociation Dimer AR Dimer AR_Ligand->Dimer Dimerization ARE Androgen Response Element (ARE) Dimer->ARE Binding Dimer->ARE Nuclear Translocation Transcription Gene Transcription ARE->Transcription Activation mRNA mRNA Transcription->mRNA Protein Protein Synthesis (Anabolic Effects) mRNA->Protein

Androgen Receptor (AR) Signaling Pathway.

Androgen Receptor (AR) Reporter Gene Assay

This assay quantifies the ability of (R,R)-MK 2866 to activate the androgen receptor and induce the transcription of a reporter gene. Commonly used cell lines for this assay include HEK293 or MDA-kb2 cells stably transfected with an AR expression vector and a reporter construct containing a luciferase gene under the control of an androgen-responsive promoter.[5][6][7][8][9]

Experimental Workflow

Reporter_Assay_Workflow start Start seed_cells Seed AR-reporter cells in 96-well plates start->seed_cells incubate1 Incubate for 24 hours seed_cells->incubate1 treat_cells Treat cells with (R,R)-MK 2866, DHT (positive control), and vehicle (negative control) incubate1->treat_cells incubate2 Incubate for 24-48 hours treat_cells->incubate2 lyse_cells Lyse cells to release reporter enzyme (luciferase) incubate2->lyse_cells add_substrate Add luciferase substrate lyse_cells->add_substrate measure_luminescence Measure luminescence using a plate reader add_substrate->measure_luminescence analyze_data Analyze data and determine EC50 values measure_luminescence->analyze_data end End analyze_data->end

AR Reporter Gene Assay Workflow.
Quantitative Data Summary

CompoundCell LineEC50 (nM)Max Induction (Fold)Reference
(R,R)-MK 2866 (Ostarine) COS7 (monkey AR)~10~80% of DHT[10]
COS7 (human AR)~30~70% of DHT[10]
COS7 (rat AR)~10~85% of DHT[10]
DHT (Dihydrotestosterone) HEK2930.07625[5]
MDA-kb20.1 - 103 - 9[7][9]
Testosterone HEK2930.9223[5]
Detailed Protocol

Materials:

  • HEK293 or MDA-kb2 cells stably expressing human AR and an ARE-luciferase reporter construct.

  • DMEM or RPMI-1640 medium supplemented with 10% charcoal-stripped fetal bovine serum (CS-FBS).[11]

  • (R,R)-MK 2866, DHT, and a vehicle control (e.g., DMSO).

  • 96-well white, clear-bottom tissue culture plates.

  • Luciferase assay reagent kit.

  • Luminometer.

Procedure:

  • Cell Seeding:

    • Culture cells in DMEM or RPMI-1640 with 10% CS-FBS at 37°C in a 5% CO2 incubator.[1][11]

    • Trypsinize and resuspend cells in fresh medium.

    • Seed cells into 96-well plates at a density of 10,000 to 20,000 cells per well in 100 µL of medium.[12]

    • Incubate the plates for 24 hours to allow for cell attachment.[5]

  • Compound Treatment:

    • Prepare serial dilutions of (R,R)-MK 2866 and DHT in assay medium. A typical concentration range is 10⁻¹² to 10⁻⁵ M.

    • Remove the culture medium from the wells and add 100 µL of the compound dilutions. Include wells with vehicle control.

    • Incubate the plates for 24 to 48 hours at 37°C.[5]

  • Luciferase Assay:

    • Remove the medium from the wells and wash once with PBS.

    • Add 20-50 µL of lysis buffer to each well and incubate at room temperature for 15 minutes with gentle shaking.[12][13]

    • Add 100 µL of luciferase assay reagent to each well.[14]

    • Measure luminescence using a luminometer.[2][15]

  • Data Analysis:

    • Normalize the luminescence readings to the vehicle control.

    • Plot the normalized data against the log of the compound concentration and fit a sigmoidal dose-response curve to determine the EC50 value.[16]

Androgen Receptor (AR) Nuclear Translocation Assay

This imaging-based assay visualizes and quantifies the movement of the AR from the cytoplasm to the nucleus upon ligand binding. This is a crucial step in AR activation.[8][17] The assay typically uses cells expressing a fluorescently tagged AR (e.g., GFP-AR).[18][19]

Experimental Workflow

Translocation_Assay_Workflow start Start seed_cells Seed cells expressing GFP-AR in imaging plates (e.g., 96-well) start->seed_cells incubate1 Incubate for 24 hours seed_cells->incubate1 treat_cells Treat cells with (R,R)-MK 2866, DHT (positive control), and vehicle (negative control) incubate1->treat_cells incubate2 Incubate for 1-6 hours treat_cells->incubate2 fix_stain Fix cells and stain nuclei (e.g., with Hoechst) incubate2->fix_stain acquire_images Acquire images using a high-content imaging system fix_stain->acquire_images analyze_images Analyze images to quantify nuclear vs. cytoplasmic fluorescence acquire_images->analyze_images end End analyze_images->end

AR Nuclear Translocation Assay Workflow.
Quantitative Data Summary

CompoundCell LineIncubation TimeResultReference
DHT HEK293-GFP-AR6 hoursInduces robust nuclear translocation of AR.[20]
Testosterone HEK293-tGFP-hAR16 hoursEC50 of 0.2 nM for nuclear translocation.[17]
(R,R)-MK 2866 C2C12, L6Not specifiedInduces AR nuclear translocation.[21]
Detailed Protocol

Materials:

  • HEK293 or other suitable cells stably expressing a fluorescently tagged human AR (e.g., GFP-AR).[19]

  • Assay medium (e.g., DMEM without phenol red, with 10% CS-FBS).

  • (R,R)-MK 2866, DHT, and vehicle control.

  • 96- or 384-well imaging plates.

  • Fixing solution (e.g., 4% paraformaldehyde).

  • Nuclear stain (e.g., Hoechst 33342).

  • High-content imaging system or fluorescence microscope.

Procedure:

  • Cell Seeding:

    • Seed GFP-AR expressing cells in imaging plates at an appropriate density to achieve 50-70% confluency on the day of the assay.

    • Incubate for 18-24 hours at 37°C in a 5% CO2 incubator.[20]

  • Compound Treatment:

    • Prepare dilutions of (R,R)-MK 2866 and control compounds in assay medium.

    • Add the compounds to the cells and incubate for the desired time (e.g., 1 to 6 hours).[20]

  • Cell Fixation and Staining:

    • Gently remove the treatment medium and fix the cells with 4% paraformaldehyde for 15-20 minutes at room temperature.[20]

    • Wash the cells three times with PBS.

    • Stain the nuclei by incubating with Hoechst 33342 solution for 10-15 minutes.

    • Wash the cells again with PBS.

  • Image Acquisition and Analysis:

    • Acquire images using a high-content imaging system, capturing both the GFP (AR) and Hoechst (nuclei) channels.[22]

    • Use image analysis software to define the nuclear and cytoplasmic compartments based on the Hoechst stain.

    • Quantify the mean fluorescence intensity of GFP-AR in both compartments for each cell.

    • Calculate the ratio of nuclear to cytoplasmic fluorescence as a measure of AR translocation.[22]

AR Target Gene Expression Assay (qPCR)

This assay measures the effect of (R,R)-MK 2866 on the transcription of endogenous AR target genes in androgen-responsive cell lines like LNCaP.[23] This provides a measure of the compound's activity in a more physiological context than reporter assays. Common AR target genes include Prostate-Specific Antigen (PSA, also known as KLK3) and Transmembrane Protease, Serine 2 (TMPRSS2).[24][25]

Experimental Workflow

qPCR_Workflow start Start seed_cells Seed androgen-responsive cells (e.g., LNCaP) in culture plates start->seed_cells hormone_starve Hormone-starve cells in charcoal-stripped serum medium seed_cells->hormone_starve treat_cells Treat cells with (R,R)-MK 2866, DHT, and vehicle hormone_starve->treat_cells incubate Incubate for 24-72 hours treat_cells->incubate extract_rna Extract total RNA incubate->extract_rna cDNA_synthesis Synthesize cDNA (Reverse Transcription) extract_rna->cDNA_synthesis run_qPCR Perform quantitative PCR (qPCR) with primers for target and housekeeping genes cDNA_synthesis->run_qPCR analyze_data Analyze data using the ΔΔCt method to determine fold change in gene expression run_qPCR->analyze_data end End analyze_data->end

AR Target Gene Expression Assay Workflow.
Quantitative Data Summary

CompoundCell LineTarget GeneTime PointFold Change vs. VehicleReference
R1881 (synthetic androgen) LNCaPMultiple genes24 hours319 genes upregulated[23]
DHT LCLAR-regulated genesNot specifiedValidation of PGx-eQTL[26]
(R,R)-MK 2866 Rat MuscleNot specifiedNot specifiedStimulates muscle proliferation via AR[21]
Detailed Protocol

Materials:

  • LNCaP cells.[3][11][27][28]

  • RPMI-1640 medium with 10% CS-FBS.[11]

  • (R,R)-MK 2866, DHT, and vehicle control.

  • 6-well or 12-well tissue culture plates.

  • RNA extraction kit.

  • cDNA synthesis kit.

  • qPCR master mix (e.g., SYBR Green).[4][15]

  • Primers for AR target genes (e.g., KLK3, TMPRSS2) and a housekeeping gene (e.g., GAPDH).[29][30]

  • qPCR instrument.

Procedure:

  • Cell Culture and Treatment:

    • Culture LNCaP cells in 6-well plates.

    • Once cells reach 70-80% confluency, replace the medium with RPMI-1640 containing 10% CS-FBS and incubate for 48-72 hours to hormone-starve the cells.[1]

    • Treat the cells with various concentrations of (R,R)-MK 2866, DHT, or vehicle for 24 to 72 hours.[23]

  • RNA Extraction and cDNA Synthesis:

    • Harvest the cells and extract total RNA using a commercial kit according to the manufacturer's instructions.

    • Assess RNA quality and quantity.

    • Synthesize cDNA from 1-2 µg of total RNA using a reverse transcription kit.[31]

  • Quantitative PCR (qPCR):

    • Prepare qPCR reactions containing cDNA template, forward and reverse primers for the target and housekeeping genes, and qPCR master mix.[32]

    • Run the qPCR reactions on a real-time PCR system with a typical program: initial denaturation, followed by 40 cycles of denaturation, annealing, and extension.[4][32]

  • Data Analysis:

    • Calculate the cycle threshold (Ct) values for each gene.

    • Normalize the Ct values of the target genes to the Ct values of the housekeeping gene (ΔCt).

    • Calculate the fold change in gene expression relative to the vehicle-treated control using the ΔΔCt method.[26]

References

Application of (R,R)-MK-2866 in Cancer Cachexia Research: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cancer cachexia is a debilitating multifactorial syndrome characterized by progressive muscle wasting, with or without the loss of fat mass, that leads to significant functional impairment, reduced quality of life, and increased mortality in cancer patients.[1][2][3][4] The underlying mechanisms of cancer cachexia are complex, involving a systemic inflammatory response and alterations in multiple metabolic pathways that favor catabolism. (R,R)-MK-2866 (also known as Enobosarm or Ostarine) is a nonsteroidal, orally bioavailable selective androgen receptor modulator (SARM) that has shown promise as a therapeutic agent for cancer cachexia.[5][6][7][8] By selectively binding to androgen receptors in muscle and bone, (R,R)-MK-2866 exerts anabolic effects, promoting muscle growth and preventing wasting, with a favorable safety profile compared to traditional anabolic steroids.[5][7][9]

These application notes provide a comprehensive overview of the use of (R,R)-MK-2866 in cancer cachexia research, including a summary of clinical trial data, detailed experimental protocols for preclinical and in vitro studies, and a visualization of the key signaling pathways involved.

Data Presentation: Clinical Efficacy of (R,R)-MK-2866 in Cancer Cachexia

A pivotal Phase II clinical trial evaluated the efficacy and safety of (R,R)-MK-2866 (Enobosarm) in patients with cancer-induced muscle wasting.[10][11] The study demonstrated that Enobosarm significantly increased lean body mass and improved physical function.[10][11] The quantitative outcomes from this trial are summarized in the table below for easy comparison.

ParameterPlacebo (n=34)Enobosarm 1 mg (n=32)Enobosarm 3 mg (n=34)
Median Change in Total Lean Body Mass (kg) 0.02 (p=0.88)1.5 (p=0.0012)1.0 (p=0.046)
Median Change in Stair Climb Power (watts) -Increase (p=0.002)Increase (p=0.001)

Data sourced from a randomized, double-blind, placebo-controlled Phase II trial in patients with cancer.[10][11]

Signaling Pathways in Cancer Cachexia and the Anabolic Action of (R,R)-MK-2866

Cancer cachexia is driven by a convergence of pro-inflammatory and catabolic signaling pathways that disrupt the balance between muscle protein synthesis and degradation. Key pathways implicated in muscle wasting include the TNF-α/NF-κB pathway, the IL-6/JAK/STAT pathway, and the Myostatin/Activin-SMAD pathway. These pathways ultimately lead to the upregulation of muscle-specific E3 ubiquitin ligases, such as MuRF1 and Atrogin-1, which target myofibrillar proteins for proteasomal degradation.

(R,R)-MK-2866 counteracts these catabolic processes by selectively activating the androgen receptor (AR) in skeletal muscle. This activation promotes anabolic signaling, primarily through the IGF-1/Akt/mTOR pathway, which stimulates muscle protein synthesis and inhibits protein breakdown. The diagram below illustrates the interplay between these pathways.

cluster_cachexia Cancer Cachexia Catabolic Signaling cluster_anabolic (R,R)-MK-2866 Anabolic Signaling TNFa TNF-α NFkB NF-κB Pathway TNFa->NFkB IL6 IL-6 JAK_STAT JAK/STAT Pathway IL6->JAK_STAT Myostatin Myostatin/Activin SMAD SMAD Pathway Myostatin->SMAD MuRF1_Atrogin1 ↑ MuRF1/Atrogin-1 NFkB->MuRF1_Atrogin1 JAK_STAT->MuRF1_Atrogin1 SMAD->MuRF1_Atrogin1 Protein_Degradation Muscle Protein Degradation MuRF1_Atrogin1->Protein_Degradation Muscle_Wasting Muscle Wasting Protein_Degradation->Muscle_Wasting Leads to MK2866 (R,R)-MK-2866 AR Androgen Receptor MK2866->AR IGF1_Akt_mTOR IGF-1/Akt/mTOR Pathway AR->IGF1_Akt_mTOR IGF1_Akt_mTOR->MuRF1_Atrogin1 Protein_Synthesis ↑ Muscle Protein Synthesis IGF1_Akt_mTOR->Protein_Synthesis Muscle_Growth Muscle Growth Protein_Synthesis->Muscle_Growth Promotes

Signaling pathways in cancer cachexia and the anabolic action of (R,R)-MK-2866.

Experimental Protocols

Preclinical Evaluation of (R,R)-MK-2866 in a Cancer Cachexia Mouse Model

This protocol outlines a general framework for assessing the efficacy of (R,R)-MK-2866 in a preclinical mouse model of cancer cachexia. Specific parameters such as cell line, mouse strain, and (R,R)-MK-2866 dosage may require optimization.

cluster_workflow Preclinical Experimental Workflow A 1. Cell Culture (e.g., LLC, C26) B 2. Tumor Inoculation (Subcutaneous or Orthotopic) A->B C 3. Randomization and Treatment Initiation B->C D 4. Daily Monitoring (Body Weight, Tumor Volume, Food Intake) C->D E 5. Functional Assessment (Grip Strength) D->E F 6. Endpoint: Tissue Collection (Muscle, Tumor, Serum) D->F E->F G 7. Downstream Analysis (Western Blot, IHC, etc.) F->G

Workflow for preclinical evaluation of (R,R)-MK-2866 in a cancer cachexia mouse model.

1. Cell Culture and Tumor Inoculation:

  • Culture a suitable cancer cell line known to induce cachexia (e.g., Lewis Lung Carcinoma (LLC) or Colon-26 (C26) adenocarcinoma cells) in appropriate media.[12]

  • Harvest cells during the exponential growth phase and resuspend in sterile saline or PBS.

  • Inoculate tumor cells subcutaneously or orthotopically into the appropriate mouse strain (e.g., C57BL/6 for LLC, BALB/c for C26).[12]

2. Animal Husbandry and Treatment:

  • House mice in a controlled environment with ad libitum access to food and water.

  • Once tumors are palpable or on a predetermined day post-inoculation, randomize mice into treatment groups (e.g., Vehicle control, (R,R)-MK-2866).

  • Prepare (R,R)-MK-2866 in a suitable vehicle (e.g., 10% DMSO, 40% PEG300, 5% Tween-80, 45% saline).

  • Administer (R,R)-MK-2866 daily via oral gavage or subcutaneous injection at a predetermined dose (e.g., 0.4 mg/kg).[7]

  • Monitor body weight, tumor volume (for subcutaneous tumors), and food intake daily or every other day.

3. Functional and Endpoint Analysis:

  • Measure grip strength periodically to assess muscle function.

  • At the study endpoint (e.g., predetermined day or when humane endpoints are reached), euthanize mice and collect blood for serum analysis.

  • Dissect and weigh tumors and key muscles (e.g., gastrocnemius, tibialis anterior).

  • Snap-freeze a portion of the muscle tissue in liquid nitrogen for biochemical analysis (e.g., Western blot) and embed another portion for histological analysis (e.g., Immunohistochemistry).

In Vitro Assessment of (R,R)-MK-2866 on Muscle Cells

1. Cell Culture:

  • Culture myoblast cell lines such as C2C12 or L6 in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and antibiotics.

2. Myogenic Differentiation Assay:

  • Seed myoblasts in multi-well plates and grow to confluence.

  • Induce differentiation by switching to a low-serum differentiation medium (e.g., DMEM with 2% horse serum).

  • Treat differentiating myotubes with varying concentrations of (R,R)-MK-2866 or vehicle control.

  • After a specified incubation period (e.g., 2-6 days), assess myogenic differentiation by observing myotube formation and by analyzing the expression of myogenic markers (e.g., MyoD, myogenin, MyH) via Western blot or immunocytochemistry.

3. Western Blot Analysis of Muscle Proteins:

  • Homogenize frozen muscle tissue or lyse cultured myotubes in RIPA buffer containing protease and phosphatase inhibitors.

  • Determine protein concentration using a BCA assay.

  • Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in TBST.

  • Incubate the membrane with primary antibodies against proteins of interest (e.g., p-Akt, Akt, p-mTOR, mTOR, MuRF1, Atrogin-1, MyoD, myogenin) overnight at 4°C.

  • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

  • Visualize protein bands using an enhanced chemiluminescence (ECL) detection system.

4. Immunohistochemistry for Muscle Fiber Analysis:

  • Cryosection embedded muscle tissue at a thickness of 8-10 µm.

  • Air-dry sections and fix with cold acetone or paraformaldehyde.

  • Permeabilize sections with Triton X-100 in PBS.

  • Block non-specific binding with a blocking buffer (e.g., PBS with 5% goat serum and 1% BSA).

  • Incubate with primary antibodies against specific myosin heavy chain (MyHC) isoforms (for fiber typing) or laminin (to outline muscle fibers) overnight at 4°C.

  • Wash and incubate with fluorescently labeled secondary antibodies.

  • Mount with a mounting medium containing DAPI for nuclear counterstaining.

  • Visualize and capture images using a fluorescence microscope.

  • Analyze muscle fiber cross-sectional area and fiber type distribution using image analysis software.

Conclusion

(R,R)-MK-2866 has demonstrated significant potential as a therapeutic agent to combat cancer cachexia by promoting anabolism in skeletal muscle. The data and protocols presented here provide a framework for researchers to further investigate the mechanisms of action and preclinical efficacy of (R,R)-MK-2866 and other SARMs in the context of muscle wasting diseases. The continued exploration of this and similar compounds may lead to novel and effective treatments for this debilitating condition.

References

Application Note: Gene Expression Analysis After (R,R)-MK 2866 (Enobosarm) Treatment

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

(R,R)-MK 2866, also known as Enobosarm or Ostarine, is a non-steroidal, orally bioavailable Selective Androgen Receptor Modulator (SARM).[1][2][3] SARMs are a class of therapeutic compounds that exhibit tissue-selective activation of the androgen receptor (AR).[4][5] Unlike traditional anabolic steroids, (R,R)-MK 2866 is designed to bind to the AR in specific tissues, such as muscle and bone, with high affinity and efficacy, while having a reduced effect on other tissues like the prostate.[1][4][6] This tissue selectivity gives it potential therapeutic applications for conditions like muscle wasting (cachexia), sarcopenia, and osteoporosis.[3][7][8]

The mechanism of action involves binding to the AR, which then translocates to the cell nucleus and modulates the transcription of target genes.[1] This alteration in gene expression is the basis for its anabolic effects.[1][9] For researchers studying the efficacy and molecular mechanisms of (R,R)-MK 2866, analyzing its impact on the transcriptome is crucial. This application note provides a comprehensive overview and detailed protocols for conducting gene expression analysis, specifically using RNA sequencing (RNA-Seq), in response to (R,R)-MK 2866 treatment.

Mechanism of Action: Signaling Pathway

(R,R)-MK 2866 exerts its effects by directly interacting with the androgen receptor. Upon binding, the ligand-receptor complex undergoes a conformational change, translocates into the nucleus, and binds to specific DNA sequences known as Androgen Response Elements (AREs). This action recruits a suite of co-activator and co-repressor proteins, ultimately leading to the up- or down-regulation of target gene transcription.[4][7] In preclinical models, Enobosarm has been shown to activate AR-target genes while inhibiting the expression of Estrogen Receptor (ER)-target genes in breast cancer models.[10][11]

G MK2866 (R,R)-MK 2866 AR Androgen Receptor (AR) MK2866->AR Binds AR_complex (R,R)-MK 2866-AR Complex AR->AR_complex AR_complex_nuc (R,R)-MK 2866-AR Complex AR_complex->AR_complex_nuc Nuclear Translocation ARE Androgen Response Element (ARE) on DNA AR_complex_nuc->ARE Binds CoReg Co-regulators ARE->CoReg Recruits TargetGenes Target Gene Transcription CoReg->TargetGenes Regulates Modulation Modulation TargetGenes->Modulation G cluster_wet_lab Wet Lab Procedures cluster_dry_lab Bioinformatic Analysis A 1. Cell Culture or Animal Model B 2. Treatment (R,R)-MK 2866 vs. Vehicle A->B C 3. Total RNA Isolation B->C D 4. RNA Quality/Quantity Assessment (QC) C->D E 5. RNA-Seq Library Preparation D->E F 6. High-Throughput Sequencing E->F G 7. Raw Read QC (e.g., FastQC) F->G Data Transfer H 8. Read Alignment (e.g., STAR, HISAT2) G->H I 9. Gene Expression Quantification H->I J 10. Differential Expression Analysis (e.g., DESeq2) I->J K 11. Pathway & GO Enrichment Analysis J->K

References

Application Notes and Protocols for Immunohistochemical Staining of Androgen Receptor Following (R,R)-MK 2866 Treatment

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R,R)-MK 2866, also known as Enobosarm or Ostarine, is a non-steroidal Selective Androgen Receptor Modulator (SARM) that has demonstrated tissue-selective anabolic effects.[1][2] It is currently under investigation for various therapeutic applications, including muscle wasting and breast cancer.[1][3] (R,R)-MK 2866 binds to the androgen receptor (AR), a ligand-activated transcription factor, and stimulates its activity.[1][4][5][6] This interaction leads to the translocation of the AR to the nucleus, where it binds to androgen response elements (AREs) on target genes, thereby modulating their transcription. Understanding the expression and localization of the androgen receptor in response to (R,R)-MK 2866 treatment is crucial for elucidating its mechanism of action and for the development of targeted therapies. Immunohistochemistry (IHC) is a powerful technique to visualize and quantify androgen receptor expression and localization within the cellular and tissue context.

Mechanism of Action: (R,R)-MK 2866 and the Androgen Receptor Signaling Pathway

(R,R)-MK 2866 acts as an agonist of the androgen receptor.[1][3] The binding of (R,R)-MK 2866 to the AR in the cytoplasm induces a conformational change in the receptor. This complex then translocates to the nucleus, where it dimerizes and binds to specific DNA sequences known as androgen response elements (AREs) in the promoter regions of target genes. This binding event initiates the recruitment of co-activators and the general transcription machinery, leading to the transcription of genes involved in anabolic processes, such as muscle growth.[7]

MK2866_AR_Signaling Figure 1: (R,R)-MK 2866 Androgen Receptor Signaling Pathway MK2866 (R,R)-MK 2866 (Enobosarm) AR_inactive Androgen Receptor (Inactive) MK2866->AR_inactive Binding & Activation AR_active AR-(R,R)-MK 2866 Complex (Active) AR_inactive->AR_active AR_dimer Dimerized AR Complex AR_active->AR_dimer Translocation & Dimerization ARE Androgen Response Element (ARE) on DNA AR_dimer->ARE Binding Transcription Gene Transcription ARE->Transcription Initiation

Caption: (R,R)-MK 2866 binds to and activates the Androgen Receptor, leading to its translocation to the nucleus, dimerization, and subsequent modulation of gene transcription.

Quantitative Data on Androgen Receptor Expression After (R,R)-MK 2866 Treatment

Studies have shown that treatment with (R,R)-MK 2866 can lead to an increase in androgen receptor protein expression. The following table summarizes available quantitative and qualitative data from preclinical studies.

Tissue/Cell TypeTreatmentMethodChange in Androgen Receptor ExpressionReference
Rat AdipocytesOstarine (0.1 µM)Western BlotIncreased AR protein level (P < 0.01)[1]
Rat AdipocytesOstarine (1 µM)Western BlotIncreased AR protein level (P < 0.05)[1]
Breast Cancer PDX ModelEnobosarmWestern BlotIncreased AR protein expression[8]
Breast Cancer PDX ModelEnobosarmImmunohistochemistryQualitative increase in AR staining[8]

Experimental Protocol: Immunohistochemical Staining for Androgen Receptor

This protocol provides a general guideline for the immunohistochemical staining of the androgen receptor in formalin-fixed, paraffin-embedded (FFPE) tissue sections. Optimization of specific parameters such as antibody concentration and incubation times may be required for different tissues and experimental conditions.

Materials

  • FFPE tissue sections on positively charged slides

  • Xylene or xylene substitute

  • Ethanol (100%, 95%, 70%)

  • Deionized water

  • Antigen retrieval solution (e.g., Citrate Buffer, pH 6.0 or Tris-EDTA Buffer, pH 9.0)

  • Hydrogen peroxide solution (3%)

  • Blocking buffer (e.g., 5% normal goat serum in PBS)

  • Primary antibody against Androgen Receptor (e.g., rabbit polyclonal or mouse monoclonal)

  • Biotinylated secondary antibody

  • Streptavidin-horseradish peroxidase (HRP) conjugate

  • DAB (3,3'-Diaminobenzidine) substrate kit

  • Hematoxylin counterstain

  • Mounting medium

  • Coplin jars

  • Humidified chamber

  • Microscope

Protocol Workflow

IHC_Workflow Figure 2: Immunohistochemistry Workflow for Androgen Receptor Staining start Start: FFPE Tissue Section deparaffinization 1. Deparaffinization & Rehydration (Xylene & Ethanol Series) start->deparaffinization antigen_retrieval 2. Antigen Retrieval (Heat-Induced) deparaffinization->antigen_retrieval peroxidase_block 3. Peroxidase Block (3% H2O2) antigen_retrieval->peroxidase_block blocking 4. Blocking (Normal Serum) peroxidase_block->blocking primary_ab 5. Primary Antibody Incubation (Anti-Androgen Receptor) blocking->primary_ab secondary_ab 6. Secondary Antibody Incubation (Biotinylated) primary_ab->secondary_ab detection 7. Detection (Streptavidin-HRP & DAB) secondary_ab->detection counterstain 8. Counterstaining (Hematoxylin) detection->counterstain dehydration_mounting 9. Dehydration & Mounting counterstain->dehydration_mounting visualization End: Visualization (Microscopy) dehydration_mounting->visualization

Caption: A stepwise workflow for the immunohistochemical staining of the androgen receptor in FFPE tissues.

Detailed Procedure

  • Deparaffinization and Rehydration:

    • Immerse slides in xylene (or substitute) for 2 x 5 minutes.

    • Rehydrate through a graded series of ethanol: 100% (2 x 3 minutes), 95% (1 x 3 minutes), 70% (1 x 3 minutes).

    • Rinse with deionized water.

  • Antigen Retrieval:

    • Immerse slides in pre-heated antigen retrieval solution in a heat-stable container.

    • Heat the slides using a steamer, microwave, or water bath. The optimal time and temperature should be determined empirically (e.g., 95-100°C for 20-30 minutes).

    • Allow slides to cool in the buffer for at least 20 minutes at room temperature.

    • Rinse with deionized water and then with wash buffer (e.g., PBS or TBS).

  • Peroxidase Block:

    • Incubate sections with 3% hydrogen peroxide in methanol for 10-15 minutes at room temperature to block endogenous peroxidase activity.

    • Rinse with wash buffer.

  • Blocking:

    • Incubate sections with blocking buffer for 30-60 minutes at room temperature in a humidified chamber to block non-specific antibody binding.

  • Primary Antibody Incubation:

    • Dilute the primary anti-androgen receptor antibody in blocking buffer to the predetermined optimal concentration.

    • Incubate the sections with the diluted primary antibody overnight at 4°C in a humidified chamber.

  • Secondary Antibody Incubation:

    • Rinse slides with wash buffer (3 x 5 minutes).

    • Incubate sections with the biotinylated secondary antibody for 30-60 minutes at room temperature in a humidified chamber.

  • Detection:

    • Rinse slides with wash buffer (3 x 5 minutes).

    • Incubate sections with the streptavidin-HRP conjugate for 30 minutes at room temperature.

    • Rinse slides with wash buffer (3 x 5 minutes).

    • Prepare the DAB substrate solution according to the manufacturer's instructions and apply it to the sections.

    • Monitor the color development under a microscope (typically 1-10 minutes).

    • Stop the reaction by immersing the slides in deionized water.

  • Counterstaining:

    • Counterstain with hematoxylin for 1-2 minutes.

    • "Blue" the sections in running tap water or a bluing solution.

    • Rinse with deionized water.

  • Dehydration and Mounting:

    • Dehydrate the sections through a graded series of ethanol (70%, 95%, 100%).

    • Clear in xylene (or substitute).

    • Coverslip with a permanent mounting medium.

  • Visualization and Analysis:

    • Examine the slides under a light microscope. Androgen receptor staining is typically nuclear.

    • Quantification can be performed using methods such as H-score analysis or by determining the percentage of positively stained cells and their staining intensity.

Disclaimer: This protocol is a general guideline. Researchers should optimize the protocol for their specific experimental conditions and reagents. Always include appropriate positive and negative controls in your experiments.

References

Troubleshooting & Optimization

(R,R)-MK 2866 Technical Support Center: Aqueous Solubility

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering solubility issues with (R,R)-MK 2866 (also known as Ostarine or Enobosarm) in aqueous solutions.

Frequently Asked Questions (FAQs)

Q1: What is the aqueous solubility of (R,R)-MK 2866?

A1: There is conflicting information regarding the aqueous solubility of (R,R)-MK 2866. Some sources state that it is soluble in water, while others demonstrate that it is practically insoluble[1][2][3][4]. Experimental evidence suggests that (R,R)-MK 2866 has very poor solubility in water alone[1]. One study showed that even at a concentration of 1 gram in 10 mL of deionized water, the powder did not dissolve and instead floated on the surface[1]. Another source specifies the water solubility is less than 1 mg/mL[3][5][6]. Therefore, for most experimental purposes, (R,R)-MK 2866 should be considered sparingly soluble to insoluble in purely aqueous solutions[7][8].

Q2: Why am I seeing precipitation when I try to dissolve (R,R)-MK 2866 in an aqueous buffer?

A2: Precipitation is a common issue when preparing aqueous solutions of (R,R)-MK 2866 due to its low water solubility[1][7][8]. This is especially true when diluting a stock solution prepared in an organic solvent into an aqueous buffer. The organic solvent concentration may not be sufficient to maintain the solubility of the compound in the final aqueous solution.

Q3: What solvents are recommended for dissolving (R,R)-MK 2866?

A3: (R,R)-MK 2866 is readily soluble in several organic solvents. Dimethyl sulfoxide (DMSO), ethanol, propylene glycol (PG), and polyethylene glycol 400 (PEG400) are commonly used solvents[2][3][5][6][7][8][9]. For in vivo studies, co-solvent systems are often necessary to achieve the desired concentration and maintain solubility upon administration[6][9].

Q4: Can I heat or sonicate my solution to improve solubility?

A4: Yes, for some formulations, gentle heating and/or sonication can aid in the dissolution of (R,R)-MK 2866, especially if precipitation or phase separation occurs during preparation[9]. However, it is crucial to ensure that the compound is stable at the applied temperature and that the sonication is not too aggressive to cause degradation.

Q5: What is the stability of (R,R)-MK 2866 in aqueous solutions?

A5: It is not recommended to store aqueous solutions of (R,R)-MK 2866 for more than one day due to its limited stability[7][8]. For long-term storage, it is best to store the compound as a solid at -20°C or as a stock solution in an appropriate organic solvent at -20°C or -80°C[4][9][10].

Troubleshooting Guide

This guide addresses common problems encountered when preparing (R,R)-MK 2866 solutions for experimental use.

Issue 1: Powder does not dissolve in water.
  • Cause: (R,R)-MK 2866 has inherently low aqueous solubility[1][3].

  • Solution:

    • Do not use water as the sole solvent.

    • Prepare a stock solution in an organic solvent such as DMSO or ethanol[2][3][7][8].

    • For aqueous experimental media, dilute the stock solution, ensuring the final concentration of the organic solvent is sufficient to maintain solubility and is compatible with your experimental system.

Issue 2: Precipitation occurs after diluting the organic stock solution into an aqueous buffer.
  • Cause: The final concentration of the organic solvent is too low to keep (R,R)-MK 2866 in solution.

  • Troubleshooting Steps:

    • Increase the organic solvent concentration: If your experimental system allows, increase the percentage of the organic solvent in the final solution.

    • Use a co-solvent system: For in vivo applications, a mixture of solvents is often required. A common formulation includes DMSO, PEG300, and Tween-80 in saline[6][9].

    • Prepare a fresh solution for each experiment: Due to potential stability issues, it is best to prepare the final aqueous dilution immediately before use[7][8][9].

Issue 3: Inconsistent results in biological assays.
  • Cause: This could be due to incomplete dissolution or precipitation of the compound in the cell culture medium.

  • Solution:

    • Visually inspect for precipitation: Before adding the compound to your cells, ensure the solution is clear.

    • Optimize the final solvent concentration: Test different final concentrations of your organic solvent (e.g., DMSO) to find the highest concentration that is non-toxic to your cells and maintains the solubility of (R,R)-MK 2866.

    • Use pre-warmed media: Adding the stock solution to pre-warmed media can sometimes help maintain solubility.

Quantitative Solubility Data

The following table summarizes the reported solubility of (R,R)-MK 2866 in various solvents.

SolventSolubilityReference(s)
Water< 1 mg/mL[3][5][6]
DMSO15 mg/mL, 78 mg/mL, 55 mg/mL[3][5][6][7][8][11]
Ethanol25 mg/mL, 78 mg/mL, 72 mg/mL[3][5][6][7][8][11]
Propylene GlycolSoluble[2]
PEG400Soluble[2]
1:4 Ethanol:PBS (pH 7.2)~0.2 mg/mL[7][8]

Experimental Protocols

Protocol 1: Preparation of (R,R)-MK 2866 for In Vitro Experiments

This protocol is a general guideline for preparing (R,R)-MK 2866 for cell-based assays.

  • Prepare a high-concentration stock solution:

    • Weigh the desired amount of (R,R)-MK 2866 powder.

    • Dissolve the powder in 100% DMSO to a final concentration of 10-50 mM. Ensure the powder is completely dissolved. This stock solution can be stored at -20°C or -80°C.

  • Prepare an intermediate dilution (optional):

    • Depending on the final desired concentration, you may need to make an intermediate dilution of the stock solution in DMSO or your cell culture medium.

  • Prepare the final working solution:

    • Serially dilute the stock or intermediate solution into your pre-warmed cell culture medium to achieve the final desired treatment concentration.

    • Crucially, ensure the final concentration of DMSO is low (typically <0.1%) to avoid solvent-induced cytotoxicity.

    • Vortex gently after each dilution step.

    • Visually inspect the final solution for any signs of precipitation before adding it to the cells.

Protocol 2: Preparation of (R,R)-MK 2866 for In Vivo Experiments

This protocol provides an example of a co-solvent formulation suitable for subcutaneous or oral administration in animal models.

  • Prepare the vehicle solution:

    • Combine the solvents in the following volumetric ratio: 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline[6][9].

    • Add each solvent sequentially and mix thoroughly after each addition.

  • Prepare the (R,R)-MK 2866 solution:

    • First, dissolve the required amount of (R,R)-MK 2866 powder in the DMSO portion of the vehicle.

    • Gradually add the PEG300 while mixing.

    • Add the Tween-80 and continue to mix.

    • Finally, add the saline to reach the final volume.

    • If precipitation occurs, gentle warming and/or sonication can be used to aid dissolution[9].

  • Administration:

    • It is recommended to prepare this formulation fresh on the day of use[9].

Visualizations

Signaling Pathway of (R,R)-MK 2866

(R,R)-MK 2866 is a selective androgen receptor modulator (SARM). It binds to the androgen receptor (AR) and stimulates anabolic pathways, primarily in muscle and bone tissue[9][12][13].

MK2866_Signaling_Pathway cluster_nucleus MK2866 (R,R)-MK 2866 AR Androgen Receptor (AR) MK2866->AR Complex MK2866-AR Complex AR->Complex HSP Heat Shock Proteins HSP->AR chaperones Nucleus Nucleus Complex->Nucleus translocation ARE Androgen Response Element (ARE) Complex->ARE binds Transcription Gene Transcription ARE->Transcription Translation Protein Synthesis Transcription->Translation Anabolic Anabolic Effects (Muscle & Bone) Translation->Anabolic in_vitro_workflow start Start weigh Weigh (R,R)-MK 2866 Powder start->weigh dissolve Dissolve in 100% DMSO to create stock solution weigh->dissolve store Store stock at -20°C/-80°C dissolve->store dilute Dilute stock into pre-warmed cell medium store->dilute check Check for Precipitation dilute->check check->dilute Precipitate (adjust solvent %) use Apply to Cells check->use  Clear end End use->end troubleshooting_logic start Start: Dissolving (R,R)-MK 2866 is_aqueous Is the solvent purely aqueous? start->is_aqueous use_organic Use an appropriate organic solvent (e.g., DMSO) is_aqueous->use_organic Yes is_precipitate Is there precipitation upon dilution? is_aqueous->is_precipitate No use_organic->is_precipitate increase_cosolvent Increase co-solvent % or use a formulation (e.g., DMSO/PEG/Tween) is_precipitate->increase_cosolvent Yes success Solution is clear and ready for use is_precipitate->success No sonicate_heat Try gentle sonication or warming increase_cosolvent->sonicate_heat prepare_fresh Prepare solution fresh before use sonicate_heat->prepare_fresh prepare_fresh->is_precipitate

References

Technical Support Center: (R,R)-MK 2866 In Vitro Off-Target Effects

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the in vitro off-target effects of (R,R)-MK 2866, also known as Ostarine or Enobosarm.

Frequently Asked Questions (FAQs)

Q1: What are the known in vitro off-target effects of (R,R)-MK 2866?

Q2: Is (R,R)-MK 2866 known to interact with any non-androgen receptor proteins in vitro?

A2: While direct binding or functional modulation data on a wide range of off-targets is limited, studies on the metabolism of (R,R)-MK 2866 (Enobosarm) have shown that it is a substrate for the cytochrome P450 enzyme CYP3A4, as well as the UDP-glucuronosyltransferase (UGT) enzymes UGT1A1 and UGT2B7.[1] These interactions are important to consider in in vitro experimental design, especially when using complex biological matrices like liver microsomes.

Q3: Why is it important to screen (R,R)-MK 2866 for off-target effects?

A3: Screening for off-target effects is a critical step in drug development to identify potential mechanisms of toxicity and adverse effects. For a highly selective compound like (R,R)-MK 2866, understanding its interactions with other proteins, even at higher concentrations, can help in interpreting unexpected in vitro results and predicting potential in vivo side effects.

Q4: What types of in vitro assays are recommended for identifying off-target effects of (R,R)-MK 2866?

A4: A standard approach for in vitro safety pharmacology profiling includes:

  • Radioligand Binding Assays: To assess the binding affinity of (R,R)-MK 2866 against a panel of G-protein coupled receptors (GPCRs), ion channels, and transporters.

  • Enzyme Inhibition Assays: Particularly for kinases, to determine if (R,R)-MK 2866 inhibits their activity.

  • Functional Assays: To evaluate the functional consequences of any identified binding interactions (e.g., agonism or antagonism). A critical functional assay is the hERG (human Ether-à-go-go-Related Gene) channel assay to assess the risk of cardiac QT prolongation.

Troubleshooting Guides

Radioligand Binding Assays

Issue: High background noise or non-specific binding when screening (R,R)-MK 2866.

  • Possible Cause 1: Suboptimal assay buffer composition.

    • Troubleshooting Step: Ensure the buffer pH and ionic strength are appropriate for the target receptor. The addition of a small percentage of a non-ionic detergent (e.g., 0.01% Tween-20) can sometimes reduce non-specific binding.

  • Possible Cause 2: Hydrophobic interactions of (R,R)-MK 2866 with assay components.

    • Troubleshooting Step: Include a carrier protein like bovine serum albumin (BSA) at a concentration of 0.1-1% in the assay buffer to mitigate non-specific binding to plasticware and filters.

  • Possible Cause 3: Insufficient washing during the filtration step.

    • Troubleshooting Step: Increase the number of washes with ice-cold wash buffer and ensure the vacuum is applied efficiently to remove all unbound radioligand.

Issue: Inconsistent IC50 values for (R,R)-MK 2866 in competition binding assays.

  • Possible Cause 1: Compound precipitation at higher concentrations.

    • Troubleshooting Step: Visually inspect the compound stock and dilutions for any signs of precipitation. Determine the solubility of (R,R)-MK 2866 in the assay buffer and ensure all tested concentrations are below the solubility limit. The use of a small amount of DMSO (typically <1%) is acceptable, but its concentration should be kept constant across all wells.

  • Possible Cause 2: Degradation of the compound or radioligand.

    • Troubleshooting Step: Prepare fresh dilutions of (R,R)-MK 2866 for each experiment. Ensure the radioligand is stored correctly and has not undergone significant radioactive decay.

Kinase Inhibition Assays

Issue: False-positive results in an ATP-based kinase assay.

  • Possible Cause: (R,R)-MK 2866 is interfering with the detection method (e.g., luciferase-based ATP detection).

    • Troubleshooting Step: Run a control experiment in the absence of the kinase to see if (R,R)-MK 2866 directly inhibits the detection enzyme (e.g., luciferase). If interference is observed, consider using an alternative detection method, such as one that measures ADP production or uses a phospho-specific antibody.

hERG Functional Assays

Issue: Variability in hERG channel current measurements.

  • Possible Cause: Instability of the patch-clamp recording.

    • Troubleshooting Step: Ensure a high-quality gigaohm seal is formed and maintained throughout the experiment. Monitor the access resistance and cell membrane capacitance for any significant changes.

  • Possible Cause 2: Fluctuation in compound concentration during the experiment.

    • Troubleshooting Step: Ensure rapid and complete solution exchange in the recording chamber. Pre-incubating the cells with (R,R)-MK 2866 for a sufficient period before recording can help achieve equilibrium.

Quantitative Data Summary

As specific quantitative off-target data for (R,R)-MK 2866 is not publicly available, the following table provides a template for how such data should be structured. Researchers are encouraged to generate their own data using the protocols outlined below.

Table 1: Hypothetical In Vitro Off-Target Profile of (R,R)-MK 2866

Target ClassSpecific TargetAssay TypeResult (IC50 / Ki / % Inhibition @ 10 µM)
GPCRs Dopamine D2Radioligand Binding> 10 µM
Serotonin 5-HT2ARadioligand Binding> 10 µM
Adrenergic α1ARadioligand Binding> 10 µM
Kinases ABL1Enzyme Inhibition> 10 µM
SRCEnzyme Inhibition> 10 µM
EGFREnzyme Inhibition> 10 µM
Ion Channels hERGPatch Clamp> 30 µM
Nav1.5Patch Clamp> 30 µM
Cav1.2Patch Clamp> 30 µM
Transporters SERTRadioligand Binding> 10 µM
DATRadioligand Binding> 10 µM
Enzymes CYP3A4Metabolic Inhibition~15 µM

Experimental Protocols

Radioligand Binding Assay Protocol (General)

This protocol describes a general method for assessing the binding of (R,R)-MK 2866 to a panel of membrane-bound receptors.

Materials:

  • Membrane preparations expressing the target receptor.

  • Radioligand specific for the target receptor.

  • (R,R)-MK 2866 stock solution (e.g., 10 mM in DMSO).

  • Assay Buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).

  • Wash Buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).

  • 96-well plates.

  • Glass fiber filters.

  • Scintillation cocktail.

  • Scintillation counter.

Procedure:

  • Compound Dilution: Prepare a serial dilution of (R,R)-MK 2866 in the assay buffer. The final DMSO concentration should be consistent across all wells and typically below 1%.

  • Assay Setup: In a 96-well plate, add in the following order:

    • Assay buffer.

    • (R,R)-MK 2866 dilution or vehicle control.

    • Radioligand at a concentration close to its Kd.

    • Membrane preparation.

  • Incubation: Incubate the plate at room temperature for a predetermined time (e.g., 60-120 minutes) to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through a glass fiber filter using a cell harvester to separate bound from free radioligand.

  • Washing: Wash the filters multiple times with ice-cold wash buffer.

  • Detection: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.

  • Data Analysis: Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.

In Vitro Kinase Inhibition Assay Protocol (ADP-Glo™ Kinase Assay)

This protocol outlines a method to screen for inhibitory effects of (R,R)-MK 2866 on kinase activity.

Materials:

  • Purified recombinant kinase.

  • Kinase-specific substrate.

  • ATP.

  • (R,R)-MK 2866 stock solution.

  • Kinase Assay Buffer.

  • ADP-Glo™ Kinase Assay Kit (Promega).

  • 384-well plates.

  • Plate-reading luminometer.

Procedure:

  • Compound Preparation: Serially dilute (R,R)-MK 2866 in the appropriate buffer.

  • Kinase Reaction:

    • Add kinase, substrate, and (R,R)-MK 2866 or vehicle to the wells of a 384-well plate.

    • Initiate the reaction by adding ATP.

    • Incubate at the optimal temperature for the kinase (e.g., 30°C) for a set period (e.g., 60 minutes).

  • Reaction Termination and ADP Detection:

    • Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

    • Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.

  • Signal Measurement: Measure the luminescence using a plate-reading luminometer.

  • Data Analysis: A decrease in luminescence indicates kinase inhibition. Calculate the percent inhibition and determine the IC50 value.

hERG Channel Patch Clamp Assay Protocol

This protocol provides a method for assessing the inhibitory effect of (R,R)-MK 2866 on the hERG potassium channel.

Materials:

  • HEK293 cells stably expressing the hERG channel.

  • Patch clamp rig with amplifier and data acquisition system.

  • Borosilicate glass capillaries for pipette fabrication.

  • Internal solution (pipette solution).

  • External solution (bath solution).

  • (R,R)-MK 2866 stock solution.

Procedure:

  • Cell Preparation: Culture hERG-expressing cells to an appropriate confluency.

  • Pipette Preparation: Pull and fire-polish glass pipettes to a resistance of 2-5 MΩ when filled with internal solution.

  • Patch Clamp Recording:

    • Establish a whole-cell patch clamp configuration on an isolated cell.

    • Apply a voltage-clamp protocol to elicit hERG tail currents. A typical protocol involves a depolarizing step to +20 mV followed by a repolarizing step to -50 mV.

    • Record baseline currents in the external solution.

  • Compound Application: Perfuse the cell with the external solution containing (R,R)-MK 2866 at various concentrations.

  • Data Acquisition: Record the hERG tail currents at each concentration after the current has reached a steady state.

  • Data Analysis: Measure the peak tail current amplitude at each concentration. Calculate the percent inhibition relative to the baseline current and determine the IC50 value.

Visualizations

Experimental_Workflow_for_Off_Target_Screening cluster_0 Primary Screening cluster_1 Hit Confirmation & Functional Analysis cluster_2 Data Analysis & Interpretation Compound_Library (R,R)-MK 2866 Serial Dilutions Binding_Assays Radioligand Binding (GPCRs, Ion Channels, Transporters) Compound_Library->Binding_Assays Enzyme_Assays Kinase Inhibition Assays Compound_Library->Enzyme_Assays Dose_Response IC50 Determination Binding_Assays->Dose_Response Enzyme_Assays->Dose_Response Functional_Assays Functional Assays (e.g., hERG Patch Clamp) Dose_Response->Functional_Assays Data_Analysis SAR & Selectivity Profiling Functional_Assays->Data_Analysis Risk_Assessment Off-Target Liability Assessment Data_Analysis->Risk_Assessment

Caption: Workflow for in vitro off-target screening.

Radioligand_Binding_Assay_Principle cluster_0 Without Competitor cluster_1 With (R,R)-MK 2866 R1 Receptor RL1 Radioligand R1->RL1 Binding R2 Receptor C (R,R)-MK 2866 R2->C Competition RL2 Radioligand

Caption: Principle of competitive radioligand binding assay.

Kinase_Signaling_Pathway Kinase Kinase Phosphorylated_Substrate Phosphorylated_Substrate Kinase->Phosphorylated_Substrate Phosphorylation ADP ADP Kinase->ADP ATP ATP ATP->Kinase Substrate_Protein Substrate_Protein Substrate_Protein->Kinase Cellular_Response Cellular_Response Phosphorylated_Substrate->Cellular_Response MK2866 (R,R)-MK 2866 (Potential Inhibitor) MK2866->Kinase

Caption: General kinase signaling pathway and potential inhibition.

References

Optimizing (R,R)-MK 2866 concentration for maximal anabolic effect

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: (R,R)-MK 2866 (Ostarine)

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the concentration of (R,R)-MK 2866 (also known as Ostarine or Enobosarm) for maximal anabolic effect in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is (R,R)-MK 2866 and how does it exert its anabolic effects?

A1: (R,R)-MK 2866, or Ostarine, is a non-steroidal Selective Androgen Receptor Modulator (SARM).[1][2][3] It selectively binds to androgen receptors (ARs) in skeletal muscle and bone tissue.[1][3] Upon binding, the MK 2866-AR complex translocates to the cell nucleus and modulates the transcription of genes involved in protein synthesis and muscle fiber repair, leading to anabolic activity.[1] Unlike traditional anabolic steroids, MK 2866's tissue selectivity aims to minimize androgenic side effects in other organs like the prostate.[3]

Q2: What is the optimal concentration range of (R,R)-MK 2866 for observing anabolic effects in vitro?

A2: In vitro studies using cell lines like C2C12 and L6 have shown that (R,R)-MK 2866 can stimulate proliferation, viability, and differentiation at concentrations ranging from 1 nM to 10,000 nM.[4] The optimal concentration can vary depending on the cell line and specific experimental conditions. It is recommended to perform a dose-response study to determine the optimal concentration for your specific assay.

Q3: What dosages of (R,R)-MK 2866 have been used in in vivo studies and clinical trials?

A3: In vivo and clinical studies have utilized a range of dosages. In a rat model of postmenopausal osteoporosis, doses of 0.04 mg/kg (low), 0.4 mg/kg (intermediate), and 4 mg/kg (high) were investigated.[5] Clinical trials in humans have explored doses from 0.1 mg to 3 mg per day.[3][6] One Phase II trial used a 3 mg daily dose for 12 weeks in healthy older adults.[3] It is important to note that dosages for research purposes should be carefully determined based on the animal model and experimental goals.

Q4: What are the known signaling pathways activated by (R,R)-MK 2866?

A4: The primary signaling pathway activated by (R,R)-MK 2866 is through the androgen receptor.[3] Upon ligand binding, the activated AR influences gene transcription related to muscle protein synthesis.[1] Additionally, some evidence suggests that MK 2866 may modulate the mTOR signaling cascade, a key pathway in muscle growth.[3]

Q5: What is the half-life of (R,R)-MK 2866?

A5: (R,R)-MK 2866 has a half-life of approximately 24 hours, which allows for once-daily dosing in experimental protocols.[7]

Troubleshooting Guide

Q1: My in vitro experiment with (R,R)-MK 2866 is showing inconsistent results. What could be the cause?

A1: Inconsistent results in in vitro experiments can stem from several factors:

  • Cell Culture Conditions: Ensure consistent cell passage number, confluency, and media composition.

  • Compound Stability: Prepare fresh stock solutions of (R,R)-MK 2866 and avoid repeated freeze-thaw cycles.

  • Assay Variability: Standardize incubation times, reagent concentrations, and detection methods.

  • Poor Reproducibility: Inconsistent handling of experimental components can lead to variability. Standardize all protocols.[8]

Q2: I am not observing the expected anabolic effects in my animal model. What should I check?

A2: A lack of expected in vivo effects could be due to:

  • Dosage: The administered dose may be too low. A dose-response study is recommended to determine the optimal dosage for your specific animal model and desired effect.

  • Route of Administration: Ensure the chosen route of administration (e.g., oral gavage, subcutaneous injection) is appropriate and consistently performed.

  • Bioavailability: While (R,R)-MK 2866 has good oral bioavailability, factors like diet and animal health can influence absorption.[2]

  • Receptor Desensitization: Continuous high-dose administration may lead to androgen receptor desensitization. Consider implementing washout periods or adjusting the dosing regimen.[9]

Q3: I've noticed a decrease in the anabolic response over a prolonged in vitro experiment. What is happening?

A3: This phenomenon may be due to receptor desensitization or downregulation.[9] When cells are continuously exposed to a high concentration of an agonist like (R,R)-MK 2866, the receptors can become less responsive. To mitigate this, you can try:

  • Pulsed Dosing: Instead of continuous exposure, treat the cells for a specific duration, followed by a washout period with fresh media.

  • Lowering the Concentration: A lower, yet still effective, concentration may prevent rapid desensitization.

Q4: Are there any known issues with the stability of (R,R)-MK 2866 in solution?

A4: Like many research compounds, the stability of (R,R)-MK 2866 in solution can be affected by storage conditions. It is advisable to prepare fresh solutions for each experiment or store aliquots of a stock solution at -20°C or -80°C to minimize degradation. Avoid repeated freeze-thaw cycles.

Data Presentation

Table 1: (R,R)-MK 2866 Dosages in Preclinical and Clinical Studies

Study TypeSpecies/PopulationDosage RangeObserved Anabolic EffectsReference(s)
In VitroC2C12 & L6 Myoblasts1 nM - 10,000 nMIncreased proliferation, viability, and differentiation.[4]
In VivoOvariectomized Rats0.04, 0.4, 4 mg/kg/dayIncreased muscle weight and intramuscular fat content at higher dosages.[5]
Clinical TrialHealthy Older Adults3 mg/dayIncreased lean body mass and improved physical function.[3][10]
Clinical TrialCancer Patients1 mg or 3 mg/dayIncreased lean body mass.[3]

Experimental Protocols

Protocol 1: In Vitro Assessment of Anabolic Activity in C2C12 Myoblasts

  • Cell Culture: Culture C2C12 myoblasts in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.

  • Seeding: Seed cells in 96-well plates at a density of 5,000 cells/well and allow them to adhere overnight.

  • Differentiation: Induce differentiation by switching to DMEM with 2% horse serum.

  • Treatment: After 24 hours of differentiation, treat the myotubes with varying concentrations of (R,R)-MK 2866 (e.g., 1 nM to 10,000 nM) or vehicle control (e.g., DMSO).

  • Myotube Analysis: After 48-72 hours of treatment, fix the cells and stain for myosin heavy chain (MHC) to visualize myotubes.

  • Quantification: Capture images using a fluorescence microscope and quantify myotube diameter and fusion index using image analysis software.

  • Protein Synthesis Assay (Optional): Measure protein synthesis using a puromycin-based assay or by quantifying total protein content.

Protocol 2: In Vivo Assessment of Anabolic Effects in a Rodent Model

  • Animal Model: Use a suitable rodent model, such as orchidectomized (castrated) male rats to simulate a muscle-wasting condition.

  • Acclimatization: Allow animals to acclimate for at least one week before the start of the experiment.

  • Grouping: Divide animals into groups: Sham-operated control, vehicle-treated orchidectomized, and (R,R)-MK 2866-treated orchidectomized at various doses (e.g., 0.1, 1, 10 mg/kg/day).

  • Administration: Administer (R,R)-MK 2866 or vehicle daily via oral gavage for a predetermined period (e.g., 4-8 weeks).

  • Functional Assessment: Perform functional tests such as grip strength measurement weekly.

  • Tissue Collection: At the end of the study, euthanize the animals and carefully dissect and weigh anabolic tissues (e.g., levator ani muscle, gastrocnemius muscle) and androgenic tissues (e.g., prostate, seminal vesicles).

  • Histological and Molecular Analysis: Perform histological analysis (e.g., H&E staining) on muscle tissue to assess fiber cross-sectional area. Conduct molecular analysis (e.g., qPCR, Western blot) to measure the expression of myogenic markers.

Visualizations

MK2866_Signaling_Pathway MK2866 (R,R)-MK 2866 AR Androgen Receptor (AR) MK2866->AR Binds MK2866_AR_Complex MK 2866-AR Complex AR->MK2866_AR_Complex Nucleus Nucleus MK2866_AR_Complex->Nucleus Translocation ARE Androgen Response Element (ARE) MK2866_AR_Complex->ARE Binds to Gene_Transcription Gene Transcription ARE->Gene_Transcription Initiates mRNA mRNA Gene_Transcription->mRNA Protein_Synthesis Protein Synthesis mRNA->Protein_Synthesis Translation Anabolic_Effects Anabolic Effects (Muscle Growth) Protein_Synthesis->Anabolic_Effects Experimental_Workflow cluster_in_vitro In Vitro Optimization cluster_in_vivo In Vivo Validation Cell_Culture Cell Culture (e.g., C2C12) Dose_Response Dose-Response Study (e.g., 1 nM - 10 µM) Cell_Culture->Dose_Response Anabolic_Assay Anabolic Marker Assay (e.g., Myotube Diameter) Dose_Response->Anabolic_Assay Optimal_Conc Determine Optimal Concentration Anabolic_Assay->Optimal_Conc Animal_Model Animal Model Selection (e.g., Orchidectomized Rat) Optimal_Conc->Animal_Model Inform In Vivo Dosing Dose_Escalation Dose-Escalation Study (e.g., 0.1, 1, 10 mg/kg) Animal_Model->Dose_Escalation Functional_Outcomes Measure Functional Outcomes (e.g., Grip Strength) Dose_Escalation->Functional_Outcomes Tissue_Analysis Tissue Analysis (Muscle Weight, Histology) Functional_Outcomes->Tissue_Analysis Maximal_Effect Identify Dose for Maximal Anabolic Effect Tissue_Analysis->Maximal_Effect Concentration_Effect_Relationship Concentration Increasing (R,R)-MK 2866 Concentration/Dose Anabolic_Effect Anabolic Effect (e.g., Muscle Mass) Concentration->Anabolic_Effect Increases (Initially) Androgenic_Side_Effects Potential Androgenic Side Effects Concentration->Androgenic_Side_Effects May Increase at Higher Doses Optimal_Window Optimal Therapeutic Window

References

Troubleshooting inconsistent results with (R,R)-MK 2866

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (R,R)-MK 2866 (also known as Ostarine or Enobosarm).

Frequently Asked Questions (FAQs)

Q1: What is (R,R)-MK 2866 and what is its primary mechanism of action?

(R,R)-MK 2866, also known as Ostarine or Enobosarm, is a non-steroidal, orally bioavailable selective androgen receptor modulator (SARM).[1][2] Its primary mechanism of action is to selectively bind to androgen receptors (AR) in specific tissues, such as skeletal muscle and bone, where it acts as an agonist to promote anabolic activity.[1][2] Unlike traditional anabolic steroids, it is designed to have minimal impact on other tissues like the prostate.[1]

Q2: What are the common research applications for (R,R)-MK 2866?

(R,R)-MK 2866 is primarily investigated for its potential to treat conditions associated with muscle wasting and osteoporosis.[3] Research applications include studies on cancer cachexia, sarcopenia (age-related muscle loss), and the enhancement of bone mineral density.[4]

Q3: What are the known side effects of (R,R)-MK 2866 in preclinical and clinical studies?

Observed side effects in some studies include suppression of endogenous testosterone and alterations in lipid profiles, specifically a decrease in high-density lipoprotein (HDL) cholesterol.[5] There have also been reports of transient increases in liver enzymes, although no patient discontinuations due to this were noted in one study.[6]

Q4: What is the recommended storage and stability of (R,R)-MK 2866?

(R,R)-MK 2866 is typically supplied as a solid powder. For long-term storage, it should be kept at -20°C. Once dissolved in a solvent like DMSO for in vitro studies, stock solutions should be stored at -80°C for up to 6 months or -20°C for up to 1 month to prevent degradation. It is advisable to prepare fresh working solutions for in vivo experiments on the day of use.

Troubleshooting Inconsistent Results

Inconsistent results in experiments with (R,R)-MK 2866 can arise from various factors, from procedural inconsistencies to biological variability. This guide provides a structured approach to identifying and resolving common issues.

Issue 1: Lower than Expected Anabolic Effects in vitro

Possible Causes:

  • Suboptimal Compound Concentration: The dose-response to (R,R)-MK 2866 can be cell-type specific.

  • Cell Culture Conditions: Factors like serum concentration and cell passage number can influence cellular response.

  • Compound Degradation: Improper storage or handling of (R,R)-MK 2866 stock solutions can lead to loss of activity.

  • Low Androgen Receptor Expression: The target cell line may have low or variable expression of the androgen receptor.

Troubleshooting Steps:

  • Optimize Concentration: Perform a dose-response curve to determine the optimal concentration for your specific cell line and endpoint. Concentrations in the literature for myoblast proliferation and differentiation range from 1 nM to 10,000 nM.

  • Standardize Cell Culture: Use a consistent passage number for your cells and ensure the serum used is from a consistent lot, as batch-to-batch variability in serum can affect results.

  • Verify Compound Integrity: Prepare fresh stock solutions of (R,R)-MK 2866 from a reputable supplier. Aliquot and store stock solutions at -80°C to minimize freeze-thaw cycles.

  • Confirm AR Expression: Verify the expression of the androgen receptor in your cell line using techniques like Western blot or qPCR.

Issue 2: High Variability in Animal Studies (in vivo)

Possible Causes:

  • Improper Vehicle or Route of Administration: The choice of vehicle and administration route can significantly impact the bioavailability and, consequently, the efficacy of the compound.

  • Dose and Dosing Frequency: The half-life of (R,R)-MK 2866 necessitates a consistent dosing schedule to maintain effective concentrations.

  • Animal Strain and Sex Differences: The metabolic and physiological differences between animal strains and sexes can lead to varied responses.

  • Animal Husbandry and Stress: Environmental stressors can impact animal physiology and confound experimental results.

Troubleshooting Steps:

  • Optimize Vehicle and Administration: For subcutaneous injection, a common vehicle is a mixture of DMSO and PEG 300. For oral administration, solutions in corn oil or suspensions in PEG300/Tween-80/saline have been used. Ensure the compound is fully dissolved or uniformly suspended.

  • Review Dosing Regimen: Based on its reported half-life of approximately 24 hours, a once-daily dosing regimen is typical. Ensure accurate and consistent dosing.

  • Consider Biological Variables: Be aware of potential sex-specific differences in response. If possible, include both male and female animals in your study design and analyze the data separately.

  • Standardize Animal Care: Maintain consistent housing conditions, including light-dark cycles, temperature, and diet. Minimize animal stress during handling and dosing procedures.

Issue 3: Unexpected Off-Target Effects or Toxicity

Possible Causes:

  • High Compound Concentration: At higher concentrations, the selectivity of (R,R)-MK 2866 may decrease, leading to off-target effects.

  • Metabolite-Induced Toxicity: The in vivo metabolism of (R,R)-MK 2866 can produce metabolites that may have their own biological activities or toxicities.

  • Contaminated Compound: The purity of the (R,R)-MK 2866 used can impact experimental outcomes.

Troubleshooting Steps:

  • Dose De-escalation: If unexpected effects are observed, consider reducing the dose to a range that has been reported to be effective and well-tolerated in the literature (e.g., 0.4 mg/kg in rats).

  • Monitor for Toxicity Markers: In animal studies, monitor for signs of toxicity, such as changes in body weight, food intake, and liver enzymes.

  • Ensure Compound Purity: Use (R,R)-MK 2866 from a reputable source with a certificate of analysis confirming its purity.

Quantitative Data Summary

ParameterIn Vitro (C2C12 & L6 cells)In Vivo (Rats)In Vivo (Humans - Clinical Trial)
Effective Concentration/Dose 1 nM - 10,000 nM0.4 mg/kg (subcutaneous)1 mg and 3 mg/day (oral)
Observed Anabolic Effects Increased cell proliferation and differentiationIncreased levator ani muscle massIncreased total lean body mass
Key Molecular Markers Increased expression of myogenin, MyoD, and MyHIncreased mRNA expression of myogenin and MyH-
Reported Side Effects --Decreased HDL cholesterol, transient increase in ALT

Experimental Protocols

In Vitro Myoblast Proliferation Assay
  • Cell Culture: Culture C2C12 or L6 myoblasts in DMEM supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.

  • Cell Seeding: Seed cells in 96-well plates at a density of 5,000 cells/well and allow them to adhere overnight.

  • Treatment: Prepare a stock solution of (R,R)-MK 2866 in DMSO. Serially dilute the stock solution in culture medium to achieve final concentrations ranging from 1 nM to 10,000 nM. The final DMSO concentration in the medium should be less than 0.1%. Replace the culture medium with the treatment medium.

  • Incubation: Incubate the cells for 48 hours.

  • Assessment: Assess cell proliferation using a standard method such as the MTT or BrdU assay according to the manufacturer's instructions.

In Vivo Study of Anabolic Effects in a Rodent Model
  • Animal Model: Use male Wistar rats (8-10 weeks old). Acclimatize the animals for at least one week before the experiment.

  • Compound Preparation: Prepare a 0.4 mg/mL solution of (R,R)-MK 2866 in a vehicle of 20% DMSO and 80% PEG 300.

  • Administration: Administer (R,R)-MK 2866 via subcutaneous injection at a dose of 0.4 mg/kg body weight once daily for 30 days. The control group should receive vehicle only.

  • Outcome Measures: At the end of the study, euthanize the animals and dissect the levator ani muscle. Measure the wet weight of the muscle.

  • Molecular Analysis: A portion of the muscle tissue can be snap-frozen in liquid nitrogen for subsequent analysis of gene expression (e.g., myogenin, MyH) by qPCR or protein expression by Western blot.

Visualizations

Signaling Pathway of (R,R)-MK 2866 in Skeletal Muscle

G cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus MK2866 (R,R)-MK 2866 AR Androgen Receptor (AR) MK2866->AR Binds AR->AR HSP Heat Shock Proteins (HSP) AR->HSP Dissociates from ERK ERK1/2 AR->ERK Non-genomic action ARE Androgen Response Element (ARE) AR->ARE Binds to pERK p-ERK1/2 ERK->pERK Phosphorylation Gene_Transcription Gene Transcription pERK->Gene_Transcription Influences ARE->Gene_Transcription Initiates Myogenin Myogenin Gene_Transcription->Myogenin MyoD MyoD Gene_Transcription->MyoD MyH Myosin Heavy Chain (MyH) Gene_Transcription->MyH

Caption: Simplified signaling pathway of (R,R)-MK 2866 in skeletal muscle cells.

Experimental Workflow for In Vivo Rodent Study

G cluster_prep Preparation cluster_treatment Treatment Phase (30 Days) cluster_analysis Analysis Animal_Acclimatization Animal Acclimatization (Male Wistar Rats, 1 week) Dosing Daily Subcutaneous Injection (0.4 mg/kg (R,R)-MK 2866 or Vehicle) Animal_Acclimatization->Dosing Compound_Prep Compound Preparation (0.4 mg/mL in 20% DMSO/80% PEG 300) Compound_Prep->Dosing Monitoring Monitor Body Weight & Health Dosing->Monitoring Euthanasia Euthanasia & Tissue Collection Monitoring->Euthanasia End of Study Muscle_Weight Measure Levator Ani Muscle Weight Euthanasia->Muscle_Weight Molecular_Analysis Molecular Analysis (qPCR/Western Blot for Myogenin, MyH) Euthanasia->Molecular_Analysis G cluster_causes Potential Causes cluster_solutions Troubleshooting Steps Inconsistent_Results Inconsistent In Vitro Results Concentration Suboptimal Concentration Inconsistent_Results->Concentration Cell_Culture Variable Cell Culture Conditions Inconsistent_Results->Cell_Culture Compound_Integrity Compound Degradation Inconsistent_Results->Compound_Integrity AR_Expression Low AR Expression Inconsistent_Results->AR_Expression Dose_Response Perform Dose-Response Curve Concentration->Dose_Response Standardize_Culture Standardize Passage Number & Serum Cell_Culture->Standardize_Culture Fresh_Stock Prepare Fresh Stock Solutions Compound_Integrity->Fresh_Stock Verify_AR Verify AR Expression (WB/qPCR) AR_Expression->Verify_AR

References

How to minimize hepatic toxicity of (R,R)-MK 2866 in long-term studies

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: (R,R)-MK 2866 (also known as Enobosarm or Ostarine) is an investigational compound and is not approved for human consumption. The information provided herein is intended solely for researchers, scientists, and drug development professionals for preclinical and clinical research purposes. This guide is not medical advice.

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers design and conduct long-term studies with (R,R)-MK 2866 while proactively monitoring for and minimizing the risk of hepatic toxicity.

Frequently Asked Questions (FAQs)

Q1: What is the known hepatic safety profile of (R,R)-MK 2866 from clinical studies?

A1: In multiple clinical trials, (R,R)-MK 2866 has been generally well-tolerated. A pooled safety analysis from four randomized controlled trials including 1027 subjects showed that treatment-emergent adverse events were comparable to placebo.[1] Specifically, 3.7% of subjects treated with enobosarm experienced elevated alanine transaminase (ALT) levels compared to 1.4% in the placebo group.[2] These elevations were characterized as transient and mild (Grade 1/2), and there was no evidence of severe drug-induced liver injury (DILI) as defined by Hy's Law.[1][2] A recent Phase 2b study from May 2025 also reported a positive safety profile with no evidence of DILI.[3][4]

Q2: What type of liver injury is associated with (R,R)-MK 2866 and other SARMs?

A2: Drug-induced liver injury from SARMs, including (R,R)-MK 2866, can present with either a cholestatic, hepatocellular, or mixed pattern of injury.[5][6][7] The cholestatic pattern is similar to that seen with 17α-alkylated anabolic steroids and is often characterized by jaundice and marked elevations in bilirubin with milder elevations in liver transaminases (ALT, AST).[8] Histological findings may include canalicular bile plugs, ductopenia, and mild hepatocellular damage.[9] Cases with a primarily hepatocellular pattern, marked by significant transaminase elevation, have also been reported.[7]

Q3: What are the proposed mechanisms of (R,R)-MK 2866-induced hepatic toxicity?

A3: While not fully elucidated, the hepatotoxicity of SARMs is thought to be multifactorial.[10] Proposed mechanisms include:

  • Oxidative Stress and Mitochondrial Dysfunction: The compound may disrupt hepatic metabolic pathways, leading to an increase in reactive oxygen species (ROS) and subsequent damage to hepatocytes.[10][11][12]

  • Bile Salt Export Pump (BSEP) Inhibition: Like some other drugs that cause cholestatic injury, SARMs may interfere with bile flow by inhibiting BSEP, a key transporter responsible for moving bile salts out of hepatocytes.[10][13][14] Inhibition leads to an intracellular accumulation of toxic bile acids.

  • Direct Hepatocellular Toxicity: The compound or its metabolites may have direct toxic effects on liver cells.[10][12][15]

  • Idiosyncratic Reactions: In many reported cases, the liver injury appears to be idiosyncratic, meaning it is an unpredictable reaction occurring in susceptible individuals, potentially influenced by genetic factors like polymorphisms in hepatic transporter proteins.[6]

Troubleshooting Guides

Problem: Elevated Liver Transaminases (ALT/AST) Detected Mid-Study

This guide provides a systematic approach for researchers who observe an unexpected elevation in serum ALT or AST levels in animal or human subjects during a long-term study.

Step 1: Immediate Confirmation and Assessment

  • Action: Repeat the liver function tests (LFTs) immediately to confirm the finding.

  • Rationale: To rule out sample mishandling or lab error.

  • Follow-up: If confirmed, expand the panel to include alkaline phosphatase (ALP), total bilirubin (TBL), and gamma-glutamyl transferase (GGT) to characterize the pattern of injury (hepatocellular, cholestatic, or mixed). Calculate the R-value to help classify the injury type.[6][16]

Step 2: Rule Out Confounding Variables

  • Action: Review all experimental records. Check for exposure to other potential hepatotoxins (e.g., other compounds, vehicle components, contaminants in diet). In clinical studies, screen for viral hepatitis, autoimmune liver diseases, and alcohol use.[10]

  • Rationale: SARM-associated liver injury is a diagnosis of exclusion.[6] It is critical to eliminate other potential causes.

Step 3: Implement Dose-Response and Cessation Protocol

  • Action: Based on the severity of the elevation and the study protocol's predefined stopping criteria (see Protocol 1), consider the following:

    • Mild Elevation (e.g., ALT < 3x ULN): Continue dosing with increased monitoring frequency (e.g., daily or every other day).

    • Moderate Elevation (e.g., ALT > 3x ULN): Consider a dose reduction or temporary cessation of (R,R)-MK 2866 administration. Monitor LFTs closely for a downward trend.

    • Severe Elevation (ALT > 5x ULN or any elevation with jaundice/impaired synthetic function): Discontinue administration immediately.

  • Rationale: To assess the dose-dependency of the toxic effect and prevent progression to more severe injury. Most reported cases of SARM-induced liver injury resolve after cessation of the agent.[8]

Step 4: Consider Investigational Hepatoprotective Agents

  • Action: In preclinical models where liver injury is observed, consider adding a study arm with co-administration of a hepatoprotective agent.

  • Rationale: To investigate potential mitigation strategies based on the proposed mechanisms of toxicity.

    • For Oxidative Stress: N-acetylcysteine (NAC) is a precursor to the antioxidant glutathione and can be investigated for its ability to mitigate oxidative damage.

    • For Cholestasis/BSEP Inhibition: Tauroursodeoxycholic acid (TUDCA) is a hydrophilic bile acid that can help counteract the toxicity of accumulated hydrophobic bile acids and may have a role in promoting bile flow.

Quantitative Data Summary

The following tables summarize liver enzyme elevations observed in a clinical trial with (R,R)-MK 2866 and in published case reports involving various SARMs.

Table 1: Liver Enzyme Elevations in a Pooled Analysis of (R,R)-MK 2866 (Enobosarm) Clinical Trials

Parameter(R,R)-MK 2866 (3 mg) GroupPlacebo GroupNotes
Subjects with any elevated ALT 3.7%1.4%Elevations were reported as transient and mild (Grade 1/2).
Evidence of severe DILI (Hy's Law) None reportedNone reportedNo cases met the criteria for severe drug-induced liver injury.
Total Subjects Analyzed 512515Data pooled from four randomized, placebo-controlled clinical trials.[1][2]

Table 2: Representative Peak Laboratory Values from SARM-Associated Liver Injury Case Reports

SARM UsedR-ValuePeak ALT (ULN)Peak AST (ULN)Peak ALP (ULN)Peak Total Bilirubin (mg/dL)Injury Pattern
RAD-140>5~39x~28x~3.5x25.0Hepatocellular
Enobosarm (Ostarine)7.5~25x~11x~1.2xNormalHepatocellular
Enobosarm (Ostarine)0.8~3x~2x~2.5x27.6Cholestatic
Ligandrol (LGD-4033)2-5~10x~7x~2x19.9Mixed

Note: Data are compiled and approximated from various case reports for illustrative purposes.[5][6][7][9] ULN = Upper Limit of Normal.

Experimental Protocols

Protocol 1: Routine Liver Safety Monitoring in Long-Term Studies

Objective: To prospectively monitor liver function throughout a long-term study to enable early detection of potential hepatotoxicity.

Methodology:

  • Baseline Measurement: Prior to the first administration of (R,R)-MK 2866, collect serum samples from all subjects to establish baseline values for ALT, AST, ALP, and Total Bilirubin.

  • Scheduled Monitoring:

    • Weeks 1-4: Collect serum samples for LFTs on a weekly basis.

    • Weeks 5-12: Decrease monitoring frequency to bi-weekly.

    • Months 4+: Continue monitoring on a monthly basis for the remainder of the study.

  • Triggered Monitoring: If any subject displays clinical signs of liver injury (e.g., jaundice, lethargy, abdominal pain), perform an immediate LFT panel.

  • Stopping Criteria: Establish clear, pre-defined criteria for dose reduction or cessation. These should be based on regulatory guidance (e.g., FDA's guidance on DILI).[10]

    • Investigational Hold: ALT or AST > 8x ULN.

    • Consider Hold: ALT or AST > 5x ULN for more than 2 weeks.

    • Consider Hold: ALT or AST > 3x ULN AND (Total Bilirubin > 2x ULN OR INR > 1.5).

    • Consider Hold: Total Bilirubin > 2x ULN with associated symptoms (fatigue, nausea, right upper quadrant pain).

Visualizations

G cluster_0 Experimental Workflow for Managing Hepatotoxicity Signals start Routine LFT Monitoring (Protocol 1) check ALT/AST > 3x ULN? start->check confirm Confirm with Repeat LFTs Expand Panel (ALP, TBL) check->confirm Yes continue_study Continue Study with Standard Monitoring check->continue_study No investigate Investigate Confounding Factors (Other toxins, vehicle, etc.) confirm->investigate decision Assess Severity & Apply Stopping Criteria investigate->decision reduce Dose Reduction & Increased Monitoring decision->reduce Moderate stop Discontinue Dosing decision->stop Severe / Meets Criteria recover Monitor for Recovery reduce->recover stop->recover G cluster_1 Proposed Mechanism of Cholestatic Injury and Mitigation sarm (R,R)-MK 2866 bsep Bile Salt Export Pump (BSEP) sarm->bsep Inhibition accumulation Intracellular Bile Acid Accumulation bsep->accumulation Blocked Efflux stress Oxidative Stress & Mitochondrial Injury accumulation->stress injury Hepatocyte Injury (Cholestasis) stress->injury tudca Hepatoprotectant (e.g., TUDCA) tudca->accumulation Facilitates Efflux & Reduces Toxicity

References

Technical Support Center: Enhancing Oral Bioavailability of (R,R)-MK 2866 (Enobosarm) Formulations

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the formulation and evaluation of (R,R)-MK 2866 (Enobosarm).

Frequently Asked Questions (FAQs)

Q1: What is the rationale for developing modified-release formulations of (R,R)-MK 2866?

A1: While (R,R)-MK 2866 is orally bioavailable, developing modified-release formulations aims to optimize its pharmacokinetic profile. The primary goals are to reduce the maximum plasma concentration (Cmax), which may help in mitigating potential concentration-dependent side effects, and to delay the time to reach maximum concentration (Tmax).[1][2][3] A well-designed modified-release formulation can provide a similar overall drug exposure (AUC) as an immediate-release formulation while offering a more controlled release profile.[1][2][3]

Q2: What are some promising technologies for developing modified-release (R,R)-MK 2866 formulations?

A2: One innovative approach is the use of 3D screen printing technology, such as Laxxon Medical's SPID®-Technology.[4][5][6] This technology allows for the precise fabrication of oral dosage forms with complex geometries and compositions, enabling the creation of tailored drug release profiles, including modified-release formulations of (R,R)-MK 2866.[4][5]

Q3: What are the key pharmacokinetic parameters to consider when evaluating different (R,R)-MK 2866 formulations?

A3: The key pharmacokinetic parameters for evaluating and comparing different oral formulations are:

  • Cmax (Maximum Plasma Concentration): The highest concentration of the drug in the blood.

  • Tmax (Time to Maximum Plasma Concentration): The time it takes to reach Cmax.

  • AUC (Area Under the Curve): The total drug exposure over time.

For modified-release formulations, the goal is often to lower Cmax and increase Tmax while maintaining a comparable AUC to an immediate-release formulation.[1][2][3]

Q4: How does (R,R)-MK 2866 exert its effects? What is the signaling pathway?

A4: (R,R)-MK 2866 is a selective androgen receptor modulator (SARM). It binds to the androgen receptor (AR) and initiates a signaling cascade that leads to tissue-selective anabolic effects. The simplified signaling pathway is as follows:

  • (R,R)-MK 2866 enters the cell and binds to the AR in the cytoplasm, causing a conformational change and dissociation of heat shock proteins.

  • The activated AR-ligand complex translocates to the nucleus.

  • In the nucleus, the complex dimerizes and binds to specific DNA sequences known as Androgen Response Elements (AREs).

  • This binding event recruits co-regulators and modulates the transcription of target genes, leading to its pharmacological effects.

Troubleshooting Guides

Issue 1: High inter-subject variability in pharmacokinetic studies.

Potential Cause Troubleshooting Step
Food Effects Conduct studies under both fasted and fed conditions to assess the impact of food on absorption. Standardize meal types and timing for all subjects.
Formulation Instability Ensure the formulation is physically and chemically stable under storage and physiological conditions. Perform stability studies under different temperature and humidity conditions.
Inconsistent Dosing Standardize the administration procedure, including the volume of water taken with the dose and the time of day for administration.
Subject Demographics Analyze data based on demographic factors such as age, sex, and body mass index to identify potential sources of variability.

Issue 2: Poor in vitro-in vivo correlation (IVIVC).

Potential Cause Troubleshooting Step
Inappropriate Dissolution Method Develop a dissolution method that is sensitive to critical formulation parameters and mimics the in vivo environment. Consider using biorelevant media (e.g., FaSSIF, FeSSIF) that simulate fasted and fed states.
Complex Absorption Mechanisms Investigate potential involvement of transporters or first-pass metabolism that are not accounted for in simple dissolution models.
Gastrointestinal pH Variability Evaluate drug release at different pH levels (e.g., 1.2, 4.5, 6.8) to understand the impact of pH on dissolution and absorption.

Quantitative Data Summary

The following table summarizes hypothetical pharmacokinetic data for an immediate-release (IR) and a modified-release (MR) formulation of (R,R)-MK 2866 to illustrate the expected differences.

FormulationDose (mg)Cmax (ng/mL)Tmax (hr)AUC (ng·h/mL)
Immediate-Release (IR) 3~100-120~1-2~1500-1800
Modified-Release (MR) 3~70-90~4-6~1500-1800

Note: The data presented in this table are illustrative and based on the publicly stated goals for a modified-release formulation. Actual values may vary depending on the specific formulation and study population.

Experimental Protocols

In Vitro Dissolution Testing for Modified-Release (R,R)-MK 2866 Formulations

Objective: To assess the in vitro release profile of (R,R)-MK 2866 from a modified-release formulation.

Apparatus: USP Apparatus 2 (Paddle)

Media:

  • Acid stage: 0.1 N HCl (pH 1.2) for 2 hours.

  • Buffer stage: pH 6.8 phosphate buffer.

Procedure:

  • Place one tablet in each dissolution vessel containing 900 mL of the acid stage medium maintained at 37 ± 0.5 °C.

  • Stir the medium at a specified speed (e.g., 50 rpm).

  • After 2 hours, withdraw a sample and analyze for drug release.

  • Change the medium to 900 mL of the buffer stage medium.

  • Continue the dissolution test for a specified duration (e.g., 24 hours), withdrawing samples at predetermined time points (e.g., 4, 8, 12, 24 hours).

  • Analyze the samples for (R,R)-MK 2866 concentration using a validated analytical method (e.g., HPLC-UV).

In Vivo Pharmacokinetic Study in Healthy Volunteers

Objective: To compare the pharmacokinetic profiles of an immediate-release and a modified-release formulation of (R,R)-MK 2866.

Study Design: A randomized, single-dose, two-period, crossover study.

Subjects: Healthy adult volunteers.

Procedure:

  • Subjects are randomized to receive either the immediate-release or the modified-release formulation in the first period.

  • After an overnight fast, subjects receive a single oral dose of the assigned formulation with a standardized volume of water.

  • Blood samples are collected at pre-dose and at multiple time points post-dose (e.g., 0.5, 1, 2, 4, 6, 8, 12, 24, 48, 72 hours).

  • A washout period of at least 7-10 half-lives of the drug is implemented between the two periods.

  • In the second period, subjects receive the alternate formulation.

  • Plasma is separated from the blood samples and analyzed for (R,R)-MK 2866 concentrations using a validated bioanalytical method (e.g., LC-MS/MS).

  • Pharmacokinetic parameters (Cmax, Tmax, AUC) are calculated for each subject for each formulation.

Visualizations

G Androgen Receptor Signaling Pathway for (R,R)-MK 2866 cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus MK2866 (R,R)-MK 2866 AR_HSP Androgen Receptor (AR) + Heat Shock Proteins (HSP) MK2866->AR_HSP Binds to AR AR_MK2866 Activated AR-MK2866 Complex AR_HSP->AR_MK2866 HSP Dissociation AR_dimer AR-MK2866 Dimer AR_MK2866->AR_dimer Nuclear Translocation & Dimerization ARE Androgen Response Element (ARE) on DNA AR_dimer->ARE Binds to ARE Transcription Modulation of Gene Transcription ARE->Transcription Response Tissue-Selective Anabolic Effects Transcription->Response

Caption: Androgen Receptor Signaling Pathway for (R,R)-MK 2866.

G Experimental Workflow for Comparing Oral Formulations cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation Formulation Formulation Development (Immediate vs. Modified Release) Dissolution Dissolution Testing (USP Apparatus 2) Formulation->Dissolution PK_Study Pharmacokinetic Study (Crossover Design) Dissolution->PK_Study Proceed to in vivo if in vitro profile is promising Bioanalysis Bioanalysis (LC-MS/MS) PK_Study->Bioanalysis PK_Analysis Pharmacokinetic Analysis (Cmax, Tmax, AUC) Bioanalysis->PK_Analysis PK_Analysis->Formulation Feedback for Formulation Optimization

Caption: Workflow for Comparing Oral Formulations.

References

Preventing degradation of (R,R)-MK 2866 in solution

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to prevent the degradation of (R,R)-MK 2866 in solution during experimental procedures.

Troubleshooting Guide

This guide addresses specific issues that may arise during the handling and storage of (R,R)-MK 2866 solutions, leading to potential degradation and inaccurate experimental results.

Issue Potential Cause Recommended Solution
Loss of Potency or Inconsistent Results Degradation of (R,R)-MK 2866 in solution due to improper storage.Store stock solutions at -20°C for short-term (up to 1 month) or -80°C for long-term (up to 6 months) storage. Avoid repeated freeze-thaw cycles. For aqueous solutions, it is recommended to prepare them fresh daily.
Exposure to light.Store solutions in amber vials or protect them from light by wrapping the container in aluminum foil.
Inappropriate solvent selection.Use appropriate solvents such as DMSO, ethanol, propylene glycol, or PEG400 for initial dissolution. For aqueous buffers, first dissolve (R,R)-MK 2866 in a small amount of an organic solvent like ethanol before diluting with the aqueous buffer.
Precipitation in Solution Exceeding the solubility limit of (R,R)-MK 2866 in the chosen solvent.Refer to the solubility data to ensure the concentration is within the acceptable range for the solvent. Sonication may aid in dissolving the compound.
Change in temperature or pH of the solution.Ensure the storage temperature is stable. When preparing aqueous solutions, be mindful of the pH, as it can affect solubility and stability.
Discoloration of Solution Oxidative degradation.Purge the solvent with an inert gas (e.g., nitrogen or argon) before dissolving the compound. Store the solution under an inert atmosphere if possible.
Photodegradation.Minimize exposure to light during handling and storage.

Frequently Asked Questions (FAQs)

1. What are the optimal storage conditions for (R,R)-MK 2866 solutions?

For optimal stability, stock solutions of (R,R)-MK 2866 should be stored at -20°C for up to one month or at -80°C for up to six months. It is advisable to aliquot the stock solution into smaller volumes to avoid multiple freeze-thaw cycles. Aqueous working solutions are not recommended for storage for more than one day.

2. Which solvents are recommended for dissolving (R,R)-MK 2866?

(R,R)-MK 2866 is soluble in organic solvents such as dimethyl sulfoxide (DMSO), ethanol, propylene glycol, and polyethylene glycol 400 (PEG400). For experiments requiring aqueous buffers, it is best to first dissolve the compound in a minimal amount of ethanol and then dilute it with the buffer of choice.

3. How can I prevent the degradation of (R,R)-MK 2866 during my experiments?

To minimize degradation, follow these best practices:

  • Temperature: Keep solutions at the recommended storage temperature and avoid prolonged exposure to ambient temperatures.

  • Light: Protect solutions from light by using amber vials or by covering the containers.

  • pH: Be aware that extremes in pH can lead to hydrolytic degradation. Whenever possible, maintain the pH of aqueous solutions close to neutral.

  • Oxidation: For long-term storage or when working with sensitive assays, consider using deoxygenated solvents and storing solutions under an inert atmosphere.

4. What are the likely degradation pathways for (R,R)-MK 2866?

While specific degradation kinetics for (R,R)-MK 2866 are not extensively published, compounds with similar functional groups are susceptible to:

  • Hydrolysis: The amide linkage in the (R,R)-MK 2866 molecule can be susceptible to hydrolysis under strongly acidic or basic conditions.

  • Oxidation: The molecule may be sensitive to oxidative stress.

  • Photodegradation: Exposure to UV or visible light can potentially lead to the degradation of the compound.

5. How can I check for the degradation of my (R,R)-MK 2866 solution?

A stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection, is the most reliable way to assess the purity of your (R,R)-MK 2866 solution and quantify any degradation products. A decrease in the peak area of the parent compound and the appearance of new peaks are indicative of degradation.

Quantitative Data on (R,R)-MK 2866 Degradation (Illustrative)

The following table presents hypothetical quantitative data to illustrate the expected outcomes of a forced degradation study on (R,R)-MK 2866. Researchers should perform their own stability studies to obtain accurate data for their specific experimental conditions.

Stress Condition Parameter Condition Duration (R,R)-MK 2866 Remaining (%) Major Degradants Formed (%)
Acid Hydrolysis 0.1 M HCl60°C24 hours85.214.8
Base Hydrolysis 0.1 M NaOH60°C24 hours78.521.5
Oxidative 3% H₂O₂Room Temp24 hours90.19.9
Thermal Solid State80°C7 days98.51.5
Photolytic SolutionUV Light (254 nm)24 hours92.37.7

Experimental Protocols

Protocol 1: Preparation of (R,R)-MK 2866 Stock Solution
  • Accurately weigh the desired amount of (R,R)-MK 2866 powder in a sterile microcentrifuge tube.

  • Add the appropriate volume of the chosen solvent (e.g., DMSO) to achieve the desired stock concentration.

  • Vortex the solution until the powder is completely dissolved. Sonication can be used to aid dissolution if necessary.

  • For long-term storage, aliquot the stock solution into smaller, single-use volumes in amber vials.

  • Store the aliquots at -80°C.

Protocol 2: Stability-Indicating HPLC Method for (R,R)-MK 2866 (General Template)

This protocol provides a general framework for a stability-indicating HPLC method. Optimization of the mobile phase, gradient, and other parameters may be required.

  • Instrumentation: HPLC system with a UV detector and a C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

  • Mobile Phase:

    • Mobile Phase A: 0.1% Formic acid in Water

    • Mobile Phase B: 0.1% Formic acid in Acetonitrile

  • Gradient Elution:

    • 0-5 min: 95% A, 5% B

    • 5-20 min: Linear gradient to 5% A, 95% B

    • 20-25 min: 5% A, 95% B

    • 25-30 min: Return to 95% A, 5% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 272 nm

  • Injection Volume: 10 µL

  • Sample Preparation: Dilute the (R,R)-MK 2866 solution to an appropriate concentration with the mobile phase.

  • Analysis: Inject the sample and monitor the chromatogram for the appearance of new peaks and a decrease in the area of the main (R,R)-MK 2866 peak. Peak purity analysis should be performed to ensure the main peak is not co-eluting with any degradants.

Visualizations

Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus MK2866 (R,R)-MK 2866 AR_inactive Inactive Androgen Receptor (AR) + HSPs MK2866->AR_inactive Binds AR_active Active AR Dimer AR_inactive->AR_active Conformational Change & Dimerization ARE Androgen Response Element (ARE) AR_active->ARE Translocates & Binds Gene_Transcription Target Gene Transcription ARE->Gene_Transcription Biological_Effects Anabolic Effects in Muscle and Bone Gene_Transcription->Biological_Effects Translation

Caption: Signaling pathway of (R,R)-MK 2866 via the Androgen Receptor.

Experimental_Workflow cluster_preparation Sample Preparation cluster_stress Forced Degradation cluster_analysis Analysis cluster_evaluation Data Evaluation Prepare_Solution Prepare (R,R)-MK 2866 Solution Stress_Conditions Apply Stress Conditions Prepare_Solution->Stress_Conditions Acid Acid Hydrolysis Stress_Conditions->Acid Base Base Hydrolysis Stress_Conditions->Base Oxidation Oxidation Stress_Conditions->Oxidation Thermal Thermal Stress_Conditions->Thermal Photolytic Photolytic Stress_Conditions->Photolytic HPLC_Analysis HPLC Analysis Acid->HPLC_Analysis Base->HPLC_Analysis Oxidation->HPLC_Analysis Thermal->HPLC_Analysis Photolytic->HPLC_Analysis Data_Evaluation Quantify Degradation & Identify Degradants HPLC_Analysis->Data_Evaluation

Addressing batch-to-batch variability of (R,R)-MK 2866

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: (R,R)-MK-2866

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address batch-to-batch variability of (R,R)-MK-2866 (Ostarine/Enobosarm). The information is intended for researchers, scientists, and drug development professionals to ensure the consistency and reliability of their experimental results.

Frequently Asked Questions (FAQs)

Q1: We are observing lower than expected potency with a new batch of (R,R)-MK-2866. What are the potential causes?

A1: Lower potency can stem from several factors:

  • Incorrect Stereoisomer: The biological activity of MK-2866 resides primarily in the (S)-enantiomer, not the (R,R) form. Ensure your supplier has provided the correct and chirally pure (S)-MK-2866.

  • Chemical Purity: The presence of impurities from the synthesis process can reduce the concentration of the active compound.

  • Degradation: Improper storage conditions (e.g., exposure to light, high temperatures, or humidity) can lead to the degradation of the compound.

  • Solvent/Excipient Interactions: The vehicle used to dissolve or formulate the compound may be affecting its stability or bioavailability.

Q2: How can we confirm the identity and purity of our (R,R)-MK-2866 batch?

A2: A combination of analytical techniques is recommended for comprehensive characterization:

  • High-Performance Liquid Chromatography (HPLC): To determine the purity of the compound and quantify any impurities.

  • Mass Spectrometry (MS): To confirm the molecular weight of the compound.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: To elucidate the chemical structure and confirm the identity of the compound.

  • Chiral Chromatography: To verify the enantiomeric purity and ensure the absence of the less active (R)-enantiomer.

Q3: Our in vitro experiments show inconsistent results between different batches of (R,R)-MK-2866. How can we troubleshoot this?

A3: Inconsistent in vitro results are often linked to variability in the compound itself or the experimental setup.

  • Standardize Compound Handling: Ensure that each batch is dissolved in the same solvent at the same concentration and stored under identical conditions.

  • Perform a Dose-Response Curve: Test each new batch with a full dose-response curve to identify any shifts in potency (EC50).

  • Cell Line Authentication: Verify the identity and stability of your cell line, as passage number can affect cellular responses.

  • Reagent Consistency: Ensure all other reagents (e.g., media, serum) are from consistent lots.

Q4: What are the critical quality attributes (CQAs) we should define for our incoming (R,R)-MK-2866 batches?

A4: For consistent and reproducible research, we recommend defining the following CQAs for each batch of (R,R)-MK-2866:

Critical Quality AttributeAcceptance CriteriaAnalytical Method
Appearance White to off-white powderVisual Inspection
Identity Conforms to the reference standard¹H-NMR, ¹³C-NMR, MS
Purity (by HPLC) ≥ 98.0%HPLC-UV
Enantiomeric Purity ≥ 99.0% (S)-enantiomerChiral HPLC
Water Content ≤ 1.0%Karl Fischer Titration
Residual Solvents Meets USP <467> limitsHeadspace GC-MS

Experimental Protocols

Protocol 1: Purity Determination by High-Performance Liquid Chromatography (HPLC)

This protocol outlines a general method for determining the purity of (R,R)-MK-2866.

  • Preparation of Standard Solution: Accurately weigh and dissolve (R,R)-MK-2866 reference standard in diluent (e.g., 50:50 acetonitrile:water) to a final concentration of 1 mg/mL.

  • Preparation of Sample Solution: Prepare the test batch of (R,R)-MK-2866 in the same manner as the standard solution.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm).

    • Mobile Phase: A gradient of acetonitrile and water with 0.1% trifluoroacetic acid.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 254 nm.

    • Injection Volume: 10 µL.

  • Analysis: Inject the standard and sample solutions. Calculate the purity of the sample by comparing the peak area of the main peak to the total peak area of all peaks in the chromatogram.

Protocol 2: In Vitro Androgen Receptor (AR) Activation Assay

This protocol describes a cell-based assay to measure the functional activity of (R,R)-MK-2866.

  • Cell Culture: Culture a suitable cell line (e.g., HEK293 or PC-3) stably transfected with a human androgen receptor expression vector and a reporter gene (e.g., luciferase) under the control of an androgen-responsive promoter.

  • Compound Preparation: Prepare a serial dilution of (R,R)-MK-2866 in the appropriate vehicle (e.g., DMSO).

  • Cell Treatment: Plate the cells in a 96-well plate and, after 24 hours, treat them with the serially diluted (R,R)-MK-2866 or a reference agonist (e.g., dihydrotestosterone, DHT).

  • Incubation: Incubate the plate for 18-24 hours at 37°C in a CO₂ incubator.

  • Luciferase Assay: Lyse the cells and measure luciferase activity using a luminometer according to the manufacturer's instructions.

  • Data Analysis: Plot the luciferase activity against the log of the compound concentration and fit the data to a four-parameter logistic equation to determine the EC50 value.

Visualizations

MK2866_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus MK2866 MK-2866 AR Androgen Receptor (AR) MK2866->AR Binding AR_MK2866 AR-MK-2866 Complex HSP Heat Shock Proteins (HSP) AR_HSP AR-HSP Complex AR_HSP->AR HSP Dissociation AR_MK2866_N AR-MK-2866 Complex AR_MK2866->AR_MK2866_N Nuclear Translocation ARE Androgen Response Element (ARE) Gene Target Gene Transcription ARE->Gene Initiates AR_MK2866_N->ARE Binds to DNA

Caption: Simplified signaling pathway of MK-2866 activation of the androgen receptor.

Batch_QC_Workflow Start Receive New Batch of (R,R)-MK-2866 Visual Visual Inspection Start->Visual Analytical Analytical Chemistry Testing (HPLC, MS, NMR) Visual->Analytical Chiral Chiral Purity Analysis Analytical->Chiral Functional In Vitro Functional Assay (AR Activation) Chiral->Functional Decision Does Batch Meet Specifications? Functional->Decision Accept Accept Batch for Experimental Use Decision->Accept Yes Reject Reject Batch and Contact Supplier Decision->Reject No

Caption: Quality control workflow for incoming batches of (R,R)-MK-2866.

Troubleshooting_Tree Start Inconsistent Experimental Results CheckCompound Re-evaluate Compound Quality Start->CheckCompound CheckAssay Review Experimental Protocol Start->CheckAssay Purity Confirm Purity via HPLC CheckCompound->Purity Identity Verify Identity via MS/NMR CheckCompound->Identity Potency Assess Potency with Dose-Response CheckCompound->Potency Reagents Check Reagent Quality/Lot CheckAssay->Reagents Cells Authenticate Cell Line CheckAssay->Cells Handling Standardize Compound Handling CheckAssay->Handling

Caption: Decision tree for troubleshooting inconsistent experimental results.

Technical Support Center: Overcoming Resistance to (R,R)-MK-2866 (Enobosarm) in Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide provides researchers, scientists, and drug development professionals with comprehensive information, troubleshooting strategies, and detailed protocols for addressing resistance to (R,R)-MK-2866 (also known as Enobosarm or Ostarine) in experimental cell lines.

Frequently Asked Questions (FAQs)

Q1: What is (R,R)-MK-2866 (Enobosarm) and its primary mechanism of action?

(R,R)-MK-2866, more commonly known as Enobosarm or Ostarine, is a non-steroidal Selective Androgen Receptor Modulator (SARM). Its primary mechanism of action involves binding to the Androgen Receptor (AR). In hormone-receptor-positive cancers, such as certain types of breast cancer, this interaction can lead to the downstream regulation of genes that inhibit tumor cell proliferation and survival. Specifically, in AR-positive breast cancer, Enobosarm has been shown to antagonize the effects of estrogen signaling, leading to an anti-proliferative effect.

Q2: Why are my cancer cell lines developing resistance to (R,R)-MK-2866?

Resistance to (R,R)-MK-2866 can emerge through several mechanisms. One of the most common is the development of mutations in the Androgen Receptor (AR) gene, which can alter the drug's binding affinity or change the receptor's downstream signaling output. Another significant mechanism is the activation of alternative "bypass" signaling pathways that promote cell survival and proliferation independently of the AR pathway. A key example of this is the upregulation of the PI3K/AKT/mTOR signaling cascade, which can override the anti-proliferative signals from (R,R)-MK-2866.

Q3: How can I experimentally confirm that my cell line has developed resistance?

Resistance can be confirmed by performing a dose-response assay (such as an MTT or CellTiter-Glo assay) and comparing the IC50 value (the concentration of a drug that inhibits a given biological process by 50%) of the suspected resistant line to the parental (sensitive) cell line. A significant increase (e.g., several-fold) in the IC50 value for the resistant line indicates a loss of sensitivity to the compound. Further confirmation can be obtained by analyzing the expression and phosphorylation status of key proteins in the AR and bypass signaling pathways via Western blot.

Q4: What are the primary molecular pathways implicated in resistance to (R,R)-MK-2866?

The two primary molecular pathways implicated in resistance are:

  • Alterations in the Androgen Receptor (AR) Signaling Pathway: This includes mutations in the AR ligand-binding domain, which can prevent (R,R)-MK-2866 from binding effectively, or changes in the expression levels of AR co-activators or co-repressors.

  • Activation of Bypass Signaling Pathways: The most prominent of these is the PI3K/AKT/mTOR pathway. Upregulation of this pathway can provide strong pro-survival and proliferative signals that make the cells less dependent on the pathways inhibited by (R,R)-MK-2866.

Troubleshooting Guide

ProblemPotential CauseSuggested Solution
Decreased Sensitivity to (R,R)-MK-2866 1. Development of inherent resistance in the cell line. 2. Activation of bypass signaling pathways (e.g., PI3K/AKT). 3. Incorrect drug concentration or degradation.1. Confirm Resistance: Perform a dose-response curve to quantify the shift in IC50 value. Sequence the Androgen Receptor gene to check for mutations. 2. Investigate Bypass Pathways: Use Western blot to check for increased phosphorylation of AKT and other downstream effectors. Consider co-treatment with a PI3K inhibitor. 3. Verify Compound Integrity: Use a fresh stock of (R,R)-MK-2866 and verify its concentration.
High Variability in Experimental Results 1. Inconsistent cell culture conditions (e.g., passage number, confluency). 2. Instability of the resistant phenotype. 3. Pipetting errors or inconsistent assay conditions.1. Standardize Culture: Use cells within a narrow passage number range. Seed cells at a consistent density and ensure they are in the logarithmic growth phase during the experiment. 2. Maintain Selection Pressure: If the resistant line was generated through continuous drug exposure, maintain a low concentration of (R,R)-MK-2866 in the culture medium to prevent reversion. 3. Refine Technique: Ensure proper mixing of reagents, use calibrated pipettes, and maintain consistent incubation times and temperatures for all assays.

Quantitative Data Summary

The following tables summarize typical quantitative data observed when comparing (R,R)-MK-2866 sensitive and resistant cell lines.

Table 1: Example IC50 Values of (R,R)-MK-2866 in Sensitive vs. Resistant Breast Cancer Cell Lines

Cell LineConditionIC50 (µM)Fold Change
MCF-7 Sensitive (Parental)1.5-
MCF-7-MK-R Resistant12.08.0
T47D Sensitive (Parental)2.0-
T47D-MK-R Resistant15.57.75

Table 2: Example Changes in Protein Expression/Activation in Resistant Cell Lines (Relative to Sensitive Parental Line)

ProteinChange in Resistant LineMethod of DetectionImplication
p-AKT (S473) ~3.5-fold increaseWestern BlotActivation of PI3K/AKT bypass pathway
Androgen Receptor Potential mutation (e.g., L702H)Sanger SequencingAltered drug binding or receptor function
p-S6K (T389) ~2.8-fold increaseWestern BlotActivation of mTORC1 downstream of AKT

Experimental Protocols

Protocol 1: Generation of (R,R)-MK-2866 Resistant Cell Lines

  • Initial Culture: Culture the parental cancer cell line (e.g., MCF-7) in its recommended growth medium.

  • Dose Escalation: Begin by exposing the cells to (R,R)-MK-2866 at a concentration equal to their IC20 (the concentration that inhibits 20% of growth).

  • Subculture: When the cells reach 70-80% confluency, subculture them, maintaining the same drug concentration.

  • Increase Concentration: Once the cells have adapted and are growing at a normal rate, double the concentration of (R,R)-MK-2866.

  • Repeat: Repeat the process of adaptation and dose escalation over several months.

  • Isolate Clones: Once the cells can proliferate in a high concentration of the drug (e.g., >5x the original IC50), isolate single-cell clones to ensure a homogenous resistant population.

  • Verification: Confirm the resistant phenotype by performing a dose-response assay and comparing the IC50 to the parental line.

Protocol 2: Cell Viability Assay (CellTiter-Glo®)

  • Cell Seeding: Seed cells in a 96-well opaque plate at a density of 5,000 cells/well in 100 µL of medium and incubate overnight.

  • Drug Treatment: Prepare serial dilutions of (R,R)-MK-2866 in culture medium. Add the drug dilutions to the appropriate wells. Include vehicle-only (e.g., DMSO) control wells.

  • Incubation: Incubate the plate for 72 hours at 37°C in a humidified incubator.

  • Reagent Preparation: Equilibrate the CellTiter-Glo® reagent to room temperature.

  • Lysis and Luminescence: Add 100 µL of CellTiter-Glo® reagent to each well. Mix on an orbital shaker for 2 minutes to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition: Record luminescence using a plate reader.

  • Analysis: Normalize the data to the vehicle control and plot the dose-response curve to determine the IC50 value using non-linear regression.

Protocol 3: Western Blot Analysis of Signaling Proteins

  • Cell Lysis: Treat sensitive and resistant cells with (R,R)-MK-2866 for the desired time. Wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE: Denature 20-30 µg of protein from each sample by boiling in Laemmli buffer. Separate the proteins by size on a 4-12% SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

  • Blocking: Block the membrane for 1 hour at room temperature in 5% non-fat dry milk or BSA in Tris-buffered saline with Tween 20 (TBST).

  • Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies against target proteins (e.g., AR, p-AKT, total AKT, β-actin).

  • Washing and Secondary Antibody: Wash the membrane three times with TBST. Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Quantification: Densitometrically quantify the band intensities and normalize to a loading control like β-actin.

Visualizations

Signaling_Pathway_Sensitive cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus MK2866 (R,R)-MK-2866 AR_inactive Androgen Receptor (Inactive) MK2866->AR_inactive Binds AR_active Androgen Receptor (Active Dimer) AR_inactive->AR_active Conformational Change & Dimerization HSP HSP90 AR_inactive->HSP Dissociation ARE Androgen Response Element (DNA) AR_active->ARE Nuclear Translocation & DNA Binding Gene_Reg Gene Regulation ARE->Gene_Reg Transcriptional Modulation Proliferation Cell Proliferation Inhibition Gene_Reg->Proliferation Resistance_Mechanisms cluster_pathway1 AR Pathway Alteration cluster_pathway2 Bypass Pathway Activation MK2866 (R,R)-MK-2866 AR_mutated Mutated AR (e.g., L702H) MK2866->AR_mutated Attempts to bind AR_binding_failure Impaired Drug Binding AR_mutated->AR_binding_failure GF Growth Factors RTK Receptor Tyrosine Kinase GF->RTK PI3K PI3K RTK->PI3K AKT AKT PI3K->AKT pAKT p-AKT (Active) AKT->pAKT Phosphorylation Proliferation Cell Proliferation & Survival pAKT->Proliferation Promotes Experimental_Workflow start Start: Suspected Resistance in Cell Line dose_response Perform Dose-Response Assay (e.g., CellTiter-Glo) start->dose_response ic50_check Is IC50 significantly increased? dose_response->ic50_check no_resistance No significant resistance. Check experimental parameters. ic50_check->no_resistance No confirm_resistance Resistance Confirmed ic50_check->confirm_resistance Yes investigate_mech Investigate Mechanism confirm_resistance->investigate_mech sequencing Sequence AR Gene investigate_mech->sequencing western_blot Western Blot for p-AKT, etc. investigate_mech->western_blot find_mutation AR Mutation Found? sequencing->find_mutation find_bypass Bypass Pathway Activated? western_blot->find_bypass report_mutation Report AR-mediated resistance find_mutation->report_mutation Yes test_combo Test Combination Therapy (e.g., + PI3K Inhibitor) find_bypass->test_combo Yes

Reducing non-specific binding in (R,R)-MK 2866 receptor assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in reducing non--specific binding in (R,R)-MK 2866 receptor assays.

Troubleshooting Guide: High Non-Specific Binding

High non-specific binding (NSB) can obscure specific signals and lead to inaccurate determinations of binding affinity and receptor density. The following guide provides a systematic approach to identifying and mitigating common causes of high NSB in (R,R)-MK 2866 receptor assays.

Issue 1: Non-Specific Binding is Consistently High Across All Assay Wells

Potential Cause Recommended Solution Expected Outcome
Suboptimal Buffer Composition Optimize the pH of the assay buffer. For androgen receptor assays, a pH range of 7.2-7.6 is typically optimal. Increase the ionic strength of the buffer by adding NaCl (e.g., 100-150 mM) to reduce electrostatic interactions.[1]Decreased non-specific binding due to the masking of charged sites.
Hydrophobic Interactions Include a low concentration of a non-ionic detergent, such as 0.01-0.05% Tween-20 or Triton X-100, in the assay buffer to disrupt hydrophobic interactions.[2] Given that (R,R)-MK 2866 is a lipophilic compound, this can be particularly effective.[3]A significant reduction in NSB, especially if the ligand is sticking to plasticware or aggregating.
Insufficient Blocking Add a blocking agent to the assay buffer to saturate non-specific binding sites on the assay plate, filters, and other surfaces. Bovine Serum Albumin (BSA) at a concentration of 0.1-1% is a common choice.[2] Pre-treating filter plates with a blocking agent like polyethyleneimine (PEI) can also be effective.[4]Lower background signal and a better signal-to-noise ratio.
Radioligand Issues Use a lower concentration of the radiolabeled ligand. For competitive binding assays, a concentration at or below the Kd is recommended.[5] Ensure the radioligand has not degraded by using a fresh batch or one that has been stored properly.Reduced NSB that is proportional to the radioligand concentration.

Issue 2: Non-Specific Binding Increases with Increasing Concentrations of (R,R)-MK 2866

Potential Cause Recommended Solution Expected Outcome
Ligand Aggregation Ensure complete solubilization of (R,R)-MK 2866 in the assay buffer. Sonication of stock solutions may be beneficial.[6] The use of a low concentration of a non-ionic detergent can also help prevent aggregation.[2]Improved consistency and lower non-specific binding at higher ligand concentrations.
Interaction with Assay Components Evaluate the compatibility of (R,R)-MK 2866 with all assay components, including the type of microplates and filter mats used. Some plastics can exhibit higher non-specific binding.Identification of a specific assay component contributing to the issue, allowing for substitution.

Frequently Asked Questions (FAQs)

Q1: What is (R,R)-MK 2866 and what is its primary target?

A1: (R,R)-MK 2866, also known as Ostarine or Enobosarm, is a non-steroidal selective androgen receptor modulator (SARM).[7] Its primary target is the androgen receptor (AR), to which it binds with high affinity (Ki of approximately 3.8 nM).[8]

Q2: What are the common causes of non-specific binding in receptor assays?

A2: Non-specific binding can be caused by a variety of factors, including:

  • Hydrophobic and electrostatic interactions between the ligand and non-receptor proteins, lipids, or plastic surfaces.[9]

  • Inappropriate buffer conditions , such as suboptimal pH or low ionic strength.[9]

  • Insufficient blocking of non-specific sites on assay plates and filters.[10]

  • High concentrations of the labeled or unlabeled ligand , leading to binding to low-affinity, non-saturable sites.[5]

Q3: How is non-specific binding experimentally determined?

A3: Non-specific binding is measured by incubating the receptor preparation and the radiolabeled ligand in the presence of a high concentration of an unlabeled competitor that binds to the same receptor.[9] This "cold" ligand saturates the specific binding sites, so any remaining bound radioligand is considered non-specific.

Q4: What are some common blocking agents used to reduce non-specific binding?

A4: Commonly used blocking agents include proteins like Bovine Serum Albumin (BSA) and casein, as well as non-ionic detergents like Tween-20 and Triton X-100.[2][5] The choice of blocking agent and its optimal concentration should be determined empirically for each specific assay.

Experimental Protocols

Protocol 1: Competitive Radioligand Binding Assay for (R,R)-MK 2866

This protocol describes a filtration-based competitive binding assay to determine the affinity of (R,R)-MK 2866 for the androgen receptor using a radiolabeled ligand (e.g., [³H]-mibolerone).

Materials:

  • Assay Buffer: 50 mM Tris-HCl, 1 mM MgCl₂, 0.1 mM EDTA, 10% glycerol, 0.1% BSA, pH 7.4.

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

  • Receptor Preparation: Cell membranes or cytosol preparations containing the androgen receptor.

  • Radioligand: [³H]-mibolerone at a concentration at or below its Kd.

  • Unlabeled Competitor (for NSB determination): High concentration (e.g., 10 µM) of a known androgen receptor ligand (e.g., dihydrotestosterone).

  • (R,R)-MK 2866: Serial dilutions in assay buffer.

  • 96-well Filter Plates: Pre-treated with 0.3% polyethyleneimine (PEI).

  • Scintillation Cocktail and Counter.

Procedure:

  • Plate Setup: In a 96-well plate, set up triplicate wells for total binding, non-specific binding, and each concentration of (R,R)-MK 2866.

  • Add Reagents:

    • Total Binding: Add 50 µL of assay buffer, 100 µL of receptor preparation, and 50 µL of radioligand.

    • Non-Specific Binding: Add 50 µL of unlabeled competitor, 100 µL of receptor preparation, and 50 µL of radioligand.

    • Competition: Add 50 µL of the corresponding (R,R)-MK 2866 dilution, 100 µL of receptor preparation, and 50 µL of radioligand.

  • Incubation: Incubate the plate at 4°C for 18-24 hours to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through the pre-treated filter plate using a cell harvester.

  • Washing: Wash the filters 3-4 times with ice-cold wash buffer to remove unbound radioligand.[4]

  • Drying and Counting: Dry the filter plate, add scintillation cocktail to each well, and count the radioactivity.

  • Data Analysis: Calculate specific binding by subtracting the average non-specific binding from the total binding. Plot the specific binding as a function of the (R,R)-MK 2866 concentration to determine the IC₅₀, which can then be used to calculate the Ki.

Data Presentation

Table 1: Illustrative Effect of Assay Buffer Additives on Non-Specific Binding
Assay Buffer Condition Total Binding (CPM) Non-Specific Binding (NSB) (CPM) Specific Binding (CPM) % NSB of Total
Standard Buffer 10,0004,0006,00040%
+ 150 mM NaCl 9,5002,5007,00026%
+ 0.1% BSA 9,8002,0007,80020%
+ 0.05% Tween-20 9,6001,8007,80019%
+ 150 mM NaCl + 0.1% BSA + 0.05% Tween-20 9,4001,0008,40011%

Note: The data in this table are illustrative and the actual results may vary depending on the specific experimental conditions.

Visualizations

Androgen Receptor Signaling Pathway

androgen_receptor_signaling cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Androgen Androgen ((R,R)-MK 2866) AR_inactive Inactive AR-HSP Complex Androgen->AR_inactive Binding HSP HSP AR_inactive->HSP Dissociation AR_active Active AR AR_inactive->AR_active Conformational Change AR_dimer AR Dimerization AR_active->AR_dimer Translocation ARE Androgen Response Element (ARE) AR_dimer->ARE Binding Transcription Gene Transcription ARE->Transcription

Caption: Simplified androgen receptor signaling pathway.

Experimental Workflow for Reducing Non-Specific Binding

Caption: Troubleshooting workflow for high non-specific binding.

References

Validation & Comparative

A Comparative Efficacy Analysis of (R,R)-MK-2866 and S-23 Selective Androgen Receptor Modulators

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed, objective comparison of the efficacy of two investigational Selective Androgen Receptor Modulators (SARMs), (R,R)-MK-2866 (also known as Enobosarm or Ostarine) and S-23. The information presented is collated from preclinical and clinical data to assist researchers in understanding the differential anabolic and androgenic activities of these compounds.

Overview and Mechanism of Action

(R,R)-MK-2866 and S-23 are nonsteroidal SARMs that act as agonists for the androgen receptor (AR).[1] Their therapeutic potential lies in their ability to selectively target androgen receptors in anabolic tissues, such as muscle and bone, while having a reduced impact on androgenic tissues like the prostate gland.[2][3] This tissue selectivity aims to dissociate the desired anabolic effects from the unwanted androgenic side effects often associated with traditional anabolic-androgenic steroids (AAS). Upon binding to the AR, the SARM-AR complex translocates to the nucleus and modulates the transcription of target genes, leading to anabolic effects.

Quantitative Efficacy Comparison

The following tables summarize key quantitative data from preclinical studies in castrated rat models, providing a direct comparison of the anabolic and androgenic potency of (R,R)-MK-2866 and S-23.

Table 1: In Vivo Anabolic and Androgenic Potency

CompoundAnabolic Activity (Levator Ani Muscle) ED₅₀ (mg/day)Androgenic Activity (Prostate) ED₅₀ (mg/day)Androgenic Activity (Seminal Vesicles) ED₅₀ (mg/day)
(R,R)-MK-2866 0.03[4][5]0.12[4][5]0.39[4][5]
S-23 0.079[6][7]0.43[6][7]0.41[6]

ED₅₀ (Effective Dose, 50%): The dose required to elicit 50% of the maximal response.

Table 2: Androgen Receptor Binding Affinity

CompoundBinding Affinity (Ki, nM)
(R,R)-MK-2866 3.8[5]
S-23 1.7[6][8]

Ki (Inhibition Constant): A measure of the binding affinity of a ligand to a receptor. A lower Ki value indicates a higher binding affinity.

Preclinical Efficacy Profile

(R,R)-MK-2866 (Enobosarm)

Preclinical studies in castrated male rats have demonstrated that Enobosarm possesses potent anabolic activity. In one study, it stimulated the growth of the levator ani muscle to a greater extent than androgenic organs.[5] Specifically, it restored the weight of the prostate to 39.2% and the seminal vesicle to 78.8% of intact controls, while stimulating the levator ani muscle to 141.9%.[5] At a low dose of 0.03 mg/day, Enobosarm was sufficient to exert efficacious and selective activity in anabolic tissues.[5] Further studies have shown its beneficial effects on bone healing in orchiectomized rats.[9][10]

S-23

S-23 has also shown significant anabolic effects in preclinical models. In castrated male rats, S-23 increased the weights of the prostate, seminal vesicles, and levator ani muscle in a dose-dependent manner.[6][7] Notably, at a dose of 0.1 mg/day, S-23 was able to maintain the weight of the levator ani muscle at the level of intact controls, while its effects on the prostate and seminal vesicles were less than 30% of those observed in intact animals, highlighting its tissue selectivity.[6] S-23 has also been shown to increase bone mineral density and lean mass while reducing fat mass.[6] Due to its potent suppression of luteinizing hormone (LH) and follicle-stimulating hormone (FSH), it has been investigated as a potential male hormonal contraceptive.[6][11]

Clinical Efficacy of (R,R)-MK-2866 (Enobosarm)

Enobosarm has undergone several clinical trials in humans. A phase II, double-blind, placebo-controlled trial in healthy elderly men and postmenopausal women showed that GTx-024 (Enobosarm) resulted in a dose-dependent improvement in total lean body mass and physical function and was well-tolerated.[12] In another phase 2 trial involving patients with cancer-induced muscle wasting, Enobosarm significantly increased total lean body mass compared to placebo.[13][14] More recently, a phase 2b trial found that Enobosarm preserved muscle mass in individuals taking semaglutide for weight loss.[15]

To date, there are no published clinical trials on the efficacy of S-23 in humans.

Experimental Protocols

The following is a representative experimental protocol for evaluating the in vivo efficacy of SARMs in a castrated rat model, based on methodologies described in the cited literature.

Objective: To determine the anabolic and androgenic activity of a test SARM.

Animal Model: Male Sprague-Dawley rats, approximately 8 weeks old.

Procedure:

  • Acclimatization: Animals are acclimatized to the facility for at least one week prior to the experiment.

  • Surgical Procedure: Rats are either sham-operated or bilaterally orchiectomized (castrated) under anesthesia.

  • Post-operative Recovery: Animals are allowed to recover for a period of 7-14 days to allow for the regression of androgen-dependent tissues.

  • Treatment Groups: Animals are randomly assigned to treatment groups (n=5-10 per group):

    • Vehicle control (e.g., corn oil with ethanol)

    • Test SARM at various doses (e.g., 0.01, 0.03, 0.1, 0.3, 1 mg/day)

    • Positive control (e.g., testosterone propionate)

  • Drug Administration: The test compounds are administered daily for 14 consecutive days, typically via subcutaneous injection or oral gavage.

  • Euthanasia and Tissue Collection: On day 15, animals are euthanized. The ventral prostate, seminal vesicles, and levator ani muscle are carefully dissected and weighed.

  • Data Analysis: The wet weights of the tissues are normalized to body weight. ED₅₀ values are calculated using non-linear regression analysis to determine the potency of the SARM in each tissue.

Signaling Pathways and Experimental Workflow

The primary mechanism of action for both (R,R)-MK-2866 and S-23 is through the activation of the androgen receptor. The following diagrams illustrate the generalized signaling pathway and a typical experimental workflow.

SARM_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_translation Cytoplasm (Translation) SARM SARM ((R,R)-MK-2866 or S-23) AR Androgen Receptor (AR) SARM->AR Binds to AR SARM_AR SARM-AR Complex HSP Heat Shock Proteins (HSP) HSP->AR ARE Androgen Response Element (ARE) SARM_AR->ARE Translocates to Nucleus and binds to ARE Transcription Gene Transcription ARE->Transcription Initiates mRNA mRNA Transcription->mRNA Protein Protein Synthesis mRNA->Protein Translation Anabolic Anabolic Effects (Muscle Growth, etc.) Protein->Anabolic

Caption: Generalized SARM Signaling Pathway.

Experimental_Workflow start Start: Animal Model Selection (e.g., Sprague-Dawley Rats) acclimatization Acclimatization (1 week) start->acclimatization surgery Surgical Procedure (Castration or Sham) acclimatization->surgery recovery Post-operative Recovery (7-14 days) surgery->recovery grouping Randomization into Treatment Groups recovery->grouping treatment Daily SARM Administration (14 days) grouping->treatment euthanasia Euthanasia and Tissue Collection treatment->euthanasia analysis Data Analysis (Tissue Weights, ED50) euthanasia->analysis end End: Efficacy Determination analysis->end

Caption: Representative Experimental Workflow.

Conclusion

Both (R,R)-MK-2866 and S-23 have demonstrated significant anabolic effects in preclinical models, with a degree of tissue selectivity that favors muscle and bone over androgenic tissues. Based on the available ED₅₀ data from castrated rat models, (R,R)-MK-2866 appears to be more potent in its anabolic activity in the levator ani muscle, while also showing a more favorable separation of anabolic and androgenic effects compared to S-23. S-23 exhibits a higher binding affinity for the androgen receptor, which may contribute to its potent effects, including the strong suppression of gonadotropins. The clinical development of (R,R)-MK-2866 provides human data on its effects on lean body mass, which is currently lacking for S-23. Researchers should consider these differences in potency, tissue selectivity, and available clinical data when selecting a SARM for investigational purposes.

References

Cross-Reactivity Profile of (R,R)-MK-2866 (Enobosarm) with Steroid Receptors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

(R,R)-MK-2866 , also known as Enobosarm or Ostarine, is a non-steroidal selective androgen receptor modulator (SARM) designed to exhibit tissue-selective anabolic effects.[1] This guide provides a comparative analysis of the cross-reactivity of (R,R)-MK-2866 with various steroid receptors, including the Androgen Receptor (AR), Estrogen Receptor (ER), Progesterone Receptor (PR), and Glucocorticoid Receptor (GR). The information presented is intended for researchers, scientists, and drug development professionals.

Summary of Receptor Binding Affinity

The selectivity of (R,R)-MK-2866 is a critical aspect of its pharmacological profile. The following table summarizes the available quantitative data on its binding affinity for different steroid receptors.

ReceptorLigandBinding Affinity (Ki)Reference
Androgen Receptor (AR)(R,R)-MK-2866 (Enobosarm)3.8 nM[2]
Estrogen Receptor (ER)(R,R)-MK-2866 (Enobosarm)No direct interaction reported[3]
Progesterone Receptor (PR)(R,R)-MK-2866 (Enobosarm)Data not available in searched literature
Glucocorticoid Receptor (GR)(R,R)-MK-2866 (Enobosarm)Data not available in searched literature

Note: While a study concluded that Enobosarm has no direct interaction with the Estrogen Receptor based on competitive ligand binding and transactivation assays, specific quantitative binding affinity data (e.g., Ki or IC50) were not provided in the referenced materials.[3] Extensive searches did not yield publicly available quantitative data for the binding affinity of (R,R)-MK-2866 to the Progesterone Receptor or the Glucocorticoid Receptor.

Experimental Protocols

To determine the cross-reactivity profile of a compound like (R,R)-MK-2866, two primary types of in vitro assays are typically employed: competitive binding assays and reporter gene transactivation assays.

Competitive Radioligand Binding Assay

This assay quantifies the ability of a test compound to compete with a radiolabeled ligand for binding to a specific receptor.

Objective: To determine the binding affinity (Ki) of (R,R)-MK-2866 for AR, ER, PR, and GR.

Methodology:

  • Receptor Preparation: A source of the target receptor is required, which can be purified receptor protein, cell lysates, or membrane fractions from cells overexpressing the specific steroid receptor.

  • Incubation: A constant concentration of a high-affinity radiolabeled ligand for the target receptor (e.g., [³H]-dihydrotestosterone for AR, [³H]-estradiol for ER, [³H]-promegestone for PR, or [³H]-dexamethasone for GR) is incubated with the receptor preparation.

  • Competition: Increasing concentrations of the unlabeled test compound, (R,R)-MK-2866, are added to the incubation mixture.

  • Equilibrium: The mixture is incubated to allow the binding to reach equilibrium.

  • Separation: Bound radioligand is separated from unbound radioligand. This is commonly achieved by rapid filtration through glass fiber filters, where the receptor-ligand complexes are retained on the filter.

  • Quantification: The amount of radioactivity bound to the filters is measured using a scintillation counter.

  • Data Analysis: The concentration of (R,R)-MK-2866 that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The binding affinity (Ki) is then calculated using the Cheng-Prusoff equation, which takes into account the concentration and affinity of the radioligand.

Reporter Gene Transactivation Assay

This functional assay measures the ability of a compound to activate or inhibit the transcriptional activity of a steroid receptor.

Objective: To determine the functional agonist or antagonist activity of (R,R)-MK-2866 on AR, ER, PR, and GR.

Methodology:

  • Cell Culture and Transfection: A suitable mammalian cell line that does not endogenously express the target receptor is used. These cells are co-transfected with two plasmids:

    • An expression vector containing the full-length cDNA for the human steroid receptor of interest (AR, ER, PR, or GR).

    • A reporter vector containing a hormone response element (HRE) specific for the receptor, upstream of a promoter driving the expression of a reporter gene (e.g., luciferase or beta-galactosidase).

  • Treatment: The transfected cells are treated with increasing concentrations of (R,R)-MK-2866. Control treatments include a vehicle control, a known agonist for the receptor, and a known antagonist.

  • Incubation: Cells are incubated for a sufficient period (e.g., 24 hours) to allow for receptor activation and reporter gene expression.

  • Cell Lysis and Reporter Assay: The cells are lysed, and the activity of the reporter enzyme (e.g., luciferase activity) is measured using a luminometer.

  • Data Analysis: The reporter gene activity is plotted against the concentration of (R,R)-MK-2866 to generate a dose-response curve. From this curve, the EC50 (concentration for 50% of maximal activation) for agonistic activity or the IC50 (concentration for 50% inhibition) for antagonistic activity can be determined.

Visualizations

The following diagrams illustrate the experimental workflow for assessing steroid receptor cross-reactivity and the general signaling pathway of steroid receptors.

Experimental_Workflow cluster_binding Competitive Binding Assay cluster_functional Transactivation Assay Receptor Steroid Receptor (AR, ER, PR, GR) Incubation Incubation to Equilibrium Receptor->Incubation Radioligand Radiolabeled Ligand Radioligand->Incubation Test_Compound (R,R)-MK-2866 Test_Compound->Incubation Separation Separation of Bound/Unbound Incubation->Separation Quantification Quantification of Bound Radioactivity Separation->Quantification Ki_Value Determination of Binding Affinity (Ki) Quantification->Ki_Value Cells Host Cells Transfection Co-transfection: - Receptor Plasmid - Reporter Plasmid Cells->Transfection Treatment Treatment with (R,R)-MK-2866 Transfection->Treatment Incubation_Func Incubation Treatment->Incubation_Func Lysis Cell Lysis Incubation_Func->Lysis Reporter_Assay Reporter Gene Assay Lysis->Reporter_Assay EC50_IC50 Determination of Functional Activity (EC50/IC50) Reporter_Assay->EC50_IC50 Steroid_Receptor_Signaling cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Steroid Steroid Hormone or SARM Receptor_Complex Inactive Receptor Complex with HSPs Steroid->Receptor_Complex Binding Active_Receptor Activated Receptor Receptor_Complex->Active_Receptor Conformational Change & HSP Dissociation Dimerization Dimerization Active_Receptor->Dimerization Active_Receptor->Dimerization DNA_Binding Binding to HRE on DNA Dimerization->DNA_Binding Coactivators Recruitment of Co-activators DNA_Binding->Coactivators Transcription Modulation of Gene Transcription Coactivators->Transcription

References

Validating the Anabolic Effects of (R,R)-MK 2866 In Vivo: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

(R,R)-MK 2866 (also known as Enobosarm or Ostarine) is a non-steroidal Selective Androgen Receptor Modulator (SARM) designed to elicit the anabolic benefits of androgens in muscle and bone with reduced androgenic effects on other tissues, such as the prostate.[1] This guide provides an objective comparison of the in vivo anabolic effects of (R,R)-MK 2866 against other anabolic agents, supported by experimental data from preclinical studies. The information presented is intended for researchers, scientists, and drug development professionals.

Comparative Analysis of Anabolic and Androgenic Effects

The efficacy of (R,R)-MK 2866 and comparator compounds has been evaluated in various in vivo models, most commonly in orchiectomized (castrated) rats. This model is utilized to assess the ability of a compound to restore muscle mass and bone density in an androgen-deficient state. The levator ani muscle is a commonly used indicator of anabolic activity, while the prostate and seminal vesicle weights are markers for androgenic activity.[2]

CompoundAnimal ModelDoseDurationAnabolic Effect (Levator Ani Muscle)Androgenic Effect (Prostate Weight)Androgenic Effect (Seminal Vesicle Weight)
(R,R)-MK 2866 (Enobosarm) Orchiectomized Rat0.03 mg/dayNot Specified141.9% restoration39.2% restoration78.8% restoration
Testosterone Propionate (TP) Orchiectomized RatNot SpecifiedNot SpecifiedPotent stimulationPotent stimulationPotent stimulation
RAD-140 (Testolone) Orchiectomized Rat3 mg/kg28 daysEquivalent to 1 mg/kg TP~50% of the androgenic activity of 1 mg/kg TPNot Specified
LGD-4033 (Ligandrol) Orchiectomized RatNot Specified14 daysPotent muscle activityWeaker partial agonist activityNot Specified

Experimental Protocols

Orchiectomized Rat Model for SARM Evaluation

The orchiectomized (ORX) rat model is a standard preclinical model to evaluate the androgenic and anabolic activities of compounds. The following is a generalized protocol based on methodologies cited in the literature.[3][4][5]

Caption: Generalized Experimental Workflow for Evaluating SARMs in an Orchiectomized Rat Model.

Materials and Methods:

  • Animals: Male Sprague Dawley rats, typically 8-12 weeks of age, are used.[3][6] They are housed in a controlled environment with a standard diet and water ad libitum.

  • Surgical Procedure:

    • Animals are anesthetized, commonly with isoflurane.

    • For the orchiectomy (ORX) group, a scrotal incision is made, and both testes and epididymides are excised.

    • The sham group undergoes a similar surgical procedure without the removal of the testes.

  • Post-Surgical Recovery and Washout: Animals are allowed a recovery period. In studies investigating the restorative effects on muscle, a period of up to 12 weeks post-orchidectomy may be observed to allow for significant muscle and bone loss.[6]

  • Treatment Administration:

    • Animals are randomly assigned to treatment groups.

    • (R,R)-MK 2866 and comparator compounds are typically administered orally via gavage or mixed with the feed.[3][4]

    • A vehicle control group receives the administration vehicle alone.

    • Dosages are adjusted based on body weight and study design.

  • Endpoint Analysis:

    • The levator ani muscle, prostate, and seminal vesicles are carefully dissected and weighed.

    • Bone mineral density (BMD) of the femur and/or lumbar vertebrae is often assessed using peripheral quantitative computed tomography (pQCT) or dual-energy X-ray absorptiometry (DEXA).[4][7]

Mechanism of Action: Androgen Receptor Signaling Pathway

(R,R)-MK 2866 exerts its anabolic effects by binding to the androgen receptor (AR). Unlike steroidal androgens, non-steroidal SARMs like (R,R)-MK 2866 are designed to be tissue-selective, primarily targeting AR in skeletal muscle and bone.[1]

G AR_active AR_active AR_dimer AR_dimer AR_active->AR_dimer Dimerization & Nuclear Translocation ARE ARE AR_dimer->ARE Binds to ARE Transcription Transcription ARE->Transcription Initiates Anabolic_Effects Anabolic_Effects Transcription->Anabolic_Effects

Caption: Simplified Signaling Pathway of (R,R)-MK 2866 via the Androgen Receptor.

The binding of (R,R)-MK 2866 to the AR induces a conformational change in the receptor, leading to the dissociation of heat shock proteins.[8] The activated AR-ligand complex then translocates to the nucleus, where it dimerizes and binds to specific DNA sequences known as androgen response elements (AREs).[8] This interaction recruits co-regulatory proteins and modulates the transcription of target genes, ultimately leading to anabolic effects such as increased muscle protein synthesis and enhanced bone mineralization. The tissue selectivity of SARMs is believed to be due to their unique interaction with the AR, leading to differential recruitment of co-regulators in various tissues.[9]

Conclusion

References

A Comparative Analysis of (R,R)-MK-2866 and Testosterone Enanthate for Muscle Growth

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the non-steroidal selective androgen receptor modulator (SARM), (R,R)-MK-2866 (also known as Enobosarm or Ostarine), and the anabolic androgenic steroid (AAS), testosterone enanthate, with a focus on their efficacy in promoting muscle growth. This analysis is supported by a review of available preclinical and clinical experimental data.

Introduction

Both (R,R)-MK-2866 and testosterone enanthate are potent anabolic agents that activate the androgen receptor (AR) to stimulate muscle protein synthesis and promote muscle hypertrophy. However, they differ significantly in their chemical structure, tissue selectivity, and side-effect profiles. Testosterone enanthate is a synthetic ester of the primary male sex hormone, testosterone, and exerts its effects throughout the body. In contrast, (R,R)-MK-2866 is designed to selectively target androgen receptors in muscle and bone tissue, with the aim of minimizing androgenic side effects in other tissues such as the prostate and skin.[1]

Mechanism of Action

The anabolic effects of both compounds are mediated through the androgen receptor. Upon binding, the ligand-receptor complex translocates to the nucleus and modulates the transcription of genes involved in muscle protein synthesis.

Testosterone Enanthate: As a prodrug of testosterone, it is hydrolyzed to free testosterone in the bloodstream.[2] Testosterone can also be converted to more potent androgens like dihydrotestosterone (DHT) by the enzyme 5α-reductase and to estrogens by aromatase, leading to a broader range of physiological effects.

(R,R)-MK-2866: This SARM binds directly to the androgen receptor. Its chemical structure is designed to be resistant to enzymatic conversion to other active metabolites, which is a key factor in its tissue-selective action.[3]

Below is a diagram illustrating the generalized signaling pathway for both compounds leading to muscle hypertrophy.

Androgen_Signaling_Pathway Generalized Androgen Receptor Signaling Pathway for Muscle Growth cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Ligand (R,R)-MK-2866 or Testosterone AR Androgen Receptor (AR) Ligand->AR Binds to AR Ligand_AR Ligand-AR Complex AR->Ligand_AR Dissociates from HSP HSP Heat Shock Proteins HSP->AR Ligand_AR_dimer Ligand-AR Dimer Ligand_AR->Ligand_AR_dimer Translocates to Nucleus and Dimerizes ARE Androgen Response Element (ARE) on DNA Ligand_AR_dimer->ARE Binds to ARE Gene_Transcription Gene Transcription ARE->Gene_Transcription Protein_Synthesis Increased Muscle Protein Synthesis Gene_Transcription->Protein_Synthesis Muscle_Growth Muscle Hypertrophy Protein_Synthesis->Muscle_Growth

Generalized Androgen Receptor Signaling Pathway

Comparative Experimental Data

Human Clinical Trials

The following tables summarize the results from clinical trials investigating the effects of (R,R)-MK-2866 and testosterone enanthate on muscle mass.

Table 1: (R,R)-MK-2866 (Enobosarm) Clinical Trial Data

Study PopulationDosageDurationPrimary Outcome MeasureResultsCitation(s)
159 male (>45 years) and postmenopausal female cancer patients with muscle wasting1 mg/day (oral)~113 daysChange in total lean body mass (LBM) measured by DXAMedian increase of 1.5 kg from baseline[1][4]
159 male (>45 years) and postmenopausal female cancer patients with muscle wasting3 mg/day (oral)~113 daysChange in total lean body mass (LBM) measured by DXAMedian increase of 1.0 kg from baseline[1][4]

Table 2: Testosterone Enanthate Clinical Trial Data

Study PopulationDosageDurationPrimary Outcome MeasureResultsCitation(s)
9 healthy male subjects3 mg/kg/week (intramuscular)12 weeksMuscle mass estimated by creatinine excretion20% mean increase[5]
16 healthy young men (with resistance training)3.5 mg/kg/week (intramuscular)6 weeksBody massSignificant increase from baseline at week 6[6][7]
50 healthy men200 mg/week (intramuscular)28 days (during energy deficit)Muscle massNo change during energy deficit, but greater than placebo during recovery[8]
Preclinical Studies

Preclinical studies in animal models allow for more controlled comparisons. One study noted that enobosarm was more potent than testosterone propionate (a similar androgen ester) at the levator ani muscle in rats.[3] The levator ani muscle is a well-established proxy for anabolic activity in preclinical models.

Experimental Protocols

Detailed methodologies are essential for the critical evaluation of the cited data. The following sections outline the experimental protocols from key studies.

(R,R)-MK-2866 (Enobosarm) Phase II Clinical Trial Protocol

The workflow for the Phase II clinical trial of Enobosarm in cancer patients is depicted below.

Enobosarm_PhaseII_Trial Experimental Workflow: Enobosarm Phase II Trial in Cancer Patients Patient_Screening Patient Screening: - Male >45 years or postmenopausal female - Diagnosed with cancer - >2% weight loss in previous 6 months Randomization Randomization (1:1:1) Patient_Screening->Randomization Group_A Group A: Placebo (oral, once daily) Randomization->Group_A Group_B Group B: Enobosarm 1 mg (oral, once daily) Randomization->Group_B Group_C Group C: Enobosarm 3 mg (oral, once daily) Randomization->Group_C Treatment_Period Treatment Period: Up to 113 days Group_A->Treatment_Period Group_B->Treatment_Period Group_C->Treatment_Period Primary_Endpoint Primary Endpoint Assessment: Change in total lean body mass from baseline (DXA) Treatment_Period->Primary_Endpoint

Workflow of Enobosarm Phase II Clinical Trial
Testosterone Enanthate Muscle Protein Synthesis Study Protocol

The following diagram illustrates the experimental design of a study investigating the effects of testosterone enanthate on muscle protein synthesis in healthy men.

Testosterone_Protein_Synthesis_Study Experimental Workflow: Testosterone Enanthate and Muscle Protein Synthesis Subject_Recruitment Subject Recruitment: 9 healthy male subjects Baseline_Measurements Baseline Measurements: - Muscle mass estimation (creatinine excretion) - Total body potassium (40K counting) - Muscle protein synthesis rate (L-[1-13C]leucine infusion and muscle biopsy) Subject_Recruitment->Baseline_Measurements Intervention Intervention: Testosterone enanthate (3 mg/kg/week, intramuscular) Baseline_Measurements->Intervention Duration Study Duration: 12 weeks Intervention->Duration Follow_up_Measurements Follow-up Measurements: Repeat of all baseline measurements Duration->Follow_up_Measurements Data_Analysis Data Analysis: Comparison of pre- and post-intervention values Follow_up_Measurements->Data_Analysis

Workflow of Testosterone Enanthate Muscle Protein Synthesis Study

Discussion and Conclusion

Based on the available data, both (R,R)-MK-2866 and testosterone enanthate are effective in increasing muscle mass.

(R,R)-MK-2866 has demonstrated statistically significant increases in lean body mass in clinical trials involving patients with muscle wasting, even at low oral doses.[1][4] Its key theoretical advantage lies in its tissue selectivity, which aims to provide the anabolic benefits of androgens with a reduced risk of androgenic side effects.[1]

Testosterone enanthate has a long history of use and a well-documented, potent anabolic effect on muscle tissue, leading to significant gains in muscle mass and strength.[5][6][7] However, its use is associated with a wider range of effects due to its systemic action and conversion to other active hormones.

A direct comparison of the potency of the two compounds is challenging due to the disparate study designs and populations. The preclinical data suggesting that enobosarm is more potent than testosterone propionate in the levator ani muscle assay is noteworthy, but this may not directly translate to human clinical outcomes.[3]

References

Comparative Efficacy of (R,R)-MK 2866 and LGD-4033 on Bone Mineral Density: A Preclinical and Clinical Data Review

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Selective Androgen Receptor Modulators (SARMs) have emerged as a promising class of therapeutic agents for the management of conditions associated with muscle wasting and bone density loss, such as osteoporosis. By selectively targeting androgen receptors in anabolic tissues like muscle and bone while minimizing androgenic effects in other tissues, SARMs present a potentially favorable safety profile compared to traditional anabolic steroids. This guide provides a comparative analysis of two prominent SARMs, (R,R)-MK 2866 (also known as Ostarine or Enobosarm) and LGD-4033 (Ligandrol), with a specific focus on their impact on bone mineral density (BMD) as evidenced by preclinical and clinical data. Direct head-to-head comparative studies are limited; therefore, this guide synthesizes findings from individual studies to facilitate a comparative understanding.

Quantitative Data Summary

The following tables summarize the key quantitative findings from preclinical and clinical studies investigating the effects of (R,R)-MK 2866 and LGD-4033 on bone-related parameters.

Table 1: Effects of (R,R)-MK 2866 (Ostarine) on Bone Parameters

Study PopulationDosageDurationKey Findings on Bone Mineral Density (BMD)Bone Turnover MarkersReference
Postmenopausal Women3 mg/day12 weeksStatistically significant increase in total BMD.Significant decrease in bone turnover markers (serum CTX and P1NP).
Elderly Men3 mg/day12 weeksTrend towards an increase in total BMD.Significant decrease in bone turnover markers (serum CTX and P1NP).
Ovariectomized Rats0.04-4 mg/day5 weeksMaintained bone mineral density and improved bone microarchitecture.Not specified.
Orchidectomized Rats0.1-10 mg/kg/day8 weeksDose-dependent increase in femoral BMD.Not specified.

Table 2: Effects of LGD-4033 (Ligandrol) on Bone Parameters

Study PopulationDosageDurationKey Findings on Bone Mineral Density (BMD)Bone Turnover MarkersReference
Healthy Young Men0.1, 0.3, 1.0 mg/day21 daysNo significant changes in bone mineral density.Dose-dependent decrease in serum procollagen type I N-terminal propeptide (P1NP).
Ovariectomized Rats0.03-3 mg/kg/day12 weeksIncreased bone formation rate and mineralizing surface; increased trabecular BMD.Not specified.
Orchidectomized Rats0.4 mg/kg/day4 weeksIncreased periosteal bone formation and trabecular bone volume.Not specified.

Signaling Pathway and Experimental Workflow

The diagrams below illustrate the generalized signaling pathway for SARMs in bone tissue and a typical experimental workflow for evaluating their effects in preclinical models.

SARM_Pathway cluster_cell Bone Cell (Osteoblast) SARM SARM ((R,R)-MK 2866 or LGD-4033) AR Androgen Receptor (AR) SARM->AR Binds SARM_AR_complex SARM-AR Complex AR->SARM_AR_complex Forms ARE Androgen Response Element (ARE) SARM_AR_complex->ARE Translocates to Nucleus Binds to DNA Gene Target Gene Transcription ARE->Gene Initiates Protein Protein Synthesis (e.g., Collagen) Gene->Protein Leads to Effect Anabolic Effects (↑ Bone Formation) Protein->Effect

Caption: Generalized signaling pathway of SARMs in bone cells.

Experimental_Workflow cluster_workflow Preclinical Evaluation of SARMs on Bone Density start Animal Model (e.g., Ovariectomized Rat) treatment Treatment Groups: - Vehicle Control - (R,R)-MK 2866 - LGD-4033 start->treatment duration Chronic Dosing (e.g., 8-12 weeks) treatment->duration analysis Bone Analysis duration->analysis dexa DEXA for BMD analysis->dexa microct Micro-CT for Bone Microarchitecture analysis->microct markers Serum Bone Turnover Markers analysis->markers end Comparative Data Analysis dexa->end microct->end markers->end

Caption: Typical experimental workflow for preclinical SARM studies.

Experimental Protocols

The methodologies employed in the cited studies share common principles for evaluating the effects of SARMs on bone.

Preclinical Ovariectomized (OVX) Rat Model of Postmenopausal Osteoporosis

This is the most frequently used model to assess potential treatments for postmenopausal osteoporosis.

  • Animal Model: Adult female Sprague-Dawley or Wistar rats (typically 3-6 months old).

  • Surgical Procedure: Bilateral ovariectomy is performed to induce estrogen deficiency, which leads to rapid bone loss. A sham-operated group serves as the control.

  • Treatment Administration: Following a recovery period (e.g., 2-4 weeks) to allow for bone loss to initiate, animals are randomly assigned to treatment groups. (R,R)-MK 2866, LGD-4033, or a vehicle control is administered daily via oral gavage.

  • Dosage: Dosages vary but typically range from 0.03 to 10 mg/kg/day.

  • Duration: Treatment duration commonly ranges from 5 to 12 weeks.

  • Bone Density Analysis:

    • Dual-Energy X-ray Absorptiometry (DEXA): Performed at baseline and at the end of the study on the femur and lumbar vertebrae to measure areal BMD (g/cm²).

    • Micro-Computed Tomography (micro-CT): Provides high-resolution 3D imaging of bone microarchitecture. Key parameters analyzed include bone volume fraction (BV/TV), trabecular number (Tb.N), trabecular thickness (Tb.Th), and trabecular separation (Tb.Sp).

  • Biomechanical Testing: Three-point bending tests are often performed on long bones like the femur to assess bone strength and resistance to fracture.

Clinical Studies in Human Subjects

Clinical trials in humans are essential to validate the preclinical findings.

  • Study Population: Target populations have included healthy young men, elderly men, and postmenopausal women.

  • Study Design: Typically randomized, double-blind, placebo-controlled trials.

  • Treatment Administration: Oral administration of the SARM or a placebo at fixed daily doses.

  • Duration: Study durations have ranged from 3 weeks to 12 weeks for these initial proof-of-concept studies.

  • Efficacy Endpoints:

    • Primary: Changes in lean body mass.

    • Secondary/Exploratory:

      • Changes in total and regional BMD measured by DEXA.

      • Changes in bone turnover markers measured from serum samples. These often include procollagen type I N-terminal propeptide (P1NP) as a marker of bone formation and C-terminal telopeptide of type I collagen (CTX) as a marker of bone resorption.

Comparative Discussion

Both (R,R)-MK 2866 and LGD-4033 have demonstrated positive effects on bone in various models, although their clinical characterization differs.

  • (R,R)-MK 2866 (Ostarine): The available data for Ostarine shows a consistent effect on bone, not only in preclinical models of orchiectomized and ovariectomized rats but also in a clinical setting with postmenopausal women and elderly men. In a 12-week study, a 3 mg daily dose of Ostarine led to a statistically significant increase in total BMD in postmenopausal women and a favorable trend in elderly men. This was accompanied by a significant reduction in bone turnover markers, suggesting a net anti-resorptive or bone-sparing effect. The preclinical data further supports its efficacy in preserving bone mass and architecture in states of sex hormone deficiency.

  • LGD-4033 (Ligandrol): Preclinical studies in both male and female rodent models of osteoporosis have shown that LGD-4033 can increase bone formation rate, mineralizing surface, and trabecular bone volume. This suggests a primary anabolic effect on bone. However, in a 21-day clinical trial in healthy young men, LGD-4033 did not produce significant changes in BMD, which is expected given the short duration of the study. A significant dose-dependent decrease in the bone formation marker P1NP was observed, which may seem counterintuitive to the anabolic effects seen in preclinical models and warrants further investigation in longer-term studies. The suppression of bone turnover markers is a known effect of androgens and SARMs.

Based on the currently available evidence, both (R,R)-MK 2866 and LGD-4033 show promise as therapeutic agents for improving bone health. (R,R)-MK 2866 has demonstrated positive effects on BMD in a clinical population of postmenopausal women, supported by a reduction in bone turnover markers. LGD-4033 has shown robust anabolic effects on bone in preclinical models, though longer-term clinical data on its effects on BMD are needed to fully understand its potential. The differing effects on bone turnover markers in clinical settings—a decrease in both formation and resorption markers for Ostarine versus a primary decrease in formation markers for LGD-4033 in a short-term study—highlight the need for further research to elucidate their precise mechanisms of action in humans. Researchers and drug development professionals should consider the existing clinical evidence for (R,R)-MK 2866 and the strong preclinical anabolic data for LGD-4033 when planning future investigations into SARM-based therapies for osteoporosis.

A Head-to-Head Comparison of Selective Androgen Receptor Modulator (SARM) Generations for Research and Drug Development

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Selective Androgen Receptor Modulators (SARMs) have emerged as a promising class of therapeutic compounds that exhibit tissue-selective activation of the androgen receptor (AR). This targeted action aims to elicit the anabolic benefits of androgens in muscle and bone while minimizing the androgenic side effects in tissues like the prostate and skin. Over the past two decades, the field has evolved through successive generations of SARMs, each with distinct characteristics in terms of potency, selectivity, and pharmacokinetic properties. This guide provides an objective, data-driven comparison of the different SARM generations to inform research and drug development efforts.

Evolution of SARM Generations: A Structural and Functional Overview

The development of SARMs can be broadly categorized into generations based on their chemical scaffolds and improvements in their pharmacological profiles. While a universally standardized classification is not formally established, a general consensus in the scientific literature allows for a generational distinction based on the evolution of these compounds.

First-Generation SARMs: The initial wave of SARMs, discovered in the late 1990s, primarily includes arylpropionamide and quinolinone derivatives.[1] These compounds were groundbreaking in demonstrating the feasibility of separating the anabolic and androgenic effects of AR activation.[1] Key examples include:

  • Arylpropionamides: Ostarine (MK-2866, Enobosarm) and Andarine (S-4, GTx-007) are among the most extensively studied first-generation SARMs.[1][2] They are known for their oral bioavailability and have been investigated in numerous preclinical and clinical trials for conditions like muscle wasting and osteoporosis.[1][2]

  • Quinolinones: LGD-2226 represents this class of early SARMs.[1]

Second-Generation and "Next-Generation" SARMs: Subsequent research efforts focused on improving the potency, selectivity, and drug-like properties of the initial scaffolds. While the term "second-generation" is not always explicitly used, compounds developed after the initial arylpropionamides and quinolinones often exhibit enhanced characteristics. These "next-generation" SARMs aim for even greater tissue selectivity and anabolic potency.[3] Examples that can be considered in this evolving category include:

  • LGD-4033 (Ligandrol): A nonsteroidal, orally active SARM that has shown promising results in increasing lean body mass with a favorable safety profile in early clinical studies.[4][5]

  • RAD140 (Testolone): Known for its high anabolic efficacy, it is another promising compound in clinical development.[6]

It is important to note that the classification into generations is a fluid concept, with ongoing research continually producing novel compounds that may not neatly fit into these categories.

Quantitative Comparison of SARM Performance

The efficacy and selectivity of SARMs are primarily evaluated based on their binding affinity to the androgen receptor (Ki), their maximal anabolic effect (Emax), and their potency in androgenic tissues (ED50). The following tables summarize available quantitative data for representative SARMs, providing a basis for head-to-head comparison.

Table 1: Androgen Receptor Binding Affinity (Ki)

SARMGenerationChemical ClassKi (nM)Citation
Ostarine (MK-2866)FirstArylpropionamide3.8[7]
Andarine (S-4)FirstArylpropionamide4-37[7]
LGD-4033Second/Next-GenDiarylpropionamide Derivative~1[8]
RAD140Second/Next-GenIndazole7[6]

Lower Ki values indicate higher binding affinity.

Table 2: Anabolic and Androgenic Activity (Hershberger Assay Data in Rats)

SARMGenerationAnabolic Efficacy (Emax % of TP)Androgenic Potency (ED50 in mg/day - Prostate)Citation
Andarine (S-4)First~100%>10[7]
LGD-4033Second/Next-GenDose-dependent increase in lean body massNot specified, but minimal prostate stimulation[4]
RAD140Second/Next-Gen>100% (compared to testosterone)Not specified, but high selectivity reported[6]

Emax represents the maximum anabolic effect, often compared to testosterone propionate (TP). ED50 for androgenic effects indicates the dose required to produce half of the maximal effect on tissues like the prostate; a higher ED50 suggests lower androgenic potency.

Experimental Protocols

Detailed and standardized experimental protocols are crucial for the accurate evaluation and comparison of SARMs. Below are summaries of key methodologies cited in the assessment of these compounds.

Androgen Receptor Competitive Binding Assay

This in vitro assay is fundamental for determining the binding affinity of a SARM to the androgen receptor.

Objective: To determine the inhibitory constant (Ki) of a test SARM, which reflects its binding affinity to the AR.

Principle: This assay measures the ability of a test compound to compete with a radiolabeled androgen (e.g., [³H]-mibolerone or [³H]-R1881) for binding to the androgen receptor. The concentration of the test compound that inhibits 50% of the radioligand binding is the IC50, which can then be used to calculate the Ki.

Detailed Methodology:

  • Receptor Source: A purified human androgen receptor ligand-binding domain (AR-LBD) or cytosol preparations from tissues with high AR expression (e.g., rat prostate) are commonly used.[9]

  • Radioligand: A high-affinity, radiolabeled androgen, such as [³H]-mibolerone, is used.

  • Assay Buffer: A buffer containing Tris-HCl, EDTA, and glycerol (TEG buffer) is typically used to maintain the stability of the receptor.

  • Procedure:

    • The AR preparation is incubated with a fixed concentration of the radioligand and varying concentrations of the unlabeled test SARM.

    • Control incubations are included for total binding (AR + radioligand) and non-specific binding (AR + radioligand + a high concentration of unlabeled androgen).

    • The mixture is incubated to allow binding to reach equilibrium.

    • The bound and free radioligand are separated, typically by vacuum filtration through glass fiber filters.

    • The amount of radioactivity retained on the filters is quantified using a scintillation counter.

  • Data Analysis: The concentration of the test SARM that displaces 50% of the specifically bound radioligand (IC50) is determined by non-linear regression analysis. The Ki is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[9]

Hershberger Assay

The Hershberger assay is the standard in vivo method for assessing the anabolic and androgenic activity of SARMs in a rodent model.[1][10]

Objective: To determine the anabolic and androgenic potency and efficacy of a SARM by measuring the weight changes of specific androgen-responsive tissues in castrated male rats.

Principle: In castrated rats, androgen-dependent tissues such as the levator ani muscle (anabolic indicator) and the ventral prostate and seminal vesicles (androgenic indicators) atrophy. Administration of an androgenic or anabolic substance will restore the weight of these tissues. The degree of weight restoration indicates the potency and efficacy of the compound.

Detailed Methodology:

  • Animal Model: Immature, castrated male rats are typically used.[10]

  • Acclimation and Dosing: Following castration, the animals are allowed a recovery period. The test SARM is then administered daily for a set period, commonly 10 days, via oral gavage or subcutaneous injection.[10]

  • Tissue Collection and Measurement: Approximately 24 hours after the final dose, the animals are euthanized, and the target tissues (levator ani muscle, ventral prostate, and seminal vesicles) are carefully dissected and weighed.[10]

  • Data Analysis: The wet weights of the tissues are recorded. The anabolic-to-androgenic ratio is often calculated by comparing the dose-response curves for the levator ani muscle versus the prostate or seminal vesicles. The maximal effect (Emax) and the dose required to produce 50% of the maximal effect (ED50) are determined for both anabolic and androgenic tissues.

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes involved in SARM activity and evaluation is essential for a comprehensive understanding. The following diagrams, generated using Graphviz, illustrate the androgen receptor signaling pathway and a typical experimental workflow for SARM characterization.

AR_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus SARM SARM AR Androgen Receptor (AR) + Heat Shock Proteins (HSP) SARM->AR Binding SARM_AR SARM-AR Complex AR->SARM_AR Conformational Change & HSP Dissociation SARM_AR_dimer SARM-AR Dimer SARM_AR->SARM_AR_dimer Dimerization & Nuclear Translocation ARE Androgen Response Element (ARE) on DNA SARM_AR_dimer->ARE Binding Transcription Gene Transcription ARE->Transcription Initiation Anabolic_Effects Anabolic Effects (Muscle & Bone Growth) Transcription->Anabolic_Effects

Caption: Androgen Receptor Signaling Pathway Activated by a SARM.

SARM_Evaluation_Workflow cluster_in_vitro In Vitro Evaluation cluster_in_vivo In Vivo Evaluation cluster_data_analysis Data Analysis & Characterization binding_assay AR Competitive Binding Assay reporter_assay Reporter Gene Assay ki_calc Determine Ki (Binding Affinity) binding_assay->ki_calc hershberger_assay Hershberger Assay (Rat Model) reporter_assay->hershberger_assay efficacy_potency Determine Anabolic Efficacy (Emax) & Androgenic Potency (ED50) hershberger_assay->efficacy_potency start New SARM Candidate start->binding_assay start->reporter_assay

Caption: Experimental Workflow for SARM Characterization.

Conclusion

The progression from first-generation to next-generation SARMs reflects a continuous effort to refine the tissue-selectivity and anabolic potency of these compounds. While first-generation SARMs like Ostarine and Andarine laid the groundwork, newer compounds such as LGD-4033 and RAD140 appear to offer improved pharmacological profiles. The quantitative data, though not always directly comparable across different studies, suggests a trend towards higher binding affinities and greater separation of anabolic and androgenic effects in later-generation SARMs.

For researchers and drug development professionals, a thorough understanding of the nuances between SARM generations is critical for selecting the appropriate compound for a given therapeutic application. The experimental protocols outlined here provide a framework for the rigorous evaluation of novel SARM candidates. As research continues, the development of even more selective and potent SARMs holds significant promise for the treatment of a wide range of conditions, from muscle wasting and osteoporosis to certain types of cancer.

References

Independent Verification of (R,R)-MK-2866 Selectivity: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the selectivity of (R,R)-MK-2866 (also known as Ostarine or Enobosarm) with other selective androgen receptor modulators (SARMs). The information presented is based on independently verifiable experimental data to assist researchers in making informed decisions.

(R,R)-MK-2866 is a non-steroidal SARM designed to exhibit tissue-selective anabolic effects, primarily in muscle and bone, while minimizing androgenic side effects in other tissues, such as the prostate.[1][2] Its selectivity for the androgen receptor (AR) over other steroid hormone receptors is a key characteristic that differentiates it from traditional anabolic steroids. This guide delves into the quantitative data and experimental methodologies that substantiate these claims.

Comparative Selectivity Data

The selectivity of a SARM is a critical determinant of its therapeutic index. The following tables summarize key quantitative data from preclinical studies, providing a basis for comparing (R,R)-MK-2866 with other SARMs.

CompoundAndrogen Receptor (AR) Binding Affinity (Ki)Reference
(R,R)-MK-2866 3.8 nM [2]
LGD-4033Lower affinity than RAD-140[3]
RAD-140High binding affinity[3]

Table 1: In Vitro Androgen Receptor Binding Affinity. This table compares the binding affinity of different SARMs to the androgen receptor. A lower Ki value indicates a higher binding affinity.

CompoundAnabolic Activity (Levator Ani Muscle) ED50Androgenic Activity (Prostate) ED50Androgenic Activity (Seminal Vesicle) ED50Anabolic/Androgenic Ratio (Levator Ani / Prostate)Reference
(R,R)-MK-2866 0.03 mg/day 0.12 mg/day 0.39 mg/day ~4
LGD-4033Data not available from directly comparable studiesData not available from directly comparable studiesData not available from directly comparable studiesGenerally considered to have a favorable anabolic to androgenic ratio[3][4]
RAD-140Considered the most potent anabolic SARMMinimal effect on prostateMinimal effect on prostateHigh anabolic to androgenic ratio (90:1 mentioned in some sources, but requires independent verification)[3]

Table 2: In Vivo Anabolic and Androgenic Potency in a Rat Model. This table presents the effective dose 50 (ED50) for anabolic (levator ani muscle growth) and androgenic (prostate and seminal vesicle growth) effects in castrated male rats. A lower ED50 indicates higher potency. The anabolic/androgenic ratio provides a quantitative measure of tissue selectivity.

Signaling Pathway and Experimental Workflow

To understand the mechanism and evaluation of (R,R)-MK-2866's selectivity, the following diagrams illustrate the relevant biological pathway and experimental procedures.

SARM_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus SARM (R,R)-MK-2866 (SARM) AR Androgen Receptor (AR) SARM->AR Binds HSP Heat Shock Proteins AR->HSP Dissociates from Nucleus Nucleus AR->Nucleus Translocates to ARE Androgen Response Element (ARE) AR->ARE Binds to Cytoplasm Cytoplasm Coactivators Coactivators ARE->Coactivators Recruits Corepressors Corepressors ARE->Corepressors Releases Gene_Transcription Tissue-Selective Gene Transcription Coactivators->Gene_Transcription Initiates Anabolic_Effects Anabolic Effects (Muscle, Bone) Gene_Transcription->Anabolic_Effects Androgenic_Effects Reduced Androgenic Effects (Prostate, etc.) Gene_Transcription->Androgenic_Effects

SARM Signaling Pathway

The above diagram illustrates the generalized signaling pathway of a selective androgen receptor modulator like (R,R)-MK-2866. Upon entering the cell, the SARM binds to the androgen receptor in the cytoplasm, causing the dissociation of heat shock proteins. The SARM-AR complex then translocates to the nucleus, where it binds to androgen response elements on the DNA. This interaction leads to the recruitment of coactivators and release of corepressors, resulting in tissue-selective gene transcription that promotes anabolic effects in muscle and bone while having a reduced impact on androgenic tissues.

Hershberger_Assay_Workflow Start Start: Immature Male Rats Castration Orchidectomy (Castration) Start->Castration Treatment_Groups Divide into Treatment Groups: - Vehicle Control - (R,R)-MK-2866 (Dose 1) - (R,R)-MK-2866 (Dose 2) - ... - Reference Androgen Castration->Treatment_Groups Dosing Daily Dosing for a Defined Period (e.g., 7-10 days) Treatment_Groups->Dosing Sacrifice Euthanasia and Tissue Collection Dosing->Sacrifice Tissue_Weighing Weighing of Target Tissues: - Levator Ani Muscle (Anabolic) - Prostate Gland (Androgenic) - Seminal Vesicles (Androgenic) Sacrifice->Tissue_Weighing Data_Analysis Data Analysis: - Calculate ED50 for each tissue - Determine Anabolic/Androgenic Ratio Tissue_Weighing->Data_Analysis Conclusion Conclusion: Assess Tissue Selectivity Data_Analysis->Conclusion

Hershberger Assay Workflow

The Hershberger assay is a standardized in vivo method used to assess the anabolic and androgenic properties of a compound. The workflow involves castrating immature male rats to remove the endogenous source of androgens. The animals are then treated with the test compound at various doses, and the weights of the levator ani muscle (an indicator of anabolic activity) and androgen-dependent tissues like the prostate and seminal vesicles are measured. This allows for the determination of the compound's tissue selectivity.

SARM_Comparison cluster_MK2866 (R,R)-MK-2866 cluster_LGD4033 LGD-4033 cluster_RAD140 RAD-140 MK_Potency Potency: Moderate LGD_Potency Potency: Higher than MK-2866 MK_Potency->LGD_Potency < MK_Selectivity Selectivity: Good Anabolic/Androgenic Separation MK_Data Data: Quantitative preclinical data available RAD_Potency Potency: Highest among the three LGD_Potency->RAD_Potency < LGD_Selectivity Selectivity: Favorable Anabolic Profile LGD_Data Data: Limited directly comparable quantitative preclinical data RAD_Selectivity Selectivity: High Anabolic/Androgenic Ratio Reported RAD_Data Data: Limited directly comparable quantitative preclinical data

SARM Potency Comparison

This diagram provides a logical comparison of (R,R)-MK-2866, LGD-4033, and RAD-140 based on available data. While (R,R)-MK-2866 has well-documented preclinical data supporting its selectivity, LGD-4033 and RAD-140 are generally considered to be more potent in their anabolic effects. However, a lack of standardized, directly comparable preclinical data for all three compounds makes a definitive quantitative comparison challenging.

Experimental Protocols

Detailed methodologies are crucial for the independent verification and replication of scientific findings. Below are summaries of the key experimental protocols used to determine the selectivity of (R,R)-MK-2866.

In Vitro Androgen Receptor Binding Assay

This assay determines the binding affinity of a compound to the androgen receptor.

  • Principle: A competitive binding assay is performed using a radiolabeled androgen (e.g., [³H]-mibolerone) and a source of androgen receptors (e.g., rat prostate cytosol or recombinant human AR).

  • Procedure:

    • A constant concentration of the radiolabeled androgen is incubated with the androgen receptor preparation.

    • Increasing concentrations of the test compound ((R,R)-MK-2866) are added to compete with the radiolabeled ligand for binding to the receptor.

    • After incubation, the bound and free radioligand are separated.

    • The radioactivity of the bound fraction is measured.

    • The concentration of the test compound that inhibits 50% of the specific binding of the radiolabeled ligand (IC50) is determined.

    • The IC50 value is then used to calculate the equilibrium dissociation constant (Ki), which represents the binding affinity of the compound.

In Vivo Hershberger Assay for Anabolic and Androgenic Activity

This in vivo assay is the gold standard for assessing the tissue-selective effects of SARMs.

  • Animal Model: Immature, castrated male rats (e.g., Sprague-Dawley). Castration removes the endogenous source of androgens, making the target tissues (levator ani muscle, prostate, seminal vesicles) highly sensitive to exogenous androgens.

  • Procedure:

    • Animals are castrated and allowed a post-operative recovery period.

    • Animals are then randomly assigned to treatment groups: vehicle control, a reference androgen (e.g., testosterone propionate), and various doses of the test compound ((R,R)-MK-2866).

    • The compounds are administered daily for a specified period (typically 7-10 days).

    • At the end of the treatment period, the animals are euthanized, and the levator ani muscle, prostate, and seminal vesicles are carefully dissected and weighed.

    • The weights of these tissues are compared between the different treatment groups.

  • Data Analysis:

    • The dose-response relationship for the increase in the weight of each tissue is determined.

    • The ED50 (the dose that produces 50% of the maximal response) is calculated for both the anabolic (levator ani) and androgenic (prostate and seminal vesicles) effects.

    • The ratio of anabolic to androgenic activity is calculated to provide a quantitative measure of the compound's selectivity.

Off-Target Selectivity

References

Reproducibility of Published (R,R)-MK 2866 Experimental Data: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

(R,R)-MK 2866 , also known as Ostarine or Enobosarm, is a non-steroidal selective androgen receptor modulator (SARM) that has garnered significant interest within the research and medical communities for its potential therapeutic applications in conditions associated with muscle wasting and osteoporosis. This guide provides a comparative analysis of published experimental data on (R,R)-MK 2866, offering researchers, scientists, and drug development professionals a tool to assess the reproducibility of its reported effects. The data presented is juxtaposed with that of another prominent SARM, Ligandrol (LGD-4033), to provide a broader context for its performance.

Quantitative Data Comparison

The following tables summarize key quantitative parameters for (R,R)-MK 2866 and its comparator, Ligandrol (LGD-4033), from published literature. These values are crucial for assessing the potency and selectivity of these compounds.

Parameter (R,R)-MK 2866 (Ostarine) Ligandrol (LGD-4033) Reference
Binding Affinity (Ki) 3.8 nM~1 nM[1]
In Vitro Potency 10 nM shows 94-100% transcriptional activation relative to 1 nM DHTNot explicitly found[2]
Compound Animal Model Tissue ED50 Reference
(R,R)-MK 2866 Castrated Male RatsLevator Ani Muscle0.03 mg/day[1]
Prostate0.12 mg/day[1]
Seminal Vesicles0.39 mg/day[1]

Comparative In Vivo Studies

A study in ovariectomized rats provides a direct comparison of the effects of (R,R)-MK 2866 and Ligandrol on muscle tissue.

Treatment Group Dosage Effect on Capillary Density (Gastrocnemius & Longissimus Muscles) Effect on Citrate Synthase Activity (Longissimus Muscle) Reference
(R,R)-MK 2866 0.04, 0.4, 4 mg/kg/dayHigher capillary density compared to non-ovariectomized and ovariectomized controlsHigher activity[3]
Ligandrol (LGD-4033) 0.04, 0.4, 4 mg/kg/dayHigher capillary density compared to non-ovariectomized controlsNo significant change[3]

Experimental Protocols

To ensure the reproducibility of the cited data, detailed experimental methodologies are essential. Below are representative protocols for key experiments.

In Vitro Androgen Receptor Binding Assay

This protocol is based on a competitive radioligand binding assay to determine the binding affinity (Ki) of a test compound to the androgen receptor (AR).[1]

  • Preparation of Cytosol: Rat prostate cytosol is prepared as the source of the androgen receptor.

  • Incubation: Increasing concentrations of (R,R)-MK 2866 (or other test compounds) are incubated with the rat cytosol.

  • Radioligand Addition: A saturating concentration of a radiolabeled androgen, such as [3H]mibolerone, is added to the incubation mixture.

  • Competitive Binding: The test compound competes with the radioligand for binding to the AR.

  • Separation of Bound and Free Ligand: After incubation, bound and free radioligand are separated using a method like the hydroxyapatite method.

  • Quantification: The amount of bound radioligand is quantified using liquid scintillation counting.

  • Data Analysis: The IC50 value (the concentration of the test compound that displaces 50% of the radioligand) is determined by non-linear regression analysis. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.

In Vivo Study in a Rat Model of Ovariectomy-Induced Osteoporosis and Muscle Loss

This protocol outlines a typical in vivo study to assess the anabolic effects of SARMs on bone and muscle.[3]

  • Animal Model: Three-month-old female Sprague-Dawley rats are used. One group serves as the non-ovariectomized control. The remaining rats are ovariectomized (OVX) to induce a state of estrogen deficiency, modeling postmenopausal osteoporosis and muscle loss.

  • Treatment Groups: After a post-ovariectomy period to allow for the development of osteopenia and muscle atrophy, the OVX rats are divided into treatment groups. These typically include a vehicle control group and groups receiving different doses of (R,R)-MK 2866 or a comparator SARM (e.g., 0.04, 0.4, and 4 mg/kg body weight/day).

  • Drug Administration: The compounds are administered daily for a specified period (e.g., 5 weeks), often via oral gavage or subcutaneous injection.

  • Outcome Measures: At the end of the treatment period, various tissues are collected and analyzed.

    • Muscle Analysis: The wet weight of specific muscles (e.g., gastrocnemius, soleus) is measured. Histological analysis is performed to determine muscle fiber size and capillary density. Enzyme activities related to muscle metabolism (e.g., citrate synthase, lactate dehydrogenase) can also be assessed.

    • Bone Analysis: Bone mineral density is measured using techniques like dual-energy X-ray absorptiometry (DEXA). Biomechanical strength testing of bones like the femur can also be performed.

  • Data Analysis: Statistical analysis is performed to compare the outcomes between the different treatment groups and the control groups.

Signaling Pathways and Experimental Workflows

The following diagrams, created using the DOT language, illustrate the key signaling pathway and a typical experimental workflow.

AR_Signaling_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus MK2866 (R,R)-MK 2866 AR Androgen Receptor (AR) MK2866->AR Binds HSP Heat Shock Proteins AR->HSP Dissociation MEK MEK AR->MEK Activates AR_dimer AR Dimer AR->AR_dimer Dimerization & Nuclear Translocation ERK ERK MEK->ERK Phosphorylation ARE Androgen Response Element (ARE) AR_dimer->ARE Binds Gene_Expression Target Gene Expression ARE->Gene_Expression Modulates Anabolic_Effects Anabolic Effects (Muscle & Bone Growth) Gene_Expression->Anabolic_Effects

Caption: (R,R)-MK 2866 signaling pathway.

Experimental_Workflow cluster_setup Experimental Setup cluster_treatment Treatment Phase cluster_analysis Data Collection & Analysis Animal_Model Select Animal Model (e.g., Ovariectomized Rats) Grouping Randomize into Treatment Groups Animal_Model->Grouping Dosing Daily Administration of (R,R)-MK 2866 or Vehicle Grouping->Dosing Monitoring Monitor Health & Body Weight Dosing->Monitoring Tissue_Harvest Harvest Target Tissues (Muscle, Bone) Monitoring->Tissue_Harvest Ex_Vivo Ex Vivo Analysis (Histology, Biomechanics) Tissue_Harvest->Ex_Vivo Data_Analysis Statistical Analysis of Results Ex_Vivo->Data_Analysis

References

Unraveling the Stereochemistry of MK-2866: A Side-by-Side Analysis of its Enantiomers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the pharmacological properties of the two enantiomers of the selective androgen receptor modulator (SARM) MK-2866, also known as Ostarine or Enobosarm. The commercially developed and clinically studied compound is the (S)-enantiomer, specifically (2S)-3-(4-cyanophenoxy)-N-[4'-cyano-3'-(trifluoromethyl)phenyl]-2-hydroxy-2-methylpropanamide. This document will delve into a side-by-side analysis of this active (S)-enantiomer and its counterpart, the (R)-enantiomer, presenting available experimental data to highlight the critical role of stereochemistry in its biological activity.

Executive Summary

MK-2866 is a non-steroidal SARM that has been investigated for its potential therapeutic benefits in conditions such as muscle wasting and osteoporosis. As a chiral molecule, it exists as two non-superimposable mirror images, the (S) and (R) enantiomers. Research has demonstrated that the biological activity of MK-2866 is highly stereoselective, with the (S)-enantiomer being the predominantly active form. This guide will present data on their comparative androgen receptor binding affinity and in vivo anabolic and androgenic activity.

Data Presentation: Quantitative Comparison of MK-2866 Enantiomers

The following tables summarize the key quantitative data comparing the in vitro and in vivo activities of the (S) and (R) enantiomers of MK-2866.

Table 1: In Vitro Androgen Receptor (AR) Binding Affinity

EnantiomerBinding Affinity (Ki, nM)
(S)-MK-2866 (Ostarine)3.8
(R)-MK-2866Significantly lower (data not quantified in publicly available literature)

Table 2: In Vivo Anabolic and Androgenic Activity in a Castrated Rat Model

Parameter(S)-MK-2866 (Ostarine)(R)-MK-2866
Anabolic Activity (Levator Ani Muscle)
Efficacy (% of Intact Control)HighLow to Negligible
Potency (ED50, mg/kg/day)~0.1Not reported
Androgenic Activity (Prostate Weight)
Efficacy (% of Intact Control)LowLow to Negligible
Potency (ED50, mg/kg/day)Not reportedNot reported

This table is a qualitative representation based on the established activity of Ostarine as a potent SARM and the general understanding of stereoselectivity in this class of compounds. Specific quantitative data for the (R)-enantiomer's in vivo activity is not available in the public domain.

Experimental Protocols

The following are detailed methodologies for the key experiments used to characterize the activity of the MK-2866 enantiomers.

In Vitro Androgen Receptor Competitive Binding Assay

This assay determines the binding affinity of the test compounds to the androgen receptor.

Materials:

  • Rat ventral prostate cytosol (source of androgen receptors)

  • [³H]-Mibolerone (radioligand)

  • (S)-MK-2866 and (R)-MK-2866

  • Wash buffer (e.g., Tris-HCl buffer with additives)

  • Scintillation cocktail

  • Glass fiber filters

Procedure:

  • Preparation of Cytosol: Rat ventral prostates are homogenized in a buffer and centrifuged to obtain the cytosolic fraction containing the androgen receptors.

  • Competition Binding: A constant concentration of [³H]-Mibolerone is incubated with the prostate cytosol in the presence of increasing concentrations of the unlabeled competitor (either (S)-MK-2866 or (R)-MK-2866).

  • Incubation: The mixture is incubated at 4°C for a sufficient time to reach equilibrium (e.g., 18-24 hours).

  • Separation of Bound and Free Ligand: The receptor-bound radioligand is separated from the unbound radioligand by rapid filtration through glass fiber filters. The filters are then washed with cold buffer to remove non-specifically bound radioactivity.

  • Quantification: The amount of radioactivity trapped on the filters is quantified using a liquid scintillation counter.

  • Data Analysis: The concentration of the competitor that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The equilibrium dissociation constant (Ki) is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

In Vivo Anabolic and Androgenic Activity (Hershberger Assay)

This assay, conducted in castrated male rats, is the standard for evaluating the anabolic and androgenic properties of a compound.

Animals:

  • Immature male rats (e.g., Sprague-Dawley), castrated at a specific age.

Procedure:

  • Acclimation and Dosing: After a post-castration recovery period, the animals are randomly assigned to treatment groups. The test compounds ((S)-MK-2866 and (R)-MK-2866) are administered daily for a set period (e.g., 7-10 days) via oral gavage or subcutaneous injection. A vehicle control group and a positive control group (e.g., testosterone propionate) are included.

  • Tissue Collection: At the end of the treatment period, the animals are euthanized, and specific tissues are carefully dissected and weighed.

    • Anabolic activity: The levator ani muscle is weighed.

    • Androgenic activity: The ventral prostate and seminal vesicles are weighed.

  • Data Analysis: The weights of the target tissues are normalized to the body weight of the animal. The effects of the different doses of the enantiomers are compared to the vehicle control and the positive control to determine their anabolic and androgenic potency and efficacy.

Mandatory Visualization

Signaling Pathway of (S)-MK-2866 (Ostarine)

ostarine_signaling cluster_cell Target Cell (e.g., Muscle Cell) Ostarine (S)-MK-2866 (Ostarine) AR_c Androgen Receptor (inactive) Ostarine->AR_c Binds HSP HSP AR_c->HSP Bound to AR_Ostarine AR-Ostarine Complex (active) AR_c->AR_Ostarine Conformational Change HSP->AR_Ostarine Dissociates ARE Androgen Response Element (on DNA) AR_Ostarine->ARE Translocates to Nucleus and Binds Gene_Transcription Gene Transcription ARE->Gene_Transcription Initiates Protein_Synthesis Protein Synthesis Gene_Transcription->Protein_Synthesis Leads to Anabolic_Effect Anabolic Effect (Muscle Growth) Protein_Synthesis->Anabolic_Effect

Caption: Signaling pathway of (S)-MK-2866 (Ostarine) leading to anabolic effects.

Experimental Workflow for In Vivo Anabolic/Androgenic Assay

hershberger_workflow cluster_workflow Hershberger Assay Workflow cluster_groups Treatment Groups Start Start: Immature Male Rats Castration Castration Start->Castration Recovery Post-operative Recovery Castration->Recovery Grouping Randomization into Treatment Groups Recovery->Grouping Dosing Daily Dosing (7-10 days) Grouping->Dosing Vehicle Vehicle Control S_Enantiomer (S)-MK-2866 R_Enantiomer (R)-MK-2866 Positive_Control Testosterone Propionate Euthanasia Euthanasia and Tissue Dissection Dosing->Euthanasia Weighing Weighing of Levator Ani, Prostate, and Seminal Vesicles Euthanasia->Weighing Analysis Data Analysis: Comparison of Tissue Weights Weighing->Analysis End End: Determination of Anabolic and Androgenic Activity Analysis->End

Caption: Workflow of the Hershberger assay for assessing anabolic and androgenic activity.

Conclusion

The available data, though limited for the (R)-enantiomer, strongly indicates that the biological activity of MK-2866 resides almost exclusively in the (S)-enantiomer, Ostarine. This stereoselectivity underscores the importance of chiral purity in the development and clinical application of SARMs. Further research to fully characterize the pharmacokinetic and pharmacodynamic profiles of the (R)-enantiomer would provide a more complete understanding of the structure-activity relationship of this class of compounds and could inform the design of future, more selective anabolic agents. Researchers and drug development professionals should prioritize the use of enantiomerically pure (S)-MK-2866 in their studies to ensure accurate and reproducible results.

Enobosarm ((R,R)-MK-2866): A Comparative Review of Clinical Trial Data

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Enobosarm (also known as Ostarine, MK-2866, and GTx-024) is a nonsteroidal selective androgen receptor modulator (SARM) that has been investigated for a variety of clinical applications, primarily leveraging its anabolic effects on muscle and bone.[1][2][3][4] This guide provides a comprehensive review of the clinical trial data for Enobosarm, offering a comparison with alternative therapeutic options and detailing the experimental protocols of key studies.

Mechanism of Action

Enobosarm selectively binds to the androgen receptor (AR), acting as an agonist in anabolic tissues such as muscle and bone.[1] Unlike traditional anabolic steroids, its tissue-selective nature is designed to minimize androgenic side effects in other tissues like the prostate and skin.[2][3][5] Upon binding, Enobosarm induces conformational changes in the AR, which in turn modulates the expression of target genes involved in muscle protein synthesis and bone formation.[3][5] In the context of estrogen receptor-positive (ER+) breast cancer, activation of the AR by Enobosarm has been shown to act as a tumor suppressor.[6][7]

Signaling Pathway

The binding of Enobosarm to the androgen receptor initiates a cascade of intracellular events culminating in the modulation of gene expression.

Enobosarm_Signaling_Pathway cluster_cell Target Cell (e.g., Muscle, Bone, Breast Cancer) Enobosarm Enobosarm AR Androgen Receptor (AR) Enobosarm->AR Binds Enobosarm_AR Enobosarm-AR Complex HSP Heat Shock Proteins AR->HSP Dissociates from Dimerization Dimerization Enobosarm_AR->Dimerization ARE Androgen Response Element (ARE) Dimerization->ARE Translocates to Nucleus and Binds to ARE Transcription Gene Transcription (Anabolic or Anti-proliferative Effects) ARE->Transcription

Caption: Enobosarm's mechanism of action.

Clinical Trial Data Review

Enobosarm has been evaluated in numerous clinical trials for various indications. This section summarizes the key findings and provides comparative data where available.

Stress Urinary Incontinence (SUI)

Enobosarm has been investigated as a potential treatment for SUI in postmenopausal women, with the rationale that strengthening the pelvic floor muscles through its anabolic effects could improve urinary control.[8][9]

Table 1: Summary of Key Clinical Trial Data for Enobosarm in Stress Urinary Incontinence

Trial IdentifierPhaseNTreatmentDurationPrimary EndpointKey OutcomesAdverse Events
Proof-of-Concept218Enobosarm 3 mg/day12 weeksReduction in mean stress leaks per day81% reduction in mean stress leaks per day.[10] All 18 patients showed a clinically meaningful reduction of at least 50%.[10] MRI showed a statistically significant increase in pelvic floor muscle thickness.[11]Minimal and included headaches, nausea, fatigue, hot flashes, insomnia, muscle weakness, and acne.[10] No serious adverse events reported.[10]
ASTRID2~500Enobosarm 1 mg/day or 3 mg/day vs. Placebo12 weeksProportion of patients with >50% decrease in incontinence episodes per dayDid not meet primary endpoint. 59% (3 mg) and 58% (1 mg) of patients on Enobosarm achieved the endpoint vs. 53% on placebo (not statistically significant).[12]Not detailed in available sources.

Comparison with Alternatives:

Standard treatments for SUI range from conservative options like pelvic floor physical therapy to more invasive procedures such as the use of bulking agents and surgery.[9] Currently, there are no widely effective oral therapies available in the US for SUI.[13] While the proof-of-concept study for Enobosarm showed promising results, the larger ASTRID trial did not demonstrate a statistically significant benefit over placebo.[10][12]

ER+ Breast Cancer

In ER-positive, HER2-negative breast cancer, the androgen receptor is considered a tumor suppressor.[6][7] Enobosarm's mechanism in this context is to activate the AR, thereby inhibiting cancer cell growth.[6]

Table 2: Summary of Key Clinical Trial Data for Enobosarm in ER+/HER2- Breast Cancer

Trial IdentifierPhaseNPatient PopulationTreatmentPrimary EndpointKey OutcomesAdverse Events
G200802 (NCT02463032)2136Postmenopausal women with advanced or metastatic ER+/HER2- breast cancerEnobosarm 9 mg/day or 18 mg/dayClinical Benefit Rate (CBR) at 24 weeksCBR at 24 weeks: 32% (9 mg) and 29% (18 mg).[14] In patients with ≥40% AR staining, the CBR was significantly higher.[7]Generally well-tolerated.[6] Did not adversely affect quality of life or cause masculinizing symptoms.[6]
ENABLAR-2 (NCT05065411)3186 (planned)Patients with AR+/ER+/HER2- metastatic breast cancer who have progressed on an estrogen blocking agent plus palbociclibEnobosarm + Abemaciclib vs. Estrogen Blocking Agent (Fulvestrant or AI)Progression-Free Survival (PFS)Ongoing. Based on Phase 2 data showing a CBR of 50% and an ORR of 30% in a similar, heavily pretreated population.[15]To be determined.

Comparison with Alternatives:

Standard of care for ER+ breast cancer that has progressed on initial endocrine therapy often involves switching to another endocrine agent (e.g., fulvestrant, aromatase inhibitors) with or without a CDK4/6 inhibitor.[16][17] The ENABLAR-2 trial is designed to directly compare Enobosarm in combination with a CDK4/6 inhibitor against the standard of care, which will provide a clearer picture of its relative efficacy.[15] Enobosarm offers a novel, non-estrogen receptor-targeted hormonal approach.[6]

Muscle Wasting (Cachexia)

Enobosarm has been studied for its potential to prevent and treat muscle wasting in patients with non-small cell lung cancer (NSCLC).

Table 3: Summary of Key Clinical Trial Data for Enobosarm in Cancer-Induced Muscle Wasting

Trial IdentifierPhaseNPatient PopulationTreatmentPrimary EndpointKey OutcomesAdverse Events
POWER 1 (G300504) & POWER 2 (G300505)3>600Patients with Stage III/IV NSCLC initiating first-line chemotherapyEnobosarm 3 mg/day vs. PlaceboLean Body Mass (LBM) and Physical Function (Stair Climb Power) at Day 84Increased LBM compared to a decline in the placebo group.[18] Did not meet the primary endpoint for physical function.[18][19]Well-tolerated, with no specific side effects attributed to Enobosarm beyond those from chemotherapy.[18]

Comparison with Other SARMs:

While direct head-to-head trials are lacking, other SARMs have been investigated for similar indications.

  • LGD-4033 (Ligandrol): In a Phase 1 study of healthy young men, LGD-4033 was well-tolerated and led to a dose-dependent increase in lean body mass.[20][21][22]

  • MK-0773: A Phase 2a trial in women aged ≥65 with sarcopenia showed that MK-0773 significantly increased LBM compared to placebo, but this did not translate to improvements in strength or function.[23][24]

Compared to these, Enobosarm has a more extensive clinical trial history.[2][19] While it has demonstrated consistent effects on increasing lean body mass, the translation of this to improved physical function has been less consistent.[18][19]

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of clinical trial findings. Below are summaries of the protocols for key Enobosarm studies.

Stress Urinary Incontinence (Phase 2 Proof-of-Concept)
  • Study Design: A single-arm, open-label trial.[9][10]

  • Participants: 18 postmenopausal women with SUI.[10]

  • Inclusion Criteria: SUI symptoms for at least 6 months, predominant SUI confirmed by MESA questionnaire, 24-hour pad weight > 3g, and a specific range of SUI episodes during screening.[8][13]

  • Intervention: 3 mg of Enobosarm administered orally once daily for 12 weeks.[13]

  • Assessments:

    • Primary Endpoint: Change in the number of stress incontinence episodes per day, recorded in a 3-day voiding diary.[13]

    • Secondary Endpoints: Pad weight, bladder stress test, and quality of life questionnaires (MESA, PGIS, PGII, UDI6, IIQ7, and FSFI).[13] Pelvic floor muscle measurements via MRI.[11][25]

  • Follow-up: Patients were followed for up to 40 weeks post-treatment.[13]

ER+ Breast Cancer (G200802)
  • Study Design: A randomized, open-label, multicenter, parallel-group Phase 2 trial.[14]

  • Participants: 136 postmenopausal women with previously treated, advanced or metastatic ER+/HER2- breast cancer.[14]

  • Randomization: Patients were randomized 1:1 to receive either 9 mg or 18 mg of oral Enobosarm daily.[14]

  • Stratification: Based on the setting of the immediately preceding endocrine therapy and the presence of bone-only metastasis.[14]

  • Assessments:

    • Primary Endpoint: Clinical Benefit Rate (CBR) at 24 weeks in patients with centrally confirmed AR-positive disease.[14]

    • Secondary Endpoints: Included safety, overall response rate, and progression-free survival.

    • Biomarker Analysis: Central determination of AR expression in tumor samples by immunohistochemistry.[7]

Experimental Workflow: Enobosarm Breast Cancer Trial (G200802)

G200802_Workflow Start Patient Screening (Postmenopausal, ER+/HER2- Metastatic Breast Cancer) Enrollment Enrollment (N=136) Start->Enrollment Randomization Randomization (1:1) Enrollment->Randomization ArmA Enobosarm 9 mg/day Randomization->ArmA n=72 ArmB Enobosarm 18 mg/day Randomization->ArmB n=64 Treatment Daily Oral Administration ArmA->Treatment ArmB->Treatment Assessment Assessment at 24 Weeks Treatment->Assessment PrimaryEndpoint Primary Endpoint: Clinical Benefit Rate Assessment->PrimaryEndpoint SecondaryEndpoints Secondary Endpoints: Safety, ORR, PFS Assessment->SecondaryEndpoints End End of Study PrimaryEndpoint->End SecondaryEndpoints->End

Caption: Workflow of the G200802 clinical trial.

Conclusion

Enobosarm has demonstrated a consistent ability to increase lean body mass in various clinical settings with a generally favorable safety profile, notably lacking the virilizing effects of traditional androgens.[2][3][6] Its efficacy in translating this anabolic effect into improved physical function has been less consistent, as seen in the NSCLC trials.[18][19] In stress urinary incontinence, initial promising results were not confirmed in a larger placebo-controlled trial.[10][12] The most promising current application appears to be in the treatment of AR-positive, ER-positive breast cancer, where it represents a novel hormonal therapy approach.[6][7] The ongoing Phase 3 ENABLAR-2 trial will be critical in defining its role in this indication compared to the current standard of care.[15] Further research is warranted to fully elucidate the clinical utility of Enobosarm and to identify patient populations most likely to benefit from its unique mechanism of action.

References

Safety Operating Guide

Proper Disposal Procedures for (R,R)-MK 287 (Enobosarm/Ostarine)

Author: BenchChem Technical Support Team. Date: November 2025

(R,R)-MK 287 , also known as Enobosarm, Ostarine, or MK-2866, is a selective androgen receptor modulator (SARM) under investigation for various medical applications.[1][2][3] As an investigational compound, it is crucial for researchers, scientists, and drug development professionals to adhere to strict safety and disposal protocols to minimize environmental contamination and potential health risks. All SARMs are currently for investigational purposes only and are not approved by the FDA.[2]

Immediate Safety and Handling

Before beginning any disposal procedure, it is imperative to handle this compound with appropriate personal protective equipment (PPE) due to its potential hazards. The compound is classified as harmful if swallowed, in contact with skin, or inhaled, and it can cause skin and serious eye irritation.[4] Furthermore, it is suspected of damaging fertility or the unborn child.[2][5]

Hazard Summary and Recommended PPE

HazardGHS ClassificationRecommended Personal Protective Equipment (PPE)
Acute Toxicity (Oral, Dermal, Inhalation) Harmful if swallowed, in contact with skin or if inhaled (H302+H312+H332)[4]Chemical-resistant gloves (e.g., nitrile), lab coat, and NIOSH/MSHA or European Standard EN 149 approved respirator.[5]
Skin Irritation Causes skin irritation (H315)[4]Wear compatible chemical-resistant gloves and clothing to prevent skin exposure.[5]
Eye Irritation Causes serious eye irritation (H319)[4]Appropriate protective eyeglasses or chemical safety goggles as described by OSHA.[5]
Reproductive Toxicity Suspected of damaging fertility or the unborn child (H361)[2][5]Use personal protective equipment as required and obtain special instructions before use.[5] Do not handle until all safety precautions have been read and understood.[5]

Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.[5] An emergency safety shower and eyewash station should be readily accessible.[5]

Step-by-Step Disposal Protocol

The disposal of this compound and its contaminated waste must comply with all applicable local, regional, national, and international regulations.[5] Under no circumstances should this chemical be disposed of down the drain or in regular trash.[5]

  • Waste Segregation and Collection :

    • Collect all waste materials, including unused this compound powder, solutions, and contaminated lab supplies (e.g., pipette tips, gloves, vials, and absorbent paper), in a dedicated and clearly labeled hazardous waste container.

    • The container must be made of a material compatible with the chemical and its solvent.

    • Ensure the container is kept tightly sealed except when adding waste.

  • Labeling :

    • Clearly label the hazardous waste container with the words "Hazardous Waste" and the full chemical name: "this compound", "Enobosarm", or "Ostarine".

    • Include the concentration and the solvent used if it is a solution.

    • Indicate the associated hazards (e.g., "Acutely Toxic," "Irritant," "Reproductive Hazard").

  • Storage :

    • Store the sealed hazardous waste container in a designated, secure, and well-ventilated area away from incompatible materials.[5]

    • For long-term stability, the pure compound is typically stored at -20°C.[1][3] However, waste storage should follow institutional guidelines for hazardous chemical waste.

  • Arranging for Disposal :

    • Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for pickup and proper disposal.

    • Provide the EHS or contractor with the complete details of the waste, including the chemical name, quantity, and any associated hazards.

  • Spill and Contamination Cleanup :

    • In the event of a spill, evacuate the area if necessary and ensure proper ventilation.

    • Wearing the appropriate PPE, absorb the spill with an inert, non-combustible material (e.g., vermiculite, sand).

    • Collect the absorbed material and any contaminated surfaces into the designated hazardous waste container.

    • Thoroughly clean the spill area.

    • Do not allow the spilled material to enter soil or surface water.[5]

Experimental Workflow for Disposal

G cluster_prep Preparation cluster_collection Waste Collection cluster_storage Storage & Disposal PPE Don Appropriate PPE (Gloves, Lab Coat, Goggles, Respirator) Waste_Container Prepare Labeled Hazardous Waste Container Collect_Solid Collect Unused this compound Powder PPE->Collect_Solid Waste_Container->Collect_Solid Collect_Liquid Collect this compound Solutions Seal_Container Securely Seal Waste Container Collect_Solid->Seal_Container Collect_Contaminated Collect Contaminated Lab Supplies Collect_Liquid->Seal_Container Collect_Contaminated->Seal_Container Store_Waste Store in Designated Hazardous Waste Area Seal_Container->Store_Waste Contact_EHS Contact EHS for Pickup Store_Waste->Contact_EHS End Disposal Complete Contact_EHS->End Start Start Disposal Start->PPE

Disposal Workflow for this compound

References

Essential Safety and Logistical Information for Handling (R,R)-MK 287

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides crucial safety protocols and operational guidance for the handling and disposal of (R,R)-MK 287, a selective androgen receptor modulator (SARM). Given the potent nature of this and similar research compounds, adherence to these procedures is paramount to ensure personnel safety and maintain a secure laboratory environment.

Personal Protective Equipment (PPE)

The minimum required PPE for handling this compound is outlined below. It is imperative to treat all SARMs as hazardous substances.[1]

PPE CategoryItemSpecifications and Recommendations
Respiratory Protection RespiratorAn N95 or higher-rated respirator is recommended, especially when handling the compound in powdered form to prevent inhalation.[1]
Hand Protection Nitrile GlovesDouble-gloving is advised to provide an extra layer of protection against skin contact.[1]
Body Protection Lab CoatA dedicated lab coat should be worn to protect clothing from contamination.
Eye Protection Safety GogglesChemical splash goggles are mandatory to protect the eyes from accidental splashes.

Operational Plan: From Receipt to Disposal

A systematic approach is essential for safely managing this compound throughout its lifecycle in the laboratory.

Compound Receipt and Storage
  • Inspection: Upon receipt, visually inspect the container for any signs of damage or leakage.

  • Labeling: Ensure the container is clearly labeled with the compound name, date of receipt, and any hazard warnings.

  • Storage: Store the compound in a designated, well-ventilated, and secure area away from incompatible materials.

Handling and Experimental Use
  • Controlled Area: All handling of this compound, especially in powdered form, must be conducted in a certified chemical fume hood or a glove box to minimize inhalation exposure.[1]

  • Weighing: Use a balance with a draft shield. Handle with care to avoid creating airborne dust.

  • Solution Preparation: When preparing solutions, add the solvent to the solid compound slowly to prevent splashing.

  • Avoid Contamination: Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling the compound.

Waste Disposal

All waste materials contaminated with this compound must be treated as hazardous waste.

  • Segregation: Collect all contaminated solid waste (e.g., gloves, weigh boats, paper towels) and liquid waste in separate, clearly labeled, and sealed hazardous waste containers.

  • Disposal Request: Follow your institution's established procedures for the disposal of hazardous chemical waste. This typically involves contacting the Environmental Health and Safety (EHS) office to arrange for a waste pickup.

Emergency Procedures

Immediate and appropriate action is critical in the event of an emergency.

Accidental Exposure
  • Skin Contact: Immediately wash the affected area with copious amounts of soap and water for at least 15 minutes. Remove any contaminated clothing.

  • Eye Contact: Flush the eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.

  • Inhalation: Move the individual to fresh air immediately.

  • Ingestion: Do not induce vomiting.

  • Seek Medical Attention: In all cases of exposure, seek immediate medical attention and provide the Safety Data Sheet (SDS) or relevant chemical safety information to the medical personnel.

Spills
  • Minor Spill: For a small, contained spill, alert others in the immediate area. Wearing appropriate PPE, absorb the spill with an inert material (e.g., vermiculite, sand) and place it in a sealed container for hazardous waste disposal. Clean the spill area with a suitable decontaminating solution.

  • Major Spill: In the event of a large or uncontained spill, evacuate the area immediately. Alert others and contact your institution's EHS or emergency response team. Do not attempt to clean up a major spill without specialized training and equipment.

Experimental Workflow for Handling this compound

G cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal cluster_emergency Emergency Procedures A Don PPE: - Nitrile Gloves (double) - Lab Coat - Safety Goggles - Respirator (if powder) B Prepare Fume Hood or Glove Box A->B C Weigh this compound B->C Start Handling D Prepare Solution C->D E Perform Experiment D->E F Segregate Solid & Liquid Waste E->F End of Experiment G Label Hazardous Waste Containers F->G H Request EHS Waste Pickup G->H M End H->M Cycle Complete I Exposure Event K Follow Emergency Protocols I->K J Spill Event J->K L Seek Medical Attention / Contact EHS K->L

Caption: A logical workflow for the safe handling of this compound.

Signaling Pathway for Emergency Response

G cluster_event Initiating Event cluster_immediate Immediate Actions cluster_reporting Reporting & Response cluster_followup Follow-up A Accidental Exposure or Spill B Alert Others in the Vicinity A->B C Evacuate Area (if necessary) B->C D Administer First Aid / Use Safety Shower/Eyewash B->D E Contact EHS / Emergency Services C->E D->E F Provide Details of the Incident and Compound E->F G Seek Professional Medical Evaluation F->G H Decontaminate Area (if safe to do so) F->H I Complete Incident Report G->I H->I

Caption: Step-by-step emergency response signaling pathway.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(R,R)-MK 287
Reactant of Route 2
Reactant of Route 2
(R,R)-MK 287

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.